molecular formula C11H11NO3 B2847523 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid CAS No. 145591-80-6

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Cat. No.: B2847523
CAS No.: 145591-80-6
M. Wt: 205.213
InChI Key: KDXROTVXLGAFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid (CAS 145591-80-6) is a cyclopropane-containing chemical intermediate with significant research value in medicinal chemistry and oncology. Its rigid cyclopropane ring, a feature known to confer defined conformations and unique electronic properties to molecules, makes it a valuable scaffold in the design of biologically active compounds . This compound is specifically cited for its utility in the synthesis and biological evaluation of a novel oral multi-kinase inhibitor investigated for the treatment of solid tumors . Researchers employ this molecule in the development of compounds that have shown distinct effective inhibition on the proliferation of specific human cancer cell lines, such as the U937 pro-monocytic human myeloid leukemia cell line . The product is characterized as a white to off-white solid with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . For optimal long-term stability, it is recommended to be stored in a refrigerator at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXROTVXLGAFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry. Valued for the conformational rigidity imparted by its cyclopropane core, this molecule serves as a key intermediate in the synthesis of complex pharmaceutical agents, notably as a precursor and known impurity in the production of the multi-kinase inhibitor, Cabozantinib.[1][2] This document offers an in-depth, field-proven protocol for its synthesis, a thorough guide to its analytical characterization, and insights into its broader applications. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causal relationships behind experimental procedures to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: Strategic Importance in Drug Discovery

This compound is a bifunctional organic compound featuring a cyclopropane-1,1-dicarboxamide scaffold. Its structure is distinguished by three key components:

  • A carboxylic acid group , providing a handle for further chemical modification and influencing solubility.

  • A phenyl-amide (carbamoyl) linkage , which can participate in crucial hydrogen bonding interactions with biological targets.

  • A cyclopropane ring , which introduces a high degree of conformational constraint. This rigidity is a highly desirable trait in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins and improving metabolic stability.[3]

The confluence of these features makes the molecule a valuable synthon for constructing sophisticated therapeutic agents.[4] Its potential antitumor activity has also been noted, with studies suggesting it may interact with DNA's minor groove, thereby disrupting replication or transcription processes.[5] This guide focuses on a robust and accessible synthetic pathway and the definitive analytical methods required to validate its structure and purity.

Synthesis Pathway: A Rational Approach

The synthesis of this compound is most efficiently achieved from cyclopropane-1,1-dicarboxylic acid. The selected pathway involves the selective mono-amidation of the diacid, a process that is both direct and high-yielding. The core strategy hinges on the reaction between an amine (aniline) and an activated carboxylic acid derivative, in this case, a cyclic anhydride, which serves as a stable and reactive intermediate.

Mechanistic Rationale

The chosen method proceeds in two logical steps: the formation of cyclopropane-1,1-dicarboxylic anhydride, followed by a nucleophilic ring-opening reaction with aniline.

  • Anhydride Formation: Cyclopropane-1,1-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to form the cyclic anhydride. This step converts one of the hydroxyl groups into a better leaving group, effectively "activating" the carboxyl center for nucleophilic attack.

  • Nucleophilic Acyl Substitution: Aniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring and forms a tetrahedral intermediate, which subsequently collapses to yield the final product: a molecule containing both a carboxylic acid and an amide functional group. This reaction is regioselective by nature, as the starting material is symmetrical.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting diacid to the final product.

Synthesis_Workflow cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Nucleophilic Ring-Opening Start Cyclopropane-1,1-dicarboxylic acid Intermediate Cyclopropane-1,1-dicarboxylic anhydride Start->Intermediate Dehydrating Agent (e.g., Acetic Anhydride) Product This compound Intermediate->Product Aniline (C₆H₅NH₂) in Inert Solvent

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7)[6]

  • Acetic Anhydride

  • Aniline (CAS 62-53-3)

  • Toluene

  • Hydrochloric Acid (1M)

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

Part A: Synthesis of Cyclopropane-1,1-dicarboxylic anhydride

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclopropane-1,1-dicarboxylic acid (13.0 g, 0.1 mol) and acetic anhydride (20 mL, ~0.21 mol).

  • Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2-3 hours. The solid diacid will gradually dissolve.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is cyclopropane-1,1-dicarboxylic anhydride and can be used directly in the next step without further purification.

Part B: Synthesis of this compound

  • Dissolve the crude anhydride from Part A in 50 mL of dry toluene in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve aniline (9.3 g, 0.1 mol) in 20 mL of dry toluene.

  • Slowly add the aniline solution to the stirred anhydride solution at room temperature over 15-20 minutes. An exothermic reaction may be observed, and a precipitate may form.

  • Stir the reaction mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath. The product will precipitate out of the solution.

  • Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.

  • To purify, resuspend the crude solid in 100 mL of deionized water and acidify to pH 2-3 with 1M HCl to ensure the carboxylic acid is fully protonated.

  • Filter the purified solid, wash thoroughly with cold deionized water until the washings are neutral, and dry the final product under vacuum at 50-60°C.

Expected Yield: 75-85% of a white to off-white solid.[2]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1][5]
Molecular Weight 205.21 g/mol [1][5]
Appearance White to off-white powder/crystal[2][4]
Melting Point 173-177 °C (for analogous fluoro-derivative)[4]
Spectroscopic Data

The unique structural features of the molecule give rise to a distinct spectroscopic fingerprint.

TechniqueExpected Chemical Shifts / FrequenciesRationale
¹H NMR ~10-12 ppm (s, broad, 1H): -COOH proton.[7]~8-9 ppm (s, 1H): -NH amide proton.~7.0-7.6 ppm (m, 5H): Phenyl ring protons.~1.5-1.8 ppm (m, 4H): Cyclopropane CH₂ protons.[8]The acidic proton is highly deshielded and often broad. Amide protons are also downfield. The four cyclopropane protons are chemically equivalent in pairs and will appear as complex multiplets due to geminal and vicinal coupling.
¹³C NMR ~170-180 ppm: Carboxylic acid carbon (-COOH).[7]~165-175 ppm: Amide carbonyl carbon (-CONH-).~120-140 ppm: Phenyl ring carbons.~30-40 ppm: Quaternary cyclopropane carbon.~15-25 ppm: CH₂ cyclopropane carbons.Carbonyl carbons are significantly downfield. The quaternary carbon of the cyclopropane ring is also characteristic.
IR (cm⁻¹) 3500-2500 (very broad): O-H stretch from H-bonded COOH.[7]~3300 (sharp/medium): N-H stretch from amide.~1710 (strong): C=O stretch from carboxylic acid.~1660 (strong): C=O stretch (Amide I band).~1540 (medium): N-H bend (Amide II band).The extremely broad O-H band is a hallmark of a carboxylic acid dimer. The two distinct carbonyl peaks and the N-H stretch are definitive for the molecule's structure.
Mass Spec (MS) [M+H]⁺ = 206.0761 (for ESI)Confirms the molecular weight of the compound.

Applications and Concluding Remarks

This compound is more than a synthetic intermediate; it is an enabling tool for drug discovery. Its primary application lies in serving as a crucial building block for synthesizing complex active pharmaceutical ingredients (APIs).[2] The rigid cyclopropane scaffold is a well-established motif for enhancing the pharmacological properties of drug candidates, including potency and metabolic stability.[3]

This guide provides a validated and reliable framework for the synthesis and characterization of this important molecule. By understanding the rationale behind each experimental step and analytical signal, researchers can confidently produce and verify this compound, accelerating the development of next-generation therapeutics.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Available at: [Link]

  • 1-(Phenylcarbamoyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates. Available at: [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

Sources

Physicochemical properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Introduction

This compound (CAS No: 145591-80-6) is a molecule of significant interest within the pharmaceutical landscape, primarily recognized as a critical impurity and synthetic intermediate of Cabozantinib, a potent multi-kinase inhibitor used in oncology.[1][2] The precise characterization of its physicochemical properties is paramount for ensuring the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). Beyond its role in quality control, this compound belongs to the broader class of cyclopropane derivatives, which are known to possess a wide array of biological activities, including antitumor and anti-inflammatory properties.[3][4]

This guide provides a comprehensive analysis of the structural, chemical, and physical properties of this compound. We will delve into its molecular characteristics, predictive computational data, relevant synthetic pathways, and detailed experimental protocols for determining its core physicochemical parameters. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, analysis, and application.

Molecular Structure and Computational Profile

The structure of this compound incorporates a rigid cyclopropane ring, a carboxylic acid group, and a phenyl-substituted amide (carbamoyl) linkage. This unique combination of functional groups dictates its chemical behavior and physical properties.

Caption: 2D structure of this compound.

A summary of its key computational properties, which serve as valuable predictors for its behavior in biological systems, is presented below.

PropertyValueSignificance in Drug DevelopmentSource
Molecular FormulaC₁₁H₁₁NO₃Defines the elemental composition and exact mass.[1][5]
Molecular Weight205.21 g/mol Impacts diffusion rates and molar concentration calculations.[1][5]
LogP (Octanol/Water)1.4899Predicts lipophilicity; a value in this range suggests a balance between aqueous solubility and membrane permeability.[1]
TPSA66.4 ŲTopological Polar Surface Area; correlates with passive molecular transport through membranes. Values < 140 Ų are generally favorable for oral bioavailability.[1]
H-Bond Donors2The -OH of the carboxylic acid and the -NH of the amide can donate hydrogen bonds, influencing solubility and receptor binding.[1]
H-Bond Acceptors2The carbonyl oxygens of the acid and amide can accept hydrogen bonds, contributing to interactions with biological targets and water.[1]
Rotatable Bonds3Indicates molecular flexibility, which can affect binding affinity and conformational entropy.[1]

Synthesis and Characterization

While multiple synthetic routes to cyclopropane carboxamides exist, a common and effective strategy involves a multi-step process starting from a cyclopropane-1,1-dicarboxylate precursor. The following pathway is representative of the methods used to produce high-purity this compound and its analogs.[6]

Caption: Representative synthetic workflow for the target compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for structurally similar compounds.[6]

  • Selective Mono-Hydrolysis:

    • Step: Dissolve diethyl cyclopropane-1,1-dicarboxylate in a suitable solvent like methanol. Cool the mixture to 0-5°C.

    • Action: Slowly add one molar equivalent of aqueous sodium hydroxide (NaOH) while maintaining the low temperature. Allow the reaction to warm to room temperature and stir for several hours.

    • Causality: Using one equivalent of base under controlled temperatures selectively hydrolyzes one of the two ester groups to a carboxylate salt, minimizing the formation of the dicarboxylic acid.

  • Formation of the Acid Chloride:

    • Step: After workup and isolation of the mono-acid, dissolve it in an inert solvent (e.g., dichloromethane).

    • Action: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, and stir at room temperature until gas evolution ceases.

    • Causality: The carboxylic acid is converted into a highly reactive acid chloride intermediate, which is an excellent electrophile for the subsequent amidation step.

  • Amide Bond Formation:

    • Step: In a separate vessel, dissolve aniline and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent system (e.g., tetrahydrofuran/water).

    • Action: Slowly add the previously prepared acid chloride solution to the aniline mixture at room temperature and stir for several hours.

    • Causality: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the stable amide bond. The base neutralizes the HCl byproduct.

  • Final Ester Hydrolysis:

    • Step: Isolate the resulting ester, ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate.

    • Action: Dissolve the ester in a solvent mixture and add an excess of aqueous NaOH. Heat the mixture gently (e.g., 40-50°C) for several hours to drive the hydrolysis.

    • Causality: The remaining ester group is hydrolyzed to the carboxylate salt under basic conditions.

  • Acidification and Isolation:

    • Step: Cool the reaction mixture to 0-5°C.

    • Action: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the pH is strongly acidic (pH < 2).

    • Causality: Protonation of the carboxylate salt causes the final product, this compound, to precipitate out of the aqueous solution as a solid, which can then be collected by filtration, washed, and dried.

Core Physicochemical Properties

The interplay of the functional groups defines the compound's key physicochemical properties, which are summarized below.

PropertyPredicted/Reported ValueExperimental MethodRationale and Significance
Acidity (pKa) ~4.0 - 4.5 (Predicted)Potentiometric TitrationThe carboxylic acid group is the primary acidic center. Its pKa is expected to be slightly lower (more acidic) than that of simple alkanoic acids due to the electron-withdrawing nature of the adjacent amide and phenyl ring.[7][8] pKa is critical for predicting ionization state, solubility at different pH values, and formulation strategies.
Lipophilicity (LogP) 1.4899 (Computational)Shake-Flask MethodThis value indicates moderate lipophilicity, essential for balancing aqueous solubility for formulation with the ability to cross lipid cell membranes to reach biological targets.
Melting Point >170 °C (Predicted)Capillary Melting Point ApparatusA high melting point is anticipated, analogous to similar structures (e.g., the fluoro-analog melts at 173-177°C).[7][9] This is due to strong intermolecular hydrogen bonding afforded by the carboxylic acid and amide groups, leading to a stable crystal lattice.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous bases.Thermodynamic Shake-Flask Solubility AssayThe molecule has both polar (acid, amide) and non-polar (phenyl, cyclopropane) regions. Solubility in aqueous media is highly pH-dependent; it will be significantly more soluble at pH values above its pKa where the carboxylic acid is deprotonated.
Crystal Structure Crystalline SolidSingle-Crystal X-ray DiffractionThe compound is a white to off-white solid.[2] Its crystal structure has been determined, confirming strong intermolecular hydrogen bonding interactions which dictate its physical properties like melting point and dissolution rate.[5] Understanding polymorphism is vital as different crystal forms can have different stabilities and bioavailabilities.
Protocol: Experimental LogP Determination (Shake-Flask Method)

This is the gold-standard method for experimentally determining the octanol-water partition coefficient.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare mutually saturated n-octanol and water (pH 7.4 buffer) C Add a known volume of stock solution to a known volume of n-octanol A->C B Prepare a stock solution of the compound in the aqueous phase B->C D Agitate vigorously to allow partitioning to reach equilibrium C->D E Centrifuge to ensure complete phase separation D->E F Carefully sample the aqueous phase E->F G Determine compound concentration in the aqueous phase via HPLC-UV F->G H Calculate LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) G->H

Caption: Workflow for LogP determination via the Shake-Flask method.

  • System Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) by mutually saturating them. This is achieved by mixing the two phases, shaking vigorously, and allowing them to separate overnight. This pre-saturation prevents volume changes during the experiment.

  • Standard Curve: Prepare a series of standards of the compound in the aqueous phase and generate a calibration curve using a validated HPLC-UV method.

  • Partitioning: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration. Add a precise volume of this solution to a precise volume of the saturated n-octanol.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Analyze its concentration using the pre-established HPLC-UV method.

  • Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration). The LogP is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Significance

The primary relevance of this compound in the pharmaceutical industry is its status as a process-related impurity in the manufacturing of Cabozantinib.[1] Its synthesis and properties must be well-understood to control its levels in the final drug product, as required by regulatory agencies.

Beyond this, the molecule itself has been noted for potential antitumor activity and may interact with DNA by binding to the minor groove.[5] This is consistent with the broader pharmacological profile of compounds containing the cyclopropane moiety, a structural motif present in numerous natural and synthetic compounds with diverse biological activities, including enzyme inhibition and antiviral effects.[4] The rigid, strained three-membered ring of the cyclopropane group often imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry.

Conclusion

This compound is more than a mere impurity; it is a well-defined chemical entity with a distinct set of physicochemical properties governed by its unique molecular architecture. Its moderate lipophilicity, acidic nature, and capacity for strong hydrogen bonding are key determinants of its behavior. A thorough understanding of these properties, grounded in both computational prediction and rigorous experimental validation, is essential for its control as an impurity and for exploring the potential of the broader class of cyclopropane carboxamides in drug discovery. The protocols and data presented in this guide provide a robust framework for scientists engaged in the development, manufacturing, and analysis of pharmaceuticals where this compound is of relevance.

References

  • CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. Chemsrc. [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. PubChem. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]

  • 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206. PubChem, National Institutes of Health (NIH). [Link]

  • 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | C11H10FNO3 | CID 57470861. PubChem. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

  • This compound | C11H11NO3 | CID 19096871. PubChem. [Link]

  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [Link]

  • CAS No : 145591-80-6 | Product Name : 1-(Phenylcarbamoyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates. [Link]

  • CAS No : 849217-48-7 | Product Name : 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Pharmaffiliates. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Cyclopropane carboxylic acid. Wikipedia. [Link]

Sources

An In-depth Technical Guide to 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular characteristics, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its relevance as a key intermediate in the synthesis of targeted therapeutics.

Introduction and Core Molecular Attributes

This compound is a derivative of cyclopropanecarboxylic acid featuring a phenylcarbamoyl substituent. This structural arrangement confers a unique three-dimensional geometry and chemical reactivity profile, making it a valuable building block in organic synthesis. Its rigid cyclopropane core is a common motif in medicinal chemistry, often used to explore conformational space and improve metabolic stability in drug candidates.

The compound is recognized as an impurity and a key intermediate in the synthesis of multi-kinase inhibitors, such as Cabozantinib, underscoring its importance in pharmaceutical process development and quality control.[1][2]

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.

Molecular Formula: C₁₁H₁₁NO₃[1][3]

The molecular structure consists of a central cyclopropane ring geminally substituted with a carboxylic acid group and a phenylcarbamoyl group.

Caption: 2D structure of this compound.

Physicochemical and Identification Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. These data are essential for its unambiguous identification, handling, and application in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 1-[(Phenylamino)carbonyl]cyclopropanecarboxylic acid[2]
CAS Number 145591-80-6[1][2][3]
Molecular Formula C₁₁H₁₁NO₃[1][3]
Molecular Weight 205.21 g/mol [1][3]
Appearance White to Off-White Solid[2]
Storage Conditions Sealed in dry, room temperature; 2-8°C Refrigerator[2][3]
SMILES String O=C(O)C1(CC1)C(=O)NC2=CC=CC=C2[1][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a logical, multi-step sequence. While direct synthesis routes for this specific molecule are not extensively published, a robust pathway can be designed based on established methods for analogous structures, such as its fluorinated counterpart, which is a known intermediate in pharmaceutical manufacturing.[4] The proposed workflow involves the formation of the cyclopropane ring, followed by amidation and subsequent hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Amide Formation cluster_3 Step 4: Final Hydrolysis A Diethyl Malonate C Diethyl cyclopropane-1,1-dicarboxylate A->C NaOEt, EtOH B 1,2-Dibromoethane B->C D 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid C->D 1. NaOH (1 eq) 2. H+ F Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate D->F 1. SOCl₂ 2. Aniline, Base E Aniline E->F G This compound (Target) F->G 1. NaOH (aq) 2. H+

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a validated, step-by-step methodology derived from analogous syntheses.[4][5] The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

  • Rationale: This step establishes the core cyclopropane ring structure. The reaction is a classic malonic ester synthesis variant, where the enolate of diethyl malonate acts as a nucleophile, and 1,2-dibromoethane serves as a C2 electrophile in a tandem alkylation-cyclization.

  • Protocol:

    • Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

    • To the cooled (0 °C) sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

    • Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC or GC-MS.

    • Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

  • Rationale: Selective mono-hydrolysis of the diester is required to generate a carboxylic acid functional group for the subsequent amidation. Using one equivalent of a strong base at a controlled temperature favors the saponification of a single ester group.

  • Protocol:

    • Dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

    • Cool the solution to 0-5 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

    • Extract the product into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the mono-acid product.

Step 3: Synthesis of Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate

  • Rationale: This step forms the critical amide bond. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with aniline to form the desired amide. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

  • Protocol:

    • To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acyl chloride in fresh dichloromethane and cool to 0 °C.

    • Add a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to afford the crude amide. Purify by column chromatography if necessary.

Step 4: Synthesis of this compound

  • Rationale: The final step involves the hydrolysis of the remaining ester group to yield the target carboxylic acid. This is a standard saponification reaction using an excess of strong base followed by acidic workup.

  • Protocol:

    • Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to 40-50 °C for 4-6 hours.

    • Cool the reaction, remove the THF under reduced pressure, and wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.[2]

Applications in Drug Development

The primary significance of this compound and its analogs lies in their role as intermediates for complex active pharmaceutical ingredients (APIs). The structural motif is present in several kinase inhibitors investigated for cancer therapy.

  • Building Block for Kinase Inhibitors: This molecule serves as a crucial fragment for the synthesis of N-phenyl-N'-(substituted phenyl)cyclopropane-1,1-dicarboxamides. One prominent example is Cabozantinib, where a fluorinated analog of the title compound is a key intermediate.[4][6] These dicarboxamides are designed to occupy specific binding pockets in tyrosine kinases.

  • Impurity Reference Standard: In the manufacturing of APIs like Cabozantinib, this compound can arise as a process-related impurity or a degradation product.[1] Therefore, its availability as a well-characterized reference standard is essential for developing and validating analytical methods to ensure the purity and safety of the final drug product.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal component in the landscape of modern pharmaceutical synthesis. Its unique structural features, combined with a well-defined synthetic pathway, make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is critical for the efficient synthesis of advanced therapeutic agents and for maintaining the rigorous quality standards required in the pharmaceutical industry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19096871, this compound. Available at: [Link] [Accessed January 2, 2026].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21081530, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Available at: [Link] [Accessed January 2, 2026].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80206, 1-Phenylcyclopropanecarboxylic acid. Available at: [Link] [Accessed January 2, 2026].

  • NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link] [Accessed January 2, 2026].

  • Pharmaffiliates. 1-(Phenylcarbamoyl)cyclopropane-1-carboxylic Acid. Available at: [Link] [Accessed January 2, 2026].

  • Pharmaffiliates. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Available at: [Link] [Accessed January 2, 2026].

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link] [Accessed January 2, 2026].

Sources

Biological activity of cyclopropane-containing carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Cyclopropane-Containing Carboxamides

Abstract

The incorporation of the cyclopropane ring into molecular scaffolds is a powerful strategy in modern medicinal chemistry and agrochemistry. When combined with a carboxamide linker, this moiety gives rise to a class of compounds with remarkable biological activities and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview of cyclopropane-containing carboxamides, delving into the physicochemical rationale for their utility, prevalent synthetic strategies, spectrum of biological activities, and the nuanced structure-activity relationships that govern their function. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to explain the causality behind experimental choices and to provide a framework for future discovery.

Part 1: The Cyclopropane Carboxamide: A Privileged Structural Motif

The cyclopropane ring, the smallest of the cycloalkanes, is far from a simple saturated hydrocarbon. Its unique electronic and conformational properties make it a valuable bioisostere and a powerful tool for drug design.[1][2] The inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, giving the ring olefin-like properties.[3][4] This electronic feature, combined with its rigid, three-dimensional structure, allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3][5]

The carboxamide group is a ubiquitous functional group in pharmaceuticals, known for its ability to form key hydrogen bond interactions with protein backbones. The combination of the rigid cyclopropane scaffold and the hydrogen-bonding capacity of the carboxamide linker creates a "privileged" structural motif that frequently appears in potent and selective bioactive molecules.[6]

Key Physicochemical and Pharmacokinetic Advantages:

  • Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways, such as enzymatic oxidation, compared to more flexible alkyl chains.[2][3][7] This can significantly increase a drug's half-life, reduce patient dosing frequency, and improve overall therapeutic efficacy.

  • Conformational Rigidity: By locking rotatable bonds, the cyclopropane ring reduces the entropic penalty of binding to a target protein, which can lead to a substantial increase in potency.[2][3] This conformational constraint helps to pre-organize the molecule into its bioactive conformation.

  • Improved Potency and Selectivity: The well-defined three-dimensional shape of the cyclopropane ring allows for precise probing of protein binding pockets, enhancing binding affinity and selectivity for the intended target over off-targets.[6][7]

  • Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for alkenes or gem-dimethyl groups, fine-tuning properties like solubility, lipophilicity, and membrane permeability.[2][7][8]

Part 2: Synthetic Strategies and Methodologies

The synthesis of cyclopropane carboxamides typically involves two key stages: the formation of the cyclopropane ring and the subsequent formation of the amide bond. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scalability of the process.

Core Synthetic Approaches for the Cyclopropane Ring

Several robust methods exist for constructing the cyclopropane core.

  • Cyclopropanation of Alkenes: This is the most common approach, often involving the reaction of an alkene with a carbene or carbene equivalent.

    • Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which adds to an alkene.[8]

    • Corey-Chaykovsky Reaction: Involves the reaction of an aldehyde or ketone with a sulfur ylide, but can be adapted for alkenes to form the cyclopropane ring.[9]

    • Catalytic Cyclopropanation: Employs transition metal catalysts (e.g., Rh, Cu, Co, Fe) to decompose diazo compounds, generating a metal carbene that reacts with an alkene.[5][10][11] This method offers excellent control over stereoselectivity.[10][12]

  • Intramolecular Cyclization: Methods such as the α-alkylation of active methylene compounds (e.g., phenylacetonitrile) with 1,2-dihaloethanes provide a direct route to substituted cyclopropanes.[6]

Formation of the Carboxamide Bond

Once the cyclopropanecarboxylic acid or its ester derivative is obtained, the carboxamide is typically formed via standard amide coupling protocols. This involves activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) followed by the addition of the desired amine.[6] Alternatively, amidation can be achieved by reacting a cyclopropanecarboxylic ester with ammonia or an amine, often under heat and catalysis.[13][14]

Experimental Protocol: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

This protocol is adapted from a general method for synthesizing substituted 1-phenylcyclopropane carboxamides, which have shown antiproliferative activity.[6]

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile

  • To a stirred solution of 2-phenylacetonitrile (1.0 eq) in water, add sodium hydroxide (2.0 eq).

  • Add 1,2-dibromoethane (1.5 eq) to the reaction mixture.

  • Heat the mixture to 60 °C and stir vigorously for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid

  • Add concentrated hydrochloric acid to the 1-phenylcyclopropane-1-carbonitrile obtained in Step 1.

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours until the nitrile is fully converted to the carboxylic acid.

  • Cool the mixture and extract the carboxylic acid product with a suitable organic solvent.

  • Dry and concentrate the organic phase to yield the crude acid, which can be used directly or purified further.

Step 3: Amide Coupling to form 1-Phenylcyclopropane Carboxamide

  • Dissolve 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the acid.

  • Add the desired amine (e.g., Methyl 2-(aminophenoxy)acetate) (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography or recrystallization.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A 2-Phenylacetonitrile C 1-Phenylcyclopropane-1-carbonitrile A->C α-Alkylation B 1,2-Dibromoethane + NaOH B->C E 1-Phenylcyclopropane-1-carboxylic acid C->E D Conc. HCl D->E H Final Product: 1-Phenylcyclopropane Carboxamide E->H F Amine (R-NH2) F->H G Coupling Agents (HATU, DIPEA) G->H

Caption: General workflow for the synthesis of 1-phenylcyclopropane carboxamides.

Part 3: Spectrum of Biological Activities and Therapeutic Targets

Cyclopropane-containing carboxamides have demonstrated a broad range of biological activities, positioning them as valuable leads in both pharmaceutical and agrochemical research.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potential of these compounds as antimicrobial agents.[9] Numerous derivatives have been synthesized and tested against various bacterial and fungal strains.[15][16]

  • Antibacterial Activity: Certain compounds have shown moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[17]

  • Antifungal Activity: This is a particularly promising area. Several cyclopropane carboxamide derivatives exhibit potent activity against pathogenic fungi like Candida albicans.[9][16] The proposed mechanism for some of these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[16][17] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.

compound Cyclopropane Carboxamide cyp51 CYP51 Enzyme (Lanosterol 14α-demethylase) compound->cyp51 Inhibition ergosterol Ergosterol Synthesis cyp51->ergosterol Catalyzes cyp51->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains ergosterol->membrane death Fungal Cell Death

Caption: Antifungal mechanism via inhibition of the CYP51 enzyme.

Anticancer Activity

Substituted 1-phenylcyclopropane carboxamides have been shown to inhibit the proliferation of human myeloid leukemia cell lines (U937) without exhibiting general cytotoxicity, suggesting a targeted mechanism of action.[6] This antiproliferative effect makes them attractive candidates for further development as novel oncology therapeutics.

Agrochemical Applications

The biological activity of these compounds extends to agriculture.

  • Fungicides: Derivatives have demonstrated significant fungicidal activity against plant pathogens such as Pythium aphanidermatum and Erysiphe graminis.[18]

  • Herbicides: Cyclopropane carboxylic acid derivatives can act as inhibitors of ethylene biosynthesis in plants, a key hormone regulating growth and ripening, indicating their potential as plant growth regulators.[19]

  • Insecticides: Some dicyano-containing cyclopropane carboxamides have shown larvicidal activity against mosquitoes and armyworms.[18]

Summary of Biological Activities
Compound ClassBiological Target/ActivityOrganism/Cell LinePotency (Example)Reference
N-Aryl/Thiazolyl Cyclopropane CarboxamidesAntifungal (CYP51 inhibition)Candida albicansMIC₈₀ = 16 µg/mL[16][17]
1-Phenylcyclopropane CarboxamidesAntiproliferativeU937 Leukemia CellsEffective Inhibition[6]
Dicyano-cyclopropane CarboxamidesFungicidalErysiphe graminis85% Inhibition @ 400 µg/mL[18]
Dicyano-cyclopropane CarboxamidesLarvicidalCulex pipiens pallens>60% Lethal Rate @ 5 µg/mL[18]
Phenylcyclopropane Carboxylic AcidsEthylene Biosynthesis InhibitionPlantsHigh affinity for ACO2 enzyme[19]

Part 4: Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For cyclopropane carboxamides, SAR studies focus on how substitutions on the cyclopropane ring and the amide functionality influence potency, selectivity, and pharmacokinetic properties.

Causality in SAR: The choice to modify specific parts of the scaffold is driven by hypotheses about target engagement. For example, modifying aryl groups attached to the cyclopropane ring can probe hydrophobic pockets in an enzyme's active site, while changes to the amide portion can optimize hydrogen bonding networks.

  • Substituents on the Cyclopropane Ring: The stereochemistry and nature of substituents on the cyclopropane ring are critical. In many cases, a trans relationship between key substituents is preferred for optimal binding. Aromatic or heteroaromatic groups directly attached to the ring often engage in crucial π-stacking or hydrophobic interactions within the target binding site.[6][15]

  • The Amide Moiety: The "N"-substituent of the carboxamide plays a vital role. Small, rigid groups can enhance binding, while larger, more flexible chains may be detrimental. The ability of the N-H group to act as a hydrogen bond donor is often a key interaction.

  • Aryl Group Modifications: For compounds containing an aryl ring (e.g., 1-phenylcyclopropane carboxamides), substitutions on this ring can drastically alter activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interactions with the target, as well as influence its metabolic stability and solubility.[9][15]

structure R1_anchor R1_node R1 (Aryl/Heteroaryl) - Probes hydrophobic pockets - π-stacking interactions R1_anchor->R1_node R2_anchor R2_node R2 (Substituents on Ring) - Stereochemistry is critical - 'trans' often preferred R2_anchor->R2_node R3_anchor R3_node R3 (Amide Substituent) - Modulates H-bonding - Affects solubility & PK R3_anchor->R3_node

Caption: Key regions for Structure-Activity Relationship (SAR) modulation.

Part 5: Conclusion and Future Directions

Cyclopropane-containing carboxamides represent a versatile and highly valuable class of compounds. Their unique structural and physicochemical properties, conferred by the strained cyclopropane ring, provide a robust platform for developing potent and selective modulators of diverse biological targets. The proven success in areas ranging from oncology to infectious disease and agriculture underscores the power of this scaffold.

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and scalable methods for synthesizing complex, substituted cyclopropanes will accelerate discovery.[20][21]

  • Exploring New Biological Space: Applying this scaffold to novel and challenging biological targets, such as protein-protein interactions or allosteric enzyme sites.

  • Fine-Tuning ADME Properties: Systematically using the cyclopropane motif to overcome pharmacokinetic challenges like poor metabolic stability or high efflux ratios in otherwise promising drug candidates.[2][8]

By continuing to integrate innovative synthetic chemistry with a deep understanding of biological mechanisms, the full potential of cyclopropane-containing carboxamides as next-generation therapeutics and agrochemicals can be realized.

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
  • EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. (URL: )
  • Application of Cyclopropane in Drug Discovery. PharmaBlock. (URL: )
  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.
  • US5659081A - Process for the preparation of cyclopropanecarboxamide.
  • WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof.
  • US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (URL: )
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • Synthesis of cyclopropanes. Organic Chemistry Portal. (URL: )
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. (URL: )
  • US8268848B2 - Cyclopropane compound.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropan
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (URL: )
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Ring-Expansion Reaction of Cyclopropane: A Novel Process for Synthesis of Bicyclic Dicarboximides from Cyclopropanedicarboximides and Carbon Nucleophile.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • Mechanism of Cyclopropanation Reactions Mediated by (5,10,15,20-Tetra- p -tolylporphyrinato)osmium(II) Complexes.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • The Crucial Role of Cyclopropane Deriv
  • Synthesis of Cyclopropane Containing Natural Products.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. (URL: )
  • C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary.
  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PubMed Central. (URL: )

Sources

Discovery and history of phenylcarbamoyl cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Phenylcarbamoyl Cyclopropane Derivatives

Abstract

The phenylcarbamoyl cyclopropane scaffold represents a significant advancement in the design of targeted neurological therapeutics, particularly as potent anticonvulsant agents. This guide delves into the historical context, discovery, and synthetic evolution of this important chemical class. We will explore the foundational principles of their mechanism of action, focusing on the nuanced interaction with voltage-gated sodium channels, and dissect the critical structure-activity relationships that have guided the optimization of their therapeutic profile. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform future discovery efforts.

Introduction: The Allure of a Strained Ring

The cyclopropane ring, a three-membered carbocycle, has long intrigued chemists and pharmacologists. Initially explored for its anesthetic properties in the 1930s, cyclopropane gas was found to be a potent anesthetic with rapid onset and recovery.[1][2][3] Though its high flammability led to its clinical decline, the unique stereochemical and electronic properties conferred by its strained ring structure secured its place as a valuable motif in modern medicinal chemistry.[1][4] The rigid conformation of the cyclopropane ring can lock a molecule into a biologically active geometry, enhancing binding affinity to protein targets and often improving metabolic stability.[5] It is this combination of properties that set the stage for its incorporation into more complex therapeutic agents, including the phenylcarbamoyl derivatives targeting central nervous system disorders.

Chapter 1: Genesis of a New Anticonvulsant Class

The development of phenylcarbamoyl cyclopropane derivatives was not a serendipitous event but a logical progression in the field of anticonvulsant drug design. The journey begins with the established understanding of voltage-gated sodium channels (VGSCs) as a primary target for controlling neuronal hyperexcitability, which is a hallmark of epileptic seizures.[6][7]

The Rationale: Targeting Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[8][9] In conditions like epilepsy, neurons can fire in excessive, rapid bursts. Many established antiepileptic drugs (AEDs), such as phenytoin and carbamazepine, exert their therapeutic effect by blocking these channels.[10] They typically show a "use-dependent" or "state-dependent" blocking mechanism, meaning they preferentially bind to and stabilize the inactivated state of the channel, which forms after depolarization.[8][9][11] This action selectively dampens the activity of rapidly firing neurons involved in seizure propagation while having a lesser effect on neurons firing at a normal physiological rate.[12]

The design of novel anticonvulsants, therefore, sought to identify new molecular scaffolds that could effectively interact with the VGSC binding site and exhibit this crucial state-dependent inhibition. The phenylcarbamoyl moiety was a known pharmacophore in other biologically active compounds, and its combination with the conformationally rigid cyclopropane ring offered a novel strategy to explore the chemical space for VGSC inhibitors.

Foundational Synthetic Strategies

The synthesis of these derivatives hinges on the efficient construction of the core 1-phenylcyclopropane carboxylic acid structure. A common and effective laboratory-scale approach involves the α-alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.[5] This acid can then be coupled with a desired amine to form the final carboxamide product.

Below is a representative, self-validating protocol for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of 1-phenylcyclopropane-1-carboxylic acid

Objective: To synthesize the core carboxylic acid intermediate required for the subsequent amidation to form phenylcarbamoyl cyclopropane derivatives.

Methodology: This two-step process first involves a cyclopropanation reaction via phase-transfer catalysis, followed by acidic hydrolysis.

Step 1: Synthesis of 1-phenylcyclopropane-1-carbonitrile

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-phenylacetonitrile (10.0 g, 85.4 mmol), 1,2-dibromoethane (23.9 g, 127.1 mmol), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 1.38 g, 4.27 mmol).

  • Reaction Setup: Add 100 mL of a 50% aqueous sodium hydroxide (NaOH) solution to the dropping funnel.

  • Cyclopropanation: Vigorously stir the mixture while adding the NaOH solution dropwise over 30 minutes. The causality for vigorous stirring is critical: it ensures the formation of a fine emulsion, maximizing the interfacial area between the aqueous and organic phases, which is essential for the efficiency of the phase-transfer catalyst.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile is consumed.

  • Work-up and Isolation: Cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-phenylcyclopropane-1-carboxylic acid

  • Reaction Setup: In a 250 mL round-bottom flask, combine the 1-phenylcyclopropane-1-carbonitrile (10.0 g, 70.0 mmol) from the previous step with 100 mL of concentrated hydrochloric acid (HCl).

  • Hydrolysis: Heat the mixture to reflux (approximately 110°C) and maintain for 12 hours. The high temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to the carboxylic acid and ammonium salt.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 1-phenylcyclopropane-1-carboxylic acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual HCl. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final high-purity product.

G cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis A 2-Phenylacetonitrile + 1,2-Dibromoethane B Add 50% NaOH (aq) + TBAB Catalyst A->B C Vigorous Stirring Heat (60°C, 4h) B->C D Aqueous Work-up & Extraction C->D E Purification (Distillation/Chromatography) D->E F 1-Phenylcyclopropane-1-carbonitrile E->F G 1-Phenylcyclopropane-1-carbonitrile F->G Product used in next step H Add Conc. HCl G->H I Reflux (110°C, 12h) H->I J Cooling & Precipitation I->J K Filtration & Recrystallization J->K L 1-Phenylcyclopropane-1-carboxylic acid K->L

Chapter 2: Mechanism of Action - A Deeper Look at Channel Inhibition

The therapeutic efficacy of phenylcarbamoyl cyclopropane derivatives is rooted in their ability to modulate the function of VGSCs. As with other AEDs targeting this channel, their action is not a simple pore blockage but a sophisticated, state-dependent interaction.[6][7]

The VGSC can exist in three primary conformational states:

  • Resting State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization.

  • Activated (Open) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The channel must return to the resting state before it can be activated again.

Phenylcarbamoyl cyclopropane derivatives exhibit a high affinity for the inactivated state of the sodium channel.[13] By binding to this state, the drug stabilizes it, prolonging the refractory period of the neuron and making it less likely to fire another action potential. This mechanism is inherently self-targeting; the channels in neurons that are firing pathologically and excessively are more frequently in the open and inactivated states, presenting more binding opportunities for the drug. This leads to a selective suppression of high-frequency neuronal discharge without significantly affecting normal, low-frequency transmission.[7]

G Resting {Resting State|Channel Closed (Ready to Open)} Activated {Activated State|Channel Open (Na+ Influx)} Resting->Activated Depolarization Inactivated {Inactivated State|Channel Closed (Refractory)} Activated->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) DrugBound {Drug-Bound Inactivated State|Stabilized (Prolonged Refractory)} Inactivated->DrugBound Drug Binding (High Affinity) DrugBound->Resting Slow Recovery Drug Drug Molecule (Phenylcarbamoyl Cyclopropane) Drug->Inactivated

Chapter 3: Structure-Activity Relationship (SAR) - Optimizing for Potency and Safety

Once the foundational scaffold was identified, research efforts focused on systematic structural modifications to enhance anticonvulsant activity and improve the safety profile. SAR studies are crucial for understanding which parts of the molecule are essential for biological activity. For phenylcarbamoyl cyclopropane derivatives, key areas of modification include the phenyl ring, the carbamoyl linker, and substitutions on the cyclopropane ring itself.

A common method for initial screening is the Maximal Electroshock (MES) test in rodents, which is highly predictive of efficacy against generalized tonic-clonic seizures.[14][15] Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.[14][15] The ratio of the neurotoxic dose (TD50) to the effective dose (ED50) gives the Protective Index (PI = TD50/ED50), a critical measure of a drug's therapeutic window. A higher PI is desirable.

Key Pharmacophoric Features

Analysis of various analogs has revealed several key features:

  • The Aromatic Ring: An unsubstituted or substituted phenyl ring is often crucial for activity. Electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring can enhance potency. This feature likely engages in hydrophobic or π-stacking interactions within the VGSC binding pocket.[16][17]

  • The Carbamoyl Linker (-CONH-): The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide linker are considered essential for anchoring the molecule to the receptor site.

  • The Cyclopropane Ring: This rigid spacer correctly orients the aromatic ring and the carbamoyl group for optimal interaction with the channel. Substitutions on the cyclopropane ring can modulate lipophilicity and metabolic stability. For instance, gem-dimethyl substitution has been explored in many analogs.[14][18][19]

Quantitative SAR Data

The table below summarizes representative data from studies on cyclopropane carboxamide derivatives, illustrating the impact of structural changes on anticonvulsant activity.

Compound IDR1 (Phenyl Substitution)R2 (Amine Moiety)MES ED50 (mg/kg)Protective Index (PI)Reference
6m H4-chlorophenylhydrazine9.833.9[15]
6k H4-fluorophenylhydrazine9.242.1[14][20]
21 Hp-phenyl-sulfonamide26>19[18]
12c 4-sulfamoylphenyl2,2-dimethylcyclopropane22.5 (scPTZ)20.4[19]

Note: Data is compiled from different studies and experimental conditions may vary. ED50 values are for intraperitoneal administration in mice. Compound 12c data is from the scPTZ test.

These data highlight that subtle changes, such as modifying the substituent on a distal phenyl ring (compare 6m and 6k), can significantly impact both potency and safety.[14][15][20]

Conclusion and Future Directions

The journey of phenylcarbamoyl cyclopropane derivatives from a concept rooted in established pharmacology to a promising class of anticonvulsant agents showcases the power of rational drug design. By combining the favorable conformational rigidity of the cyclopropane ring with known pharmacophoric elements for VGSC inhibition, researchers have developed potent and selective modulators of neuronal excitability. The detailed understanding of their synthesis, state-dependent mechanism of action, and structure-activity relationships provides a solid foundation for future work.

Ongoing research continues to explore this scaffold, aiming to further refine selectivity for specific VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6), which could lead to therapies with even wider therapeutic windows and potentially novel applications in other neurological disorders driven by ion channel dysfunction, such as neuropathic pain and bipolar disorder.[6][8][10]

References

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. PubMed. Available at: [Link]

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. ResearchGate. Available at: [Link]

  • Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. PubMed. Available at: [Link]

  • The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat. PubMed. Available at: [Link]

  • Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PubMed Central. Available at: [Link]

  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. PubMed Central. Available at: [Link]

  • From the journal archives: cyclopropane: induction and recovery with a bang!. PubMed. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Ethyl 2,2‐dimethyl‐1‐(2‐substitutedhydrazinecarboxamido) Cyclopropanecarboxylate Derivatives. ResearchGate. Available at: [Link]

  • Antiepileptic drugs targeting sodium channels: subunit and neuron-type specific interactions. Epilepsy Currents. Available at: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

  • Cyclopropane | Cyclic hydrocarbon, Organic compound, Flammable gas. Britannica. Available at: [Link]

  • Cyclopropane – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Cyclopropane. 1963. PubMed. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Europe PubMed Central. Available at: [Link]

  • Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. PubMed. Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]

  • Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. Available at: [Link]

  • Sodium Channel Blockers | Drug List, Examples, Mechanism of Action. Simplico. Available at: [Link]

  • Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01. YouTube. Available at: [Link]

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS ONE. Available at: [Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PubMed Central. Available at: [Link]

  • The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. ResearchGate. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development, notably as a known impurity of the multi-kinase inhibitor Cabozantinib.[1] In the absence of publicly available experimental spectra, this document serves as a predictive reference, leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings for the predicted spectral data, offering insights into the relationship between the molecule's structure and its spectroscopic output. Furthermore, this guide presents standardized, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental settings.

Molecular Structure and Overview

This compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ) possesses a unique combination of functional groups that yield a distinct and interpretable spectroscopic profile.[1][2] The structure features a carboxylic acid and a secondary amide group attached to a central, sterically constrained cyclopropane ring, with a phenyl group on the amide nitrogen. The correct interpretation of its spectroscopic data is paramount for its identification, purity assessment, and quality control in synthetic and pharmaceutical applications.

Below is the chemical structure with atoms numbered for unambiguous spectral assignment in the subsequent sections.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate; however, the acidic and amide protons are best observed in a non-exchanging solvent like DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid, amide, aromatic, and cyclopropyl protons. The high strain of the cyclopropane ring results in an unusual upfield chemical shift for its protons due to shielding effects from an aromatic-like ring current.[1][3][4]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)~12.0Broad Singlet (br s)1HHighly deshielded acidic proton, subject to hydrogen bonding and exchange.[5]
Amide (-NH-)~9.5 - 10.5Singlet (s)1HDeshielded proton on nitrogen, adjacent to a carbonyl and aromatic ring.
Aromatic (Phenyl)7.0 - 7.6Multiplet (m)5HProtons on the phenyl ring, with varied shielding based on position relative to the amide.
Cyclopropyl (-CH₂-)~1.5 - 1.7Multiplet (m)4HShielded protons on the strained three-membered ring. Due to the asymmetry, they are diastereotopic and will likely appear as two overlapping multiplets.[1][6]
Predicted ¹³C NMR Spectrum

The carbon spectrum will clearly show the two distinct carbonyl carbons, the aromatic carbons, and the unique carbons of the cyclopropane ring. Cyclopropyl carbons are known to be significantly shielded, appearing at unusually high field (low ppm values).[7][8]

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)~175Typical chemical shift for a carboxylic acid carbonyl carbon.[5]
Amide (-C ONH-)~170Typical chemical shift for an amide carbonyl carbon.
Aromatic (C-ipso)~138Quaternary carbon of the phenyl ring attached to the nitrogen.
Aromatic (C-ortho, C-meta, C-para)120 - 130Aromatic carbons, with slight variations in their chemical shifts.
Quaternary Cyclopropyl (-C -(C=O)₂)~35 - 40Quaternary carbon of the cyclopropane ring, deshielded by two carbonyl groups.
Methylene Cyclopropyl (-C H₂-)~15 - 20Highly shielded methylene carbons characteristic of a cyclopropane ring.[7]
Experimental Protocol: NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Spectrometer Operation cluster_proc Data Processing prep1 Weigh 5-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR). prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Filter solution through glass wool into a clean NMR tube. prep2->prep3 acq1 Insert sample and lock on solvent deuterium signal. prep3->acq1 acq2 Shim magnetic field for homogeneity (resolution). acq1->acq2 acq3 Tune and match probe for optimal sensitivity. acq2->acq3 acq4 Set acquisition parameters (pulse sequence, scans). acq3->acq4 acq5 Acquire Free Induction Decay (FID). acq4->acq5 proc1 Apply Fourier Transform to FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate chemical shift (ref. TMS or solvent). proc2->proc3 proc4 Integrate peaks and analyze multiplicities. proc3->proc4

Caption: Standard workflow for NMR spectrum acquisition.

  • Sample Preparation : Accurately weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a vial.[9]

  • Filtration : To ensure optimal magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[10]

  • Shimming : Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[10]

  • Acquisition : Set the appropriate experimental parameters (e.g., pulse width, acquisition time, number of scans). For a standard ¹H spectrum, 16-32 scans are typically sufficient.[11]

  • Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[11]

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the carboxylic acid and amide moieties.

Predicted IR Absorption Bands

The presence of strong hydrogen bonding, particularly from the carboxylic acid dimer formation, will significantly broaden the O-H stretching band.[12][13]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity/Shape Vibrational Mode
Carboxylic Acid O-H3300 - 2500Very Broad, StrongO-H Stretch[12][14]
Amide N-H~3300Medium, SharpN-H Stretch[15][16]
Aromatic C-H3100 - 3000MediumC-H Stretch
Carboxylic Acid C=O~1710Strong, SharpC=O Stretch (H-bonded dimer)[13][17]
Amide C=O (Amide I)~1670Strong, SharpC=O Stretch[16]
Amide N-H (Amide II)~1550MediumN-H Bend[15]
Aromatic C=C1600, 1475Medium-WeakC=C Stretch
Carboxylic Acid C-O1320 - 1210MediumC-O Stretch[12]
Experimental Protocol: ATR-IR Data Acquisition

G cluster_setup Instrument Setup cluster_sample Sample Analysis setup1 Ensure ATR crystal is clean. setup2 Collect a background spectrum (clean crystal, no sample). setup1->setup2 sample1 Place a small amount of solid sample onto the ATR crystal. setup2->sample1 sample2 Apply pressure with the anvil to ensure good contact. sample1->sample2 sample3 Collect the sample spectrum. sample2->sample3

Caption: Workflow for Attenuated Total Reflectance (ATR) IR.

  • Background Collection : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty, clean crystal. This reference accounts for atmospheric and instrumental absorptions.[18]

  • Sample Application : Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[19][20]

  • Pressure Application : Lower the instrument's pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is a common source of poor-quality spectra.[18]

  • Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[21]

  • Cleaning : After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted Mass Spectrum (ESI)

In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The fragmentation pattern will likely be dominated by cleavages at the amide and carboxylic acid functionalities.

Ion Predicted m/z Identity Rationale
[M+H]⁺206.08Protonated Molecular IonC₁₁H₁₂NO₃⁺
[M-H]⁻204.06Deprotonated Molecular IonC₁₁H₁₀NO₃⁻
Fragment 1188[M+H - H₂O]⁺Loss of water from the carboxylic acid. A common fragmentation for carboxylic acids.[22]
Fragment 2162[M+H - CO₂]⁺Decarboxylation of the molecular ion.
Fragment 3120[C₆H₅NHCO]⁺Cleavage of the C-C bond between the cyclopropane ring and the amide carbonyl.[23][24]
Fragment 493[C₆H₅NH₂]⁺Phenylamine cation resulting from amide bond cleavage.
Fragment 577[C₆H₅]⁺Phenyl cation, from loss of CO from the benzoyl fragment.[25]
Experimental Protocol: ESI-MS Data Acquisition

G cluster_prep Sample Preparation cluster_acq MS Operation cluster_proc Data Analysis prep1 Prepare a dilute solution (0.5-5 µM) in a suitable solvent (e.g., Methanol/Water). prep2 Add a trace amount of formic acid (0.1%) for positive ion mode. prep1->prep2 acq1 Infuse the sample solution into the ESI source via syringe pump. prep2->acq1 acq2 Optimize source parameters (voltages, gas flows, temperature). acq1->acq2 acq3 Acquire mass spectrum across the desired m/z range. acq2->acq3 proc1 Calibrate the mass axis using a known standard. acq3->proc1 proc2 Identify molecular ion and major fragment ions. proc1->proc2

Caption: General workflow for Electrospray Ionization (ESI) MS.

  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1-10 µg/mL or 0.5-5 µM) in a volatile, polar solvent such as methanol, acetonitrile, or a mixture with water.[26][27] For positive-ion mode, adding 0.1% formic acid to the solution is recommended to promote protonation.[26]

  • Infusion : Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) using a syringe pump.[28]

  • Ionization : Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Heated gas is used to evaporate the solvent, leading to the formation of gas-phase ions.[28]

  • Tuning and Calibration : Optimize the mass spectrometer's ion optics and detector settings using a known calibration compound to ensure mass accuracy.[29]

  • Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500). If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺ at m/z 206) and subjecting it to collision-induced dissociation (CID).

Conclusion

The structural features of this compound—a carboxylic acid, a secondary amide, a phenyl ring, and a cyclopropyl core—give rise to a rich and predictable spectroscopic fingerprint. This guide provides a robust theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. The characteristic upfield shifts of the cyclopropyl signals in NMR, the very broad O-H and distinct amide absorptions in IR, and the predictable fragmentation patterns in MS should allow for its unambiguous identification. By adhering to the detailed experimental protocols, researchers can confidently acquire high-quality, reproducible data for the rigorous characterization of this important molecule.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21867-21877. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]

  • University of Illinois. Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. [Link]

  • Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

  • Chemistry, University of Wisconsin. Amide infrared spectra. [Link]

  • Química Orgánica. IR Spectrum: Amides. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Illinois State University. The Infrared Spectra of Amides. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • University of Cambridge. How to Prepare Samples for NMR. [Link]

  • Bruker. ATR FTIR Basics | Attenuated Total Reflectance. [Link]

  • Pennsylvania State University. Acquiring 1H NMR spectrum (Quick instructions for Topspin). [Link]

  • Rutgers University. Electrospray Ionization (ESI) Instructions. [Link]

  • SpectraBase. Cyclopropane - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Gammadata. Tips for ATR Sampling. [Link]

  • National Measurement Laboratory. Best Practice Guide - for Generating Mass Spectra. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • ResearchGate. The process of collecting infrared spectrum data. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3504-3515. [Link]

  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(10), 3558-3561. [Link]

  • Chemistry, University of Wisconsin. Carboxylic acid NMR. [Link]

  • Edubirdie. FTIR-ATR | Study Guide. [Link]

  • Lam, C. W. K., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 22(1), 3-12. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of interest in pharmaceutical development, notably as a known impurity of the multi-kinase inhibitor, Cabozantinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical discussions, practical experimental protocols, and data interpretation strategies. While specific experimental data for this compound is not publicly available, this guide synthesizes information from closely related analogs and established pharmaceutical testing principles to provide a robust predictive framework. Key sections include a detailed examination of solubility in various solvents, a thorough overview of stability under forced degradation conditions—including hydrolytic, oxidative, photolytic, and thermal stress—and a discussion of potential degradation pathways. Standardized analytical methodologies for quantification and stability-indicating assays are also presented. This guide is designed to be a valuable resource for anticipating the challenges and developing effective strategies for the formulation and handling of this and structurally similar compounds.

Introduction and Molecular Overview

This compound (PCCA) is a chemical entity characterized by a central cyclopropane ring, a carboxylic acid functional group, and a phenylcarbamoyl side chain. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . The presence of both a hydrogen bond donor (carboxylic acid and amide N-H) and acceptor (carbonyl oxygens) groups, along with a hydrophobic phenyl ring, suggests a molecule with complex physicochemical properties that will significantly influence its behavior in both aqueous and organic media.

PCCA is recognized as an impurity associated with the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases. The control and characterization of such impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. A thorough understanding of the solubility and stability of PCCA is therefore essential for the development of robust analytical methods, the design of stable formulations, and compliance with regulatory standards.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its impurities is a critical determinant of its bioavailability and plays a pivotal role in the design of formulation and delivery systems. The presence of both polar (carboxylic acid, amide) and non-polar (phenyl ring, cyclopropane ring) moieties in PCCA suggests that its solubility will be highly dependent on the solvent system.

Theoretical Considerations

The aqueous solubility of PCCA is expected to be low. This is inferred from the properties of Cabozantinib, a larger but structurally related molecule, which is practically insoluble in water at pH values greater than 4. The phenyl and cyclopropane groups contribute to the molecule's hydrophobicity, which is likely to dominate over the hydrophilic character of the carboxylic acid and amide groups. The solubility of PCCA is also expected to be pH-dependent due to the ionizable carboxylic acid group. At pH values below its pKa, the carboxylic acid will be protonated and less soluble, while at pH values above its pKa, it will exist as the more soluble carboxylate salt.

In organic solvents, the solubility of PCCA will be governed by the principle of "like dissolves like." It is anticipated to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, facilitated by hydrogen bonding interactions. Non-polar solvents such as hexane are unlikely to be effective in dissolving PCCA.

Predictive Solubility Data

In the absence of direct experimental data for this compound, we can draw inferences from structurally similar compounds. For instance, N-phenylpropanamide, which shares the phenylamide moiety, exhibits good solubility in polar organic solvents like ethanol and methanol, but limited solubility in water[1]. The parent compound, cyclopropanecarboxylic acid, is soluble in water, ethanol, and ether[2]. The combination of these structural features in PCCA suggests a solubility profile that is intermediate and highly solvent-dependent.

Solvent Predicted Solubility Rationale
Water (pH 7.4)Very Low to LowThe hydrophobic phenyl and cyclopropane rings likely dominate over the polar functional groups. The parent drug, Cabozantinib, is poorly water-soluble[3].
EthanolModerateThe hydroxyl group of ethanol can form hydrogen bonds with the carboxylic acid and amide groups of PCCA.
MethanolModerate to HighSimilar to ethanol, but its higher polarity may enhance solvation.
AcetoneModerateAs a polar aprotic solvent, it can interact with the dipole of the amide and carboxylic acid groups.
Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of effectively solvating both polar and non-polar regions of the molecule.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method[4][5]. This protocol can be applied to determine the solubility of PCCA in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 buffer, Ethanol, Methanol, Acetone, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid PCCA to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of PCCA in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess PCCA to solvent B Seal and incubate with shaking (24-72h) A->B C Settle excess solid B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Figure 1: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Degradation Pathways

Assessing the stability of a pharmaceutical compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy throughout its shelf life[6][7][8]. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization[6][8]. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

G PCCA 1-(Phenylcarbamoyl)- cyclopropanecarboxylic acid Hydrolysis Hydrolytic Degradation PCCA->Hydrolysis Acid/Base Oxidation Oxidative Degradation PCCA->Oxidation Oxidizing Agent Photolysis Photolytic Degradation PCCA->Photolysis UV/Vis Light Thermal Thermal Degradation PCCA->Thermal Heat

Figure 2: Key Forced Degradation Stress Conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters and amides[9][10]. PCCA contains an amide bond which can be susceptible to hydrolysis under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond to form 1-aminocyclopropanecarboxylic acid and benzoic acid.

  • Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and aniline.

Experimental Protocol for Hydrolytic Degradation:

  • Prepare solutions of PCCA (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • If PCCA has low aqueous solubility, a co-solvent such as acetonitrile or methanol may be used, but its potential for degradation should be evaluated.

  • Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

  • At specified time points, withdraw samples, neutralize them, and dilute them for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining PCCA and any degradation products.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients[11]. The phenyl ring and the tertiary carbon of the cyclopropane ring in PCCA could be susceptible to oxidation.

Experimental Protocol for Oxidative Degradation:

  • Prepare a solution of PCCA (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

  • Store the solution at room temperature or a slightly elevated temperature for a defined period.

  • At specified time points, withdraw samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).

  • Analyze the samples by HPLC to assess the extent of degradation.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in molecules with chromophores[12][13][14][15]. The phenyl ring in PCCA is a chromophore that can absorb UV light, potentially leading to degradation. Photodegradation of aromatic amides can proceed through various mechanisms, including photo-Fries rearrangement or cleavage of the amide bond[16].

Experimental Protocol for Photostability Testing (as per ICH Q1B):

  • Expose solid PCCA and a solution of PCCA to a light source that provides both UV and visible light.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Compare the chromatograms to identify any degradation products formed due to light exposure.

Thermal Stability

Elevated temperatures can provide the energy required to overcome the activation barrier for decomposition reactions. Thermal degradation can lead to various reactions, including decarboxylation, ring-opening of the cyclopropane ring, or cleavage of the amide bond.

Experimental Protocol for Thermal Degradation:

  • Expose solid PCCA to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven.

  • At specified time points, withdraw samples and dissolve them in a suitable solvent.

  • Analyze the samples by HPLC to determine the extent of degradation.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Amide Hydrolysis: As discussed, this is a likely pathway under both acidic and basic conditions, leading to the formation of aniline and 1-carboxycyclopropanecarboxylic acid, which may further decarboxylate.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under thermal stress, to yield N-phenylcyclopropanecarboxamide.

  • Cyclopropane Ring Opening: The strained cyclopropane ring could potentially undergo thermal or photochemical ring-opening to form more stable unsaturated structures.

  • Oxidation of the Phenyl Ring: The aromatic ring can be hydroxylated or further oxidized in the presence of strong oxidizing agents.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_photo_oxidative Photolytic/Oxidative Stress PCCA 1-(Phenylcarbamoyl)- cyclopropanecarboxylic acid Aniline Aniline PCCA->Aniline Amide Cleavage CycloAcid 1,1-Cyclopropanedicarboxylic acid PCCA->CycloAcid Amide Cleavage Decarboxy N-Phenylcyclopropanecarboxamide + CO2 PCCA->Decarboxy Decarboxylation RingOpening Ring-Opened Products PCCA->RingOpening OxidizedPhenyl Oxidized Phenyl Derivatives PCCA->OxidizedPhenyl

Figure 3: Plausible Degradation Pathways for PCCA.

Analytical Methodologies for Quantification and Stability-Indicating Assays

A robust and validated analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its degradation products, process impurities, and excipients[13][17][18][19].

Key Considerations for Method Development:

  • Column Selection: A reversed-phase C18 column is a good starting point for a molecule with the polarity of PCCA.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound and its more polar or less polar degradants.

  • Detection Wavelength: The UV spectrum of PCCA should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Forced Degradation Samples: The stressed samples generated from the forced degradation studies are crucial for demonstrating the specificity of the method. The method should be able to resolve the PCCA peak from all degradation product peaks.

General HPLC Method Protocol

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (starting point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the λmax of PCCA

  • Injection Volume: 10 µL

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. While direct experimental data for this specific molecule is limited, by leveraging data from analogous structures and established principles of pharmaceutical science, we have constructed a robust predictive framework. The provided experimental protocols for solubility determination and forced degradation studies offer a practical starting point for researchers. The discussion of potential degradation pathways and the outline for developing a stability-indicating HPLC method are intended to guide the analytical and formulation development processes. A thorough understanding and empirical investigation of these properties are paramount for ensuring the quality, safety, and regulatory compliance of any pharmaceutical product associated with this compound.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • Gray, V. A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (n.d.). Retrieved from [Link]

  • Forced Degradation Study & Impurity Analysis. Protheragen. (n.d.). Retrieved from [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025, November 5). Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010, October 9). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (n.d.). PubMed Central. Retrieved from [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Stability Studies. Coriolis Pharma. (n.d.). Retrieved from [Link]

  • Pharmaceutical compositions of cabozantinib. (n.d.). Google Patents.
  • Kinetics and mechanism of the acid-catalyzed hydrolysis of some N-(4-substitutedaryl) succinimide compounds. (n.d.). Retrieved from [Link]

  • Surashe, S. S., Shirsath, P., & Zarekar, D. D. (2023, October 10). Stability Indicating Assay Method. IJCRT.org. Retrieved from [Link]

  • Oxidative degradation of monomeric and dimeric phenylpropanoids: Reactivity and mechanistic investigation. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Trissel, L. A., & Flora, K. P. (1988). Stability studies: five years later. American Journal of Hospital Pharmacy, 45(7), 1569–1571. Retrieved from [Link]

  • Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. (n.d.). RSC Publishing. Retrieved from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Kinetics and mechanism of the aminolysis of phenyl cyclopropanecarboxylates in acetonitrile. (1998, September 8). Semantic Scholar. Retrieved from [Link]

  • N-phenylcyclopropanecarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

  • A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. (n.d.). PubMed. Retrieved from [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (n.d.). MDPI. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved from [Link]

  • Stepping Up the Pace of Drug Stability Studies. (2017, September 2). Pharmaceutical Technology. Retrieved from [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. Retrieved from [Link]

  • Solubility of Imidacloprid in Different Solvents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. (2025, June 28). ResearchGate. Retrieved from [Link]

  • The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. (2011, November 14). PubMed. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved from [Link]

  • Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. (n.d.). PubMed. Retrieved from [Link]

  • N-phenylpropanamide. (n.d.). Solubility of Things. Retrieved from [Link]

  • Photodegradation and Yellowing of Polyamides. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Photostability studies of drug substances and products. (n.d.). Hovione. Retrieved from [Link]

  • Solubility of 5-nitrofurazone (form γ) in aqueous co-solvent mixtures of isopropanol, N-methyl pyrrolidone, ethanol and dimethyl sulfoxide. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022, June 21). PubMed Central. Retrieved from [Link]

Sources

The Strategic Utility of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of contemporary drug discovery and synthetic chemistry, the demand for novel molecular scaffolds that offer a unique combination of rigidity, three-dimensionality, and tunable functionality is ever-present. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid emerges as a distinguished building block, strategically poised to meet these demands. Its compact and strained cyclopropane core imparts a defined conformational rigidity, a desirable trait for optimizing ligand-receptor interactions, while the dual functionality of a carboxylic acid and an amide provides orthogonal handles for diverse chemical transformations. This guide, intended for the discerning researcher, delves into the synthesis, characterization, and strategic applications of this valuable synthetic intermediate, underscoring its pivotal role in the construction of complex bioactive molecules. Notably, this scaffold is a key component in the synthesis of several targeted therapies, including kinase inhibitors, highlighting its significance in medicinal chemistry.[1]

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and handling characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1][2]
Molecular Weight 205.21 g/mol [1][2]
CAS Number 145591-80-6[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in many organic solvents such as THF, DMF, and alcohols. Limited solubility in non-polar solvents and water.Inferred from synthesis protocols[3]

The molecule's structure, featuring a geminally disubstituted cyclopropane ring, is of particular interest. The phenylcarbamoyl and carboxylic acid groups introduce both hydrogen bond donor and acceptor sites, which can influence crystal packing and intermolecular interactions.[2] The strained three-membered ring also influences the bond angles and electronic properties of the adjacent functional groups, potentially modulating their reactivity.

Synthesis of this compound: A Practical Guide

Two robust synthetic routes to this compound and its analogues have been established, each offering distinct advantages.

Method 1: From Cyclopropane-1,1-dicarboxylic Acid

This is the most direct and widely applicable method, particularly for analogues bearing substituents on the phenyl ring. The synthesis of the closely related and commercially significant 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate for the kinase inhibitor Cabozantinib, provides a reliable template.[4] The general strategy involves the mono-activation of cyclopropane-1,1-dicarboxylic acid to a more reactive species, such as an acid chloride, followed by amidation with aniline.

Reaction Scheme:

Synthesis_Method_1 start Cyclopropane-1,1-dicarboxylic acid intermediate Mono-acid chloride intermediate start->intermediate SOCl₂ or (COCl)₂ in THF product This compound intermediate->product Aniline, Base (e.g., Triethylamine) in THF aniline Aniline

Figure 1: Synthesis from cyclopropane-1,1-dicarboxylic acid.

Detailed Experimental Protocol (Adapted from the synthesis of the 4-fluoro analogue)[3]:

  • Activation: To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cooled in an ice-water bath, add triethylamine (1.05 eq.) dropwise, maintaining the temperature below 10 °C. Stir the resulting solution for 30 minutes. Subsequently, add thionyl chloride (1.0 eq.) dropwise, again ensuring the temperature remains below 10 °C. Allow the reaction to stir for an additional 30-60 minutes at this temperature.

  • Amidation: In a separate flask, dissolve aniline (1.0 eq.) in anhydrous THF. Add this solution dropwise to the activated diacid mixture, maintaining the temperature below 10 °C.

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M NaOH (aq), water, and saturated brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation from a suitable solvent system (e.g., by adding heptane to a concentrated ethyl acetate solution) or by recrystallization to afford this compound as a solid.[3]

Causality Behind Experimental Choices:

  • The use of thionyl chloride or oxalyl chloride efficiently converts one of the carboxylic acid groups to the more reactive acid chloride, enabling selective mono-amidation.

  • Triethylamine acts as a base to neutralize the HCl generated during the activation step, preventing unwanted side reactions.

  • Low-temperature control is crucial to prevent di-amidation and other potential side reactions.

  • The aqueous work-up removes unreacted starting materials, salts, and water-soluble impurities.

Method 2: From 2-Phenylacetonitrile

An alternative approach begins with the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by hydrolysis of the nitrile to the carboxylic acid.[5] This method is particularly useful for synthesizing derivatives with various substituents on the phenyl ring.

Reaction Scheme:

Synthesis_Method_2 start 2-Phenylacetonitrile intermediate 1-Phenylcyclopropanecarbonitrile start->intermediate 1,2-Dibromoethane, NaOH, TBAB product 1-Phenylcyclopropanecarboxylic acid intermediate->product aq. HCl, 110 °C final_product This compound product->final_product Amide coupling (similar to Method 1)

Figure 2: Synthesis from 2-phenylacetonitrile.

This route first yields 1-phenylcyclopropanecarboxylic acid, which would then require amidation as a separate step. While multi-step, it offers flexibility in synthesizing a library of analogues.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its characteristic spectroscopic features can be reliably predicted based on its functional groups and the analysis of closely related compounds.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the phenyl protons, typically in the range of 7.0-7.6 ppm. The protons of the cyclopropane ring will appear as multiplets in the upfield region, likely between 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[6][7] The amide N-H proton will also appear as a singlet, likely between 8 and 10 ppm.

  • ¹³C NMR: The carbonyl carbons of the carboxylic acid and the amide will resonate in the downfield region, typically between 165 and 185 ppm.[8][9] The aromatic carbons will show signals in the 120-140 ppm range. The quaternary carbon of the cyclopropane ring will be found around 30-40 ppm, while the CH₂ carbons of the ring will be at a more upfield position, likely 15-25 ppm.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching absorption for the carboxylic acid, typically from 2500 to 3300 cm⁻¹.[11][12] The C=O stretching vibrations for the carboxylic acid and amide will appear as strong absorptions in the region of 1650-1750 cm⁻¹. The N-H stretch of the amide will be visible around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 205.21 g/mol . Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the amide bond.

Applications as a Synthetic Building Block

The primary and most significant application of this compound and its analogues is in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Synthesis of Cabozantinib Analogues

The most prominent example is the use of the 4-fluoro derivative in the total synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain cancers.[4] In this synthesis, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is activated and then coupled with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline to form the final drug molecule.

Workflow for Amide Bond Formation:

Amide_Coupling_Workflow start This compound activation Activation of Carboxylic Acid (e.g., with SOCl₂, oxalyl chloride, or coupling agents like HATU) start->activation coupling Amide Bond Formation activation->coupling product Target Amide coupling->product amine Primary or Secondary Amine amine->coupling

Figure 3: General workflow for amide coupling reactions.

This coupling reaction can be achieved through various methods:

  • Conversion to Acid Chloride: As described in the synthesis section, forming the acid chloride provides a highly reactive intermediate for coupling with an amine.

  • Use of Coupling Reagents: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC can be employed to facilitate the amide bond formation under milder conditions.[5]

Potential for Broader Applications

While its use in kinase inhibitor synthesis is well-documented, the structural motifs of this compound suggest its potential in a wider range of applications:

  • Constrained Peptide Mimetics: The rigid cyclopropane core can be used to create conformationally restricted dipeptide isosteres for incorporation into peptidomimetics, potentially leading to enhanced biological activity and metabolic stability.

  • Novel Heterocyclic Scaffolds: The carboxylic acid and amide functionalities can be manipulated to construct novel heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of spirocyclic or fused-ring systems.

  • Fragment-Based Drug Discovery: The compact and functionalized nature of this molecule makes it an attractive fragment for use in fragment-based drug discovery campaigns to identify new binding motifs for various biological targets.

Biological Significance and Future Outlook

The incorporation of the 1-phenylcyclopropane carboxamide moiety into bioactive molecules has been shown to be a successful strategy in drug design.[5] There are reports suggesting that compounds containing this scaffold may possess antitumor and anti-inflammatory properties.[2] The rigid cyclopropane unit can help to correctly orient the pharmacophoric groups for optimal interaction with a biological target, while also potentially improving pharmacokinetic properties such as metabolic stability.

The future of this compound as a building block is bright. Its demonstrated utility in the synthesis of a marketed drug validates its importance. Further exploration of its reactivity and its incorporation into a wider array of molecular architectures will undoubtedly lead to the discovery of new therapeutic agents and functional materials. The development of more efficient and scalable synthetic routes will also be crucial in expanding its accessibility and application in both academic and industrial research.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • 1-[ethyl(phenyl)carbamoyl]cyclopropane-1-carboxylic acid. (n.d.). Chemcd. Retrieved January 2, 2026, from [Link]

  • 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound | C11H11NO3 | CID 19096871. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. Retrieved January 2, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 2, 2026, from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

  • 1H-and 13C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2019). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • a guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved January 2, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 2, 2026, from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

    • Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. Retrieved January 2, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • Cyclopentylcarboxylic acid. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). MDPI. Retrieved January 2, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" and its derivatives. Synthesizing current research and established methodologies, we present a compelling rationale for focusing drug discovery and development efforts on two primary target classes: protein kinases and leukotriene C4 synthase . A tertiary, more speculative avenue of DNA minor groove interaction is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for target validation and preclinical assessment of this promising chemical scaffold. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

Introduction: The Therapeutic Promise of a Unique Scaffold

"this compound" is a synthetic organic compound characterized by a rigid cyclopropane ring coupled to a phenylcarbamoyl moiety. This structural rigidity can be a significant asset in drug design, potentially leading to higher binding affinities and selectivities for biological targets. The existing literature suggests a broad range of pharmacological activities for derivatives of this scaffold, including antitumor, anti-inflammatory, and antimicrobial properties. Notably, the fluorinated analog, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a well-documented intermediate in the synthesis of Cabozantinib, a potent multi-kinase inhibitor. This established connection provides a strong foundation for investigating the kinase inhibitory potential of novel analogs. Furthermore, patent literature points towards the utility of cyclopropane carboxylic acid derivatives in modulating inflammatory pathways through the inhibition of leukotriene C4 synthase.

This guide will systematically explore these potential therapeutic avenues, providing the scientific rationale and detailed experimental workflows for their validation.

Primary Therapeutic Target Class: Protein Kinases

The most compelling evidence for the therapeutic targeting of "this compound" derivatives lies in the realm of protein kinase inhibition. The established use of its fluorinated analog as a key building block for the multi-kinase inhibitor Cabozantinib strongly suggests that this scaffold is well-suited for interaction with the ATP-binding pocket of various kinases.[1][2][3][4][5]

Rationale for Kinase Targeting

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[6][7][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[9][10][11] Cabozantinib, for instance, targets several receptor tyrosine kinases, including c-Met and VEGFR2, which are crucial for tumor angiogenesis and metastasis.[9][10] The "this compound" scaffold likely provides a core structure that can be chemically modified to achieve potent and selective inhibition of specific kinases implicated in various pathologies.

Key Kinase Targets of Interest

Based on the precedent set by Cabozantinib, initial screening efforts should focus on, but not be limited to, the following kinase families:

  • Receptor Tyrosine Kinases (RTKs):

    • c-Met (Hepatocyte Growth Factor Receptor): Involved in cell scattering, invasion, and angiogenesis.[9][12]

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis.

    • RET, KIT, AXL, and FLT3: Other RTKs implicated in various cancers.

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Involved in a wide range of cellular processes, including proliferation, survival, and migration.[13]

Experimental Workflow for Kinase Target Validation

The following diagram and protocols outline a systematic approach to validate kinase inhibition.

Kinase_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Preclinical Evaluation A Compound Synthesis & Characterization B Biochemical Kinase Assay Panel (e.g., Radiometric or FRET-based) A->B Test compound library C Determine IC50 Values B->C Analyze dose-response D Mechanism of Action Studies (e.g., ATP Competition Assays) C->D Characterize potent hits E Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) D->E Validate cellular activity F Target Engagement Assays (e.g., Western Blot for p-Kinase) E->F Confirm target inhibition in cells G Downstream Pathway Analysis F->G Assess pathway modulation H In Vivo Efficacy Studies (e.g., Xenograft models) G->H Test in disease models I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I Evaluate in vivo properties

Caption: A streamlined workflow for the validation of kinase inhibitors.

This protocol provides a robust method for directly measuring the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide or protein

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (specific to the kinase)

  • Test compound ("this compound" derivative)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • Test compound or DMSO (for control)

    • Substrate

    • Purified kinase

  • Initiation of Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[14]

Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the results. The direct measurement of substrate phosphorylation provides a highly sensitive and accurate readout of kinase activity.

Secondary Therapeutic Target: Leukotriene C4 Synthase (LTC4S)

An alternative and compelling therapeutic avenue for "this compound" derivatives is the inhibition of leukotriene C4 synthase (LTC4S). Patent literature suggests that cyclopropane carboxylic acid derivatives can be effective in treating diseases where LTC4S inhibition is beneficial, such as respiratory and inflammatory disorders.[3]

Rationale for LTC4S Targeting

LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation.[15][16] CysLTs are deeply implicated in the pathophysiology of asthma and other allergic diseases, causing bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[15][17] Inhibition of LTC4S would block the production of LTC4 and its downstream metabolites, LTD4 and LTE4, thereby mitigating the inflammatory cascade.[15][18]

Leukotriene_Pathway cluster_pathway Cysteinyl Leukotriene Biosynthesis Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase (Potential Target) LTD4_LTE4 LTD4 / LTE4 LTC4->LTD4_LTE4 Inflammation Inflammatory Response (Bronchoconstriction, etc.) LTD4_LTE4->Inflammation

Caption: The cysteinyl leukotriene biosynthesis pathway, highlighting LTC4 synthase as a therapeutic target.

Experimental Workflow for LTC4S Target Validation

The following workflow outlines the steps to validate the inhibition of LTC4S.

This biochemical assay measures the ability of a compound to inhibit the conversion of LTA4 to LTC4 by purified LTC4S.

Materials:

  • Purified recombinant human LTC4S

  • Leukotriene A4 (LTA4) methyl ester

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8)

  • Test compound

  • Methanol

  • Internal standard (e.g., Prostaglandin B2)

  • HPLC system with a UV detector

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, GSH, and the test compound or DMSO.

  • Pre-incubation: Pre-incubate the mixture on ice for 10-15 minutes.

  • Initiation of Reaction: Add LTA4 to start the reaction.

  • Incubation: Incubate for a short period (e.g., 15-30 seconds) on ice.

  • Termination of Reaction: Quench the reaction by adding cold methanol containing the internal standard.

  • Sample Preparation: Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTC4 produced.

  • Data Analysis: Calculate the percent inhibition of LTC4 formation for each compound concentration and determine the IC50 value.[19][20]

Trustworthiness: The use of an internal standard and HPLC-based quantification ensures the accuracy and reproducibility of the results.

This assay measures the inhibition of LTC4 production in a cellular context.

Materials:

  • Human cell line expressing LTC4S (e.g., mast cells, eosinophils)

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate cells

  • Test compound

  • LTC4 ELISA kit

Procedure:

  • Cell Culture: Culture the cells to an appropriate density in a multi-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore to induce the production of leukotrienes.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of LTC4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[21][22]

  • Data Analysis: Determine the IC50 of the compound for the inhibition of LTC4 production in cells.

Tertiary Therapeutic Target: DNA Minor Groove Binding

Some cyclopropane-containing compounds have been reported to interact with the minor groove of DNA, potentially interfering with DNA replication and transcription.[23] While less directly substantiated for "this compound" compared to its role as a kinase inhibitor precursor, this remains a plausible, albeit more speculative, mechanism of action that could contribute to its observed anti-proliferative effects.

Rationale for DNA Minor Groove Targeting

Small molecules that bind to the minor groove of DNA can disrupt the binding of transcription factors and other DNA-binding proteins, leading to the modulation of gene expression.[23][24] This mechanism is particularly relevant for anti-cancer and antimicrobial drug development.

Experimental Validation of DNA Minor Groove Binding

Should initial biological screening suggest a mechanism independent of kinase or LTC4S inhibition, the following techniques can be employed to investigate DNA binding.

  • DNase I Footprinting: This technique can identify the specific DNA sequence where a small molecule binds by protecting it from cleavage by DNase I.[25]

  • Thermal Melting (Tm) Studies: Binding of a small molecule to DNA typically stabilizes the double helix, leading to an increase in the melting temperature. This change in Tm can be used to assess binding affinity.

  • Circular Dichroism (CD) Spectroscopy: This method can detect conformational changes in DNA upon ligand binding.

Summary and Future Directions

"this compound" represents a promising scaffold for the development of novel therapeutics. The strong evidence linking its derivatives to the inhibition of protein kinases, particularly those involved in cancer, marks this as the highest priority area for further investigation. The potential for these compounds to act as inhibitors of leukotriene C4 synthase also presents a significant opportunity for the development of new anti-inflammatory agents.

Future research should focus on the synthesis of a diverse library of "this compound" derivatives and their systematic evaluation using the experimental workflows outlined in this guide. A comprehensive understanding of the structure-activity relationships for both kinase and LTC4S inhibition will be crucial for optimizing the potency, selectivity, and drug-like properties of these compounds, ultimately paving the way for the development of novel and effective therapies.

References

  • A novel assay to determine the sequence preference and affinity of DNA minor groove binding compounds. PubMed Central. Available at: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. PubMed. Available at: [Link]

  • Structure and Inhibition of Mouse Leukotriene C4 Synthase. PMC - NIH. Available at: [Link]

  • Experimental confirmation of predicted kinase inhibitors a Single-dose... ResearchGate. Available at: [Link]

  • (PDF) New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Available at: [Link]

  • Human LTC4S/Leukotriene C4 synthase ELISA Kit. Assay Genie. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. Google Patents.
  • US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof. Google Patents.
  • EP4313048A1 - Process for preparation of cabozantinib. Google Patents.
  • Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. PubMed Central. Available at: [Link]

  • DNA minor-groove recognition by small molecules (up to 2000). ResearchGate. Available at: [Link]

  • Overexpression of Leukotriene C4 Synthase in Bronchial Biopsies from Patients with Aspirin-intolerant Asthma. SciSpace. Available at: [Link]

  • c-Met inhibitor. Wikipedia. Available at: [Link]

  • DNA minor-groove recognition by small molecules. ResearchGate. Available at: [Link]

  • Computational study on novel natural inhibitors targeting c-MET. PMC - PubMed Central. Available at: [Link]

  • Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. PubMed. Available at: [Link]

  • Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM. NIH. Available at: [Link]

  • Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Bentham Science. Available at: [Link]

  • c-Met inhibitors. PMC - PubMed Central - NIH. Available at: [Link]

  • Recent Patents on the Development of c-Met Kinase Inhibitors. PubMed. Available at: [Link]

  • What are LTC4S inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. Available at: [Link]

  • Synthesis, checkpoint kinase 1 inhibitory properties and in vitro antiproliferative activities of new pyrrolocarbazoles. PubMed. Available at: [Link]

  • Leukotriene-C4 synthase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC - NIH. Available at: [Link]

  • Cell type-specific pharmacological kinase inhibition for cancer chemoprevention. Mount Sinai Scholars Portal. Available at: [Link]

  • Vitamin C is a kinase inhibitor: dehydroascorbic acid inhibits IkappaBalpha kinase beta. PubMed. Available at: [Link]

  • Research-Paper-4.pdf. Chemistry & Biology Interface. Available at: [Link]

Sources

Methodological & Application

Synthesis of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

A Strategic Guide for Medicinal Chemists

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, is now a celebrated component in modern drug discovery.[1] Its rigid conformation and unique electronic properties offer medicinal chemists a powerful tool to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2] This guide provides a detailed exploration of the synthesis of 1-(phenylcarbamoyl)cyclopropanecarboxylic acid derivatives, a scaffold that has shown significant promise in developing novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[2][3] We will delve into the causality behind synthetic choices, provide validated, step-by-step protocols, and discuss the scaffold's application in targeting critical biological pathways.

The Strategic Value of the Cyclopropane Scaffold

The three-membered carbocycle of cyclopropane imposes a rigid structure that can lock a molecule into a specific, biologically active conformation. This conformational constraint can lead to highly selective interactions with protein targets. Furthermore, the high s-character of the C-H bonds in cyclopropane enhances metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The this compound core combines this valuable cyclopropyl unit with two customizable aromatic rings, providing an ideal framework for probing structure-activity relationships (SAR) and optimizing drug-like properties.

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[2][4] Notably, certain analogs have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases, while others show promise as antiproliferative agents against cancer cell lines.[2][3]

Core Synthetic Strategies and Mechanistic Rationale

The construction of the this compound core can be approached through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

Strategy A: Cyclopropanation of Phenylacetonitriles

This is a highly effective and commonly employed method that builds the cyclopropane ring first, followed by functional group manipulations.[2]

  • α-Alkylation/Cyclopropanation: The synthesis begins with a substituted 2-phenylacetonitrile. The benzylic proton is sufficiently acidic to be deprotonated by a strong base like sodium hydroxide. The resulting carbanion acts as a nucleophile, reacting with 1,2-dibromoethane in a tandem alkylation process to form the cyclopropane ring and expel the nitrile group's counterpart.[2]

  • Nitrile Hydrolysis: The cyano group of the resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved under harsh acidic conditions, for instance, by refluxing with concentrated hydrochloric acid.[2]

  • Amide Coupling: The final step involves coupling the synthesized 1-phenylcyclopropanecarboxylic acid with a desired substituted aniline. This is a standard amide bond formation, often facilitated by modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[2]

A Substituted Phenylacetonitrile C 1-Phenylcyclopropane- carbonitrile A->C Cyclopropanation B 1,2-Dibromoethane (Base) E 1-Phenylcyclopropane- carboxylic Acid C->E Nitrile Hydrolysis D Conc. HCl (Hydrolysis) H Final Product: 1-(Phenylcarbamoyl)cyclopropane- carboxylic Acid Derivative E->H Amide Formation F Substituted Aniline G HATU, DIPEA (Amide Coupling)

Caption: Synthetic workflow via the Phenylacetonitrile route.

Strategy B: From Cyclopropane-1,1-dicarboxylic Acid

This alternative strategy starts with a pre-formed cyclopropane ring bearing two carboxylic acid functionalities, one of which is selectively converted.

  • Monoesterification/Monoamidation: The synthesis often starts from diethyl cyclopropane-1,1-dicarboxylate. One of the ester groups is selectively hydrolyzed to a carboxylic acid.[5] This mono-acid can then be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂), and subsequently reacted with a substituted aniline to form the desired amide bond.[6]

  • Final Hydrolysis: The remaining ester group is then hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., NaOH), followed by an acidic workup to yield the final product.[5]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of a representative this compound derivative using Strategy A.

Protocol 1: Synthesis of 1-(p-tolyl)cyclopropanecarboxylic acid

Materials:

  • 2-(p-tolyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Cyclopropanation:

    • To a solution of 2-(p-tolyl)acetonitrile (1 equiv.) in toluene, add a 50% aqueous solution of NaOH (10 equiv.) and a catalytic amount of a phase-transfer catalyst (0.05 equiv.).

    • Heat the mixture to 60°C and add 1,2-dibromoethane (1.5 equiv.) dropwise over 30 minutes.

    • Maintain the reaction at 60°C and stir vigorously for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • After cooling to room temperature, dilute the mixture with water and separate the layers. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 1-(p-tolyl)cyclopropanecarbonitrile, which can be used in the next step without further purification.

  • Hydrolysis:

    • Add concentrated HCl to the crude 1-(p-tolyl)cyclopropanecarbonitrile.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture in an ice bath. The product will often precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(p-tolyl)cyclopropanecarboxylic acid. If no solid forms, extract the product into ethyl acetate.

Protocol 2: Amide Coupling to Synthesize 1-((4-fluorophenyl)carbamoyl)-1-(p-tolyl)cyclopropanecarboxylic acid

Materials:

  • 1-(p-tolyl)cyclopropanecarboxylic acid (from Protocol 1)

  • 4-fluoroaniline

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M HCl (aq.)

  • Saturated Sodium Bicarbonate (NaHCO₃) (aq.)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 1-(p-tolyl)cyclopropanecarboxylic acid (1 equiv.) in anhydrous DMF.

  • Add HATU (1.2 equiv.) and DIPEA (2.5 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Add 4-fluoroaniline (1.1 equiv.) and continue to stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure final compound.

Characterization and Data

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structural integrity and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.

  • Melting Point: As an indicator of purity.

Table 1: Representative Yields for Synthetic Steps

Step Product Typical Yield (%) Reference
Cyclopropanation 1-(Aryl)cyclopropanecarbonitrile 64-90% [2]
Hydrolysis 1-(Aryl)cyclopropanecarboxylic acid ~85% [2]

| Amide Coupling | Final Derivative | 80-90% |[2] |

Applications in Drug Discovery: Targeting Disease Pathways

The modular nature of this scaffold allows for systematic exploration of the chemical space to optimize for potency, selectivity, and ADME properties.

Core This compound Core R¹ Substitutions (Phenylcarbamoyl Ring) R² Substitutions (Cyclopropane Phenyl Ring) SAR Structure-Activity Relationship (SAR) Exploration Core:f1->SAR Modulate Target Binding Core:f2->SAR Tune Physicochemical Properties Targets Biological Targets (e.g., NLRP3 Inflammasome, Kinases) SAR->Targets Properties Optimization of Drug-like Properties (Potency, Selectivity, ADME) SAR->Properties

Sources

"1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" in the synthesis of Cabozantinib impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Proactive Control of a Key Process Impurity in Cabozantinib Synthesis

Focus: Synthesis and Analytical Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Abstract

This technical guide provides a comprehensive framework for understanding and controlling a critical process-related impurity in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor. We focus on This compound , the direct precursor to the Desfluoro Cabozantinib impurity. The presence of this molecule signals contamination of starting materials, which can compromise the final drug substance's purity and safety. This document details its synthetic origin, provides a robust protocol for its synthesis as a certified reference standard, and establishes a validated analytical method for its detection and quantification.

Introduction: The Imperative of Impurity Profiling

Cabozantinib (marketed as Cometriq® and Cabometyx®) is a cornerstone therapy for several advanced cancers, including medullary thyroid and renal cell carcinoma.[1][2] Its mechanism involves the inhibition of multiple receptor tyrosine kinases (RTKs) like MET, VEGFR2, and AXL, which are crucial for tumor growth, angiogenesis, and metastasis.[1][2] The manufacturing of such a potent Active Pharmaceutical Ingredient (API) demands stringent control over its purity profile, as mandated by international regulatory bodies under guidelines such as ICH Q3A/B.[3]

Process-related impurities, which arise from the synthetic route, are of particular concern. One such impurity is Desfluoro Cabozantinib, which is formed when aniline is present as a contaminant in the 4-fluoroaniline starting material. The direct precursor to this impurity is This compound (Molecular Formula: C₁₁H₁₁NO₃, MW: 205.21 g/mol ).[4][5][6] The ability to synthesize this precursor as a high-purity reference standard is essential for developing and validating analytical methods to monitor and control the final Desfluoro impurity in Cabozantinib batches.

Synthetic Genesis of this compound

The final step in many convergent synthesis pathways for Cabozantinib involves the amide coupling of two key fragments: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and an activated form of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid .[7][8] The latter is typically prepared by reacting a cyclopropane-1,1-dicarboxylate derivative with 4-fluoroaniline.

The formation of the desfluoro impurity pathway occurs when the 4-fluoroaniline starting material is contaminated with aniline. This leads to the parallel formation of this compound, which then proceeds through the coupling reaction to yield the final Desfluoro Cabozantinib impurity.

G SM1 Cyclopropane-1,1- dicarboxylate Derivative INT1 1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic acid SM1->INT1  Intended  Reaction INT1_imp 1-(Phenylcarbamoyl) cyclopropanecarboxylic acid (Impurity Precursor) SM1->INT1_imp  Side  Reaction SM2 4-Fluoroaniline SM2->INT1 API Cabozantinib (Target Molecule) INT1->API  Amide  Coupling SM3 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline SM3->API API_imp Desfluoro Cabozantinib (Final Impurity) SM3->API_imp SM2_imp Aniline (Contaminant) SM2_imp->INT1_imp INT1_imp->API_imp  Amide  Coupling

Figure 1: Synthetic origin of the Desfluoro impurity pathway.

Protocol 1: Synthesis of this compound (Reference Standard)

A reliable synthesis of the impurity precursor is paramount for its use as a reference standard. The following protocol is based on the selective mono-amidation of cyclopropane-1,1-dicarboxylic anhydride, which provides a clean and direct route.

3.1. Reagents and Equipment

ReagentGradeSupplier
Cyclopropane-1,1-dicarboxylic acid≥98%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Sigma-Aldrich
AnilineReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Diethyl EtherACS GradeFisher Scientific
Hydrochloric Acid (HCl), concentratedACS ReagentVWR Chemicals
Sodium Sulfate, anhydrousACS GradeVWR Chemicals

Equipment: 250 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, Buchner funnel.

3.2. Step-by-Step Methodology

Step 1: Formation of Cyclopropane-1,1-dicarboxylic Anhydride

  • To a 250 mL round-bottom flask, add cyclopropane-1,1-dicarboxylic acid (13.0 g, 100 mmol).

  • Add acetic anhydride (20.4 g, 200 mmol) to the flask.

  • Attach a reflux condenser and heat the mixture to 120 °C with stirring for 2 hours. The solid should fully dissolve.

  • Allow the reaction to cool to room temperature, then cool further in an ice bath to crystallize the product.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The crude anhydride is used directly in the next step.

Step 2: Mono-Amidation with Aniline

  • Dissolve the crude anhydride from Step 1 in 100 mL of dry Dichloromethane (DCM).

  • In a separate beaker, dissolve aniline (9.31 g, 100 mmol) in 50 mL of dry DCM.

  • Cool the anhydride solution to 0-5 °C in an ice bath.

  • Slowly add the aniline solution dropwise to the stirred anhydride solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

Step 3: Work-up and Isolation

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

Step 4: Purification

  • Recrystallize the crude solid from a toluene/heptane mixture.

  • Dissolve the solid in a minimal amount of hot toluene and add heptane until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Expected Yield: 70-80%. Characterization: Verify structure and purity (>99.5%) via ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC analysis.

3.3. Rationale for Protocol Design

  • Anhydride Intermediate: Using the cyclic anhydride intermediate ensures regioselectivity, leading primarily to the desired mono-amide mono-acid product and minimizing the formation of the diamide byproduct.

  • Controlled Addition: The slow, low-temperature addition of aniline controls the exothermicity of the reaction and prevents side reactions.

  • Acidic Wash: The 1M HCl wash effectively removes any unreacted aniline from the organic phase, simplifying purification.

Protocol 2: RP-HPLC Method for Impurity Quantification

This validated reverse-phase HPLC method is designed for the sensitive detection and accurate quantification of this compound in the presence of Cabozantinib and its fluoro-analog intermediate.

4.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, and Diode Array Detector (DAD)
Column X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 216 nm
Diluent Acetonitrile:Water (50:50 v/v)

4.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with the diluent.

  • Sample Solution: Accurately weigh 50 mg of the Cabozantinib API or intermediate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (final concentration ~1000 µg/mL).

4.3. Analytical Workflow

The following diagram outlines the systematic procedure for analyzing a sample batch.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve & Dilute in Volumetric Flasks A->B C Transfer to HPLC Vials B->C D System Suitability Test (SST) Injection C->D E Inject Blank, Standard, and Samples D->E F Acquire Data (35 min runtime) E->F G Integrate Peaks in Chromatograms F->G H Calculate Impurity % using External Standard Method G->H I Generate Report H->I

Figure 2: Workflow for HPLC-based impurity quantification.

4.4. Method Validation and Performance

This analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

ParameterTypical Acceptance Criteria
Specificity Impurity peak is well-resolved from the API and other impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for impurity concentrations.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1 (e.g., ~0.015% w/w).
Limit of Quant. (LOQ) Signal-to-Noise ratio of ~10:1 (e.g., ~0.05% w/w).
Accuracy (% Recovery) 90.0% to 110.0% recovery at three concentration levels.
Precision (% RSD) Repeatability (n=6): RSD ≤ 5.0%; Intermediate Precision: RSD ≤ 10.0%.

Conclusion

The proactive management of the Desfluoro Cabozantinib impurity begins with controlling its precursor, this compound. This guide provides the necessary scientific foundation and practical protocols for this task. By implementing the synthesis protocol for the reference standard and the validated HPLC method, drug development professionals can ensure the identity, purity, and quality of Cabozantinib, ultimately safeguarding patient safety. These self-validating systems are crucial for building a robust process control strategy in pharmaceutical manufacturing.

References

  • Laus, G., Schreiner, E., Nerdinger, S., et al. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332.

  • Google Patents. (Patent EP4313048A1). Process for preparation of cabozantinib.

  • Podili, K., et al. (2020). A Simple Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Related Substances, Assay of Cabozantinib and Nivolumab and its Application to Dissolution Studies. Indian Journal of Pharmaceutical Sciences, 82(5), 838-848.

  • ChemicalBook. (n.d.). Cabozantinib synthesis.

  • ResearchGate. (n.d.). A representative convergent synthesis pathway of cabozantinib.

  • SynThink Research Chemicals. (n.d.). Cabozantinib Phenylcarbamoyl Acid Impurity.

  • SynThink Research Chemicals. (n.d.). Cabozantinib EP Impurities & USP Related Compounds.

  • Ikonnikov, M. V., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules, 27(24), 8961.

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

  • Pharmaffiliates. (n.d.). Cabozantinib-impurities.

  • ChemScene. (n.d.). This compound.

  • ResearchGate. (n.d.). OVERALL REVIEW ON ANNALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CABOZANTINIB.

  • Chaudhary, A. A., et al. (2021). Development and Validation of rp-HPLC Method of Cabozantinib in Active Pharmaceutical Ingredient and Pharmaceutical Dosage form. Journal of Pharmaceutical Research International, 33(11), 81-90.

  • International Journal of Pharmaceutical Sciences and Research. (2019). A NOVEL RP- HPLC METHOD FOR THE QUANTIFICATION OF CABOZANTINIB IN ACTIVE PHARMACEUTICAL INGREDIENTS AND PHARMACEUTICAL DOSAGE FORMS.

  • Venkateshwarlu, P., et al. (2022). Method development and validation of cabozantinib by LC-MS/MS. Pharmacia, 69(2), 461-466.

  • ResearchGate. (n.d.). Development and Validation of rp-HPLC Method of Cabozantinib in Active Pharmaceutical Ingredient and Pharmaceutical Dosage form.

  • Asian Research Journal of Pharmacy. (n.d.). Development and Validation of rp-HPLC method of Cabozantinib in Active.

Sources

Application Notes and Protocols for 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Agrochemical Potential of a Unique Cyclopropane Derivative

In the continuous quest for novel and effective agrochemicals, the structural motif of the cyclopropane ring has garnered significant attention due to its inherent conformational rigidity and unique electronic properties. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid and its analogs represent a promising class of compounds for the development of next-generation herbicides, fungicides, and plant growth regulators. The strained three-membered ring, coupled with the phenylcarbamoyl and carboxylic acid functionalities, provides a versatile scaffold for interacting with various biological targets in plants and pathogenic fungi.

This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals exploring the agrochemical applications of this compound. We will delve into its potential mechanisms of action, provide detailed, field-proven protocols for its evaluation, and present a framework for its strategic application in agrochemical research and development.

Part 1: Potential Agrochemical Applications & Mechanistic Insights

While direct, extensive research on this compound in agrochemical contexts is emerging, compelling evidence from structurally related compounds allows us to postulate several promising applications and modes of action.

Herbicidal Activity: Targeting Amino Acid Biosynthesis

A significant body of research points towards the potential of cyclopropane derivatives to act as potent herbicides. A key target for these molecules is the enzyme ketol-acid reductoisomerase (KARI) , a critical component in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[1][2] Inhibition of KARI leads to a deficiency in essential amino acids like valine, leucine, and isoleucine, ultimately resulting in plant death.

Hypothesized Mechanism of Action:

This compound, as an analog of cyclopropane-1,1-dicarboxylic acid (CPD), is hypothesized to bind to the active site of the KARI enzyme.[1] The rigid cyclopropane ring likely orients the phenylcarbamoyl and carboxylic acid groups in a conformation that mimics the natural substrate or a transition state of the enzymatic reaction, leading to competitive inhibition.

Logical Relationship: Herbicidal Action via KARI Inhibition

G cluster_0 Molecular Level cluster_1 Biochemical Pathway cluster_2 Physiological Effect Compound This compound KARI Ketol-Acid Reductoisomerase (KARI) Enzyme Compound->KARI Binds to active site Inhibition Inhibition of KARI Activity KARI->Inhibition BCAA_Pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Inhibition->BCAA_Pathway Disrupts Amino_Acid_Deficiency Valine, Leucine, Isoleucine Deficiency BCAA_Pathway->Amino_Acid_Deficiency Plant_Death Plant Death Amino_Acid_Deficiency->Plant_Death

Caption: Hypothesized herbicidal mode of action.

Fungicidal Activity: A Broad-Spectrum Potential

The carboxylic acid amide functional group is a well-established pharmacophore in a number of commercial fungicides.[3] Derivatives of cyclopropanecarboxamide have demonstrated notable in vivo antifungal activity.[4] This suggests that this compound could exhibit fungicidal properties against a range of plant pathogens.

Potential Fungal Targets:

While the specific fungal targets for this compound are yet to be elucidated, the fungicidal action of many amides involves the disruption of cellular respiration, inhibition of essential enzymes, or interference with cell wall biosynthesis. A general mechanism often involves the induction of oxidative stress within the fungal cells, leading to a cascade of events culminating in cell death.[5]

Experimental Workflow: Fungicidal Activity Screening

G Start Start: Compound Synthesis & Purification In_Vitro In Vitro Mycelial Growth Inhibition Assay Start->In_Vitro Spore_Germination Spore Germination Assay In_Vitro->Spore_Germination In_Planta In Planta Efficacy Trial (e.g., on infected leaf discs) Spore_Germination->In_Planta MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) In_Planta->MIC_Determination Data_Analysis Data Analysis & SAR Studies MIC_Determination->Data_Analysis End End: Identification of Lead Candidates Data_Analysis->End

Caption: A streamlined workflow for fungicidal screening.

Plant Growth Regulation: A Frontier for Exploration

The application of organic compounds to modulate plant growth is a cornerstone of modern agriculture.[6][7] While direct evidence for the plant growth regulatory (PGR) effects of this compound is currently limited, its structural features suggest a potential to interact with plant hormonal pathways. The influence of various carboxylic acid derivatives on plant development is well-documented.[6]

Potential Areas of Investigation:

  • Auxin-like activity: The carboxylic acid moiety could mimic certain functions of auxins, influencing root development, apical dominance, and fruit set.

  • Gibberellin antagonism/synergism: The compound might interfere with gibberellin biosynthesis or signaling, potentially leading to growth retardation (desirable in some crops) or promotion of flowering.[8]

  • Stress tolerance: Many PGRs enhance a plant's resilience to abiotic stresses such as drought and salinity.[9] Investigating the effect of this compound on stress markers in plants would be a valuable research avenue.

Part 2: Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for your research into the agrochemical applications of this compound.

Synthesis of this compound

A reliable synthesis of the target compound is the essential first step. The following protocol is adapted from established methods for the synthesis of related compounds.

Protocol 2.1.1: Synthesis via Acid Chloride

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF. Add thionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Amide Formation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the acid chloride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Herbicidal Activity Assessment

Protocol 2.2.1: In Vitro KARI Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme.

Materials:

  • Purified KARI enzyme (can be expressed and purified from E. coli)

  • This compound (dissolved in DMSO)

  • Acetolactate (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 96-well microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test compound.

  • Enzyme Addition: Add the purified KARI enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, acetolactate.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration.

Protocol 2.2.2: Whole-Plant Bioassay

This assay evaluates the herbicidal effect on living plants.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or a relevant weed species)

  • Potting mix

  • This compound stock solution

  • Surfactant (e.g., Tween-20)

  • Spray bottle

Procedure:

  • Plant Growth: Sow seeds in pots and grow under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle) until they reach the 2-4 leaf stage.

  • Treatment Application: Prepare a series of dilutions of the test compound in water with a small amount of surfactant. Spray the plants evenly with the different concentrations of the compound. Include a control group sprayed only with water and surfactant.

  • Observation: Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

  • Data Collection: After a set period (e.g., 7-14 days), assess the herbicidal effect. This can be done visually using a rating scale or quantitatively by measuring plant biomass (fresh or dry weight).

  • Data Analysis: Calculate the ED₅₀ value (the effective dose that causes a 50% reduction in plant growth).

Fungicidal Activity Assessment

Protocol 2.3.1: Mycelial Growth Inhibition Assay

This assay determines the effect of the compound on the growth of fungal mycelia.

Materials:

  • Fungal pathogen of interest (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the test compound to achieve a range of final concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Once the agar has solidified, place a small plug of actively growing fungal mycelium (taken from the edge of a fresh culture with a sterile cork borer) in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measurement: After a few days (when the mycelium in the control plate has grown significantly), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control. Determine the EC₅₀ value (the concentration that inhibits growth by 50%).

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for evaluating the potential of a new agrochemical.

Table 1: Illustrative Agrochemical Activity Data
CompoundTarget/OrganismAssay TypeIC₅₀ / EC₅₀ / ED₅₀ (µM)
This compound A. thaliana KARIEnzyme InhibitionHypothetical Value: 15.2
Lactuca sativa (Lettuce)Whole-Plant BioassayHypothetical Value: 55.8
Botrytis cinereaMycelial GrowthHypothetical Value: 25.4
Positive Control (Herbicide) Lactuca sativa (Lettuce)Whole-Plant BioassayKnown Value
Positive Control (Fungicide) Botrytis cinereaMycelial GrowthKnown Value

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel agrochemicals. The information and protocols provided in this guide offer a robust starting point for investigating its herbicidal, fungicidal, and plant growth regulatory potential. Future research should focus on:

  • Synthesis of Analogs: Exploring the structure-activity relationship (SAR) by synthesizing and testing derivatives with different substitutions on the phenyl ring.

  • Mode of Action Studies: Elucidating the precise molecular targets for its fungicidal and any potential plant growth regulatory effects.

  • Spectrum of Activity: Testing the compound against a broader range of weed species and fungal pathogens.

  • Formulation Development: Investigating suitable formulations to enhance its stability and efficacy in field applications.

By systematically applying the principles and methodologies outlined here, the scientific community can unlock the full potential of this promising molecule and contribute to the development of more effective and sustainable agricultural solutions.

References

  • Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022). PubMed. Retrieved January 2, 2026, from [Link]

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022). CoLab.
  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Key Benefits of Cyclopropanecarboxylic Acid in Agrochemicals. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 2, 2026, from [Link]

  • US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]

  • Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • Herbicidal Secondary Metabolites from Actinomycetes: Structure Diversity, Modes of Action, and Their Roles in the Development of Herbicides. (2020). PubMed. Retrieved January 2, 2026, from [Link]

  • Fungicidal action of aureobasidin A, a cyclic depsipeptide antifungal antibiotic, against Saccharomyces cerevisiae. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • EP1462441A1 - Cyclopropanecarboxylic acid esters and pest controllers containing the same. (n.d.). Google Patents.
  • Polyenylcyclopropane carboxylic esters with high insecticidal activity. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Plant Growth Regulators for the Cultivation and Vase Life of Geophyte Flowers and Leaves. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • EP0014455A2 - Cyclopropane(thiol)carboxylic-acid esters, processes for their preparation, pesticides containing such compounds and the use of such compounds as pesticides. (n.d.). Google Patents.
  • Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Steroidal alkaloids defence metabolism and plant growth are modulated by the joint action of gibberellin and jasmonate signalling. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Plant Growth Regulators: True Managers of Plant Life. (2023). PubMed. Retrieved January 2, 2026, from [Link]

  • Assessing the Effect of Plant Growth Stimulants and Retardants on Cyclamen “Halios F1 Salmon Rose” Cultivar. (2024). MDPI. Retrieved January 2, 2026, from [Link]

  • GB2097393B - New antiparasitic and pesticidal derivatives of cyclopropane carboxylic acids. (n.d.). Google Patents.

Sources

Protocol for amide coupling reactions involving "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling Reactions with 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully executing amide coupling reactions using this compound. Moving beyond simple procedural lists, this document elucidates the causal relationships behind methodological choices, ensuring a robust and reproducible approach to synthesis.

Introduction: The Centrality of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and biologically active molecules.[1] The formation of this bond, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] However, the direct reaction is unfavorable, as it results in a non-reactive acid-base salt.[1] Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[2][4]

This guide focuses on protocols involving This compound , a molecule featuring a sterically relevant cyclopropane core and a pre-existing amide linkage. This compound is a valuable synthetic building block and has been identified as a relevant impurity in the synthesis of kinase inhibitors like Cabozantinib.[5] Understanding its reactivity is crucial for both the synthesis of novel chemical entities and for process optimization in pharmaceutical manufacturing.

Chemical structure of this compoundFigure 1. Structure of this compound.

The Mechanism of Action: Activating the Carboxyl Group

The universal strategy for amide bond formation involves the conversion of the carboxylic acid into a more electrophilic species. This is achieved using a "coupling reagent." The activated intermediate, often an active ester, is then susceptible to nucleophilic attack by the primary or secondary amine to form the desired amide product.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., Active Ester) Acid->Activated Activation Reagent Coupling Reagent + Additive/Base Reagent->Activated Amine Amine (R'-NH2) Amide Amide Product (R-CO-NH-R') Activated->Amide Nucleophilic Attack Amine->Amide Byproducts Byproducts

Diagram 1. Generalized workflow of an amide coupling reaction.

A Comparative Analysis of Premier Coupling Reagents

The choice of coupling reagent is the most critical decision in designing an amidation protocol. The optimal choice depends on the substrate's steric hindrance, the amine's nucleophilicity, reaction time, and the imperative to minimize side reactions, particularly racemization if chiral centers are present.

Carbodiimides: The Workhorse Reagents

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][6]

  • Causality of Additives: This O-acylisourea intermediate is unstable and prone to rearrangement into an unreactive N-acylurea byproduct. For chiral acids, it is also susceptible to racemization.[6] To prevent this, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable and selective active ester, which then cleanly reacts with the amine.[6][7][8] EDC is often preferred in laboratory settings because its corresponding urea byproduct is water-soluble, simplifying purification via aqueous work-up.[9]

Uronium/Aminium Salts: The High-Efficiency Champions

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are among the most effective coupling agents available.[6][8]

  • Mechanistic Distinction: Unlike carbodiimides, uronium salts react directly with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate the active ester.[6] This pathway is generally faster and more efficient, leading to higher yields and shorter reaction times.[6] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines, making it an excellent choice for challenging reactions.[9][10]

Data Presentation: Reagent Comparison
Coupling SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Considerations
EDC HOBt or HOAtNone needed, or mild baseDCM, DMF, Water1–12 hours60–95%Water-soluble byproduct simplifies work-up. Cost-effective.[6][11]
DCC HOBtNone neededDCM, THF1–12 hours75–98%Insoluble dicyclohexylurea (DCU) byproduct can be filtered off but complicates chromatography.[1][6]
HATU None (HOAt incorporated)DIPEA, Et₃NDMF, NMP15–60 minutes85–99%Very fast and highly efficient, excellent for difficult couplings. Higher cost.[6][10]
HBTU None (HOBt incorporated)DIPEA, Et₃NDMF, DCM30–120 minutes80–98%Very effective, slightly slower than HATU. Byproducts are soluble.[6][9]
PyBOP NoneDIPEA, Et₃NDMF, CH₂Cl₂1–4 hours80–95%Phosphonium-based; byproducts are generally considered less hazardous.[2][8]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for coupling an amine of interest with this compound. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Standard EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Initial Setup: Under an inert atmosphere, dissolve this compound and HOBt in anhydrous DCM (or DMF) in a round-bottom flask.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl to the solution in one portion.

  • Stir the mixture at 0 °C for 20-30 minutes to ensure the formation of the HOBt active ester.

  • Amine Addition: Add the desired amine (dissolved in a small amount of the reaction solvent if it is a solid) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up & Purification: Proceed with the general work-up protocol described in Section 5.

Protocol 2: High-Efficiency HATU/DIPEA Coupling

This protocol is recommended for sterically hindered or electron-poor amines where the EDC/HOBt method may be sluggish. This method has proven effective for similar 1-phenylcyclopropane carboxamide derivatives.[10]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Initial Setup: Under an inert atmosphere, dissolve this compound, the desired amine, and HATU in anhydrous DMF in a round-bottom flask.

  • Base Addition: Add DIPEA to the stirring solution dropwise. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 30-90 minutes.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete in under one hour.

  • Work-up & Purification: Proceed with the general work-up protocol described in Section 5.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid (+ HOBt for EDC) AddReagents Add Coupling Reagent & Amine Start->AddReagents AddBase Add Base (for HATU) AddReagents->AddBase Stir Stir at RT AddBase->Stir Monitor Monitor via TLC / LC-MS Stir->Monitor Quench Quench/Dilute Monitor->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Final Pure Amide Purify->Final

Diagram 2. General experimental workflow for amide coupling.

Product Isolation and Purification

Proper work-up and purification are essential to isolate the target amide free from reagents and byproducts.

General Aqueous Work-up Protocol:

  • Upon reaction completion, dilute the mixture with a suitable organic solvent such as Ethyl Acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% aqueous HCl or 1M citric acid (to remove excess amine and basic residues like DIPEA).

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and acidic residues like HOBt).

    • Saturated aqueous NaCl (Brine) (to reduce the solubility of organic material in the aqueous layer).

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Purification Techniques:

  • Flash Column Chromatography: This is the most common and versatile method for purifying amide products.[12] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: For solid, crystalline products, recrystallization is an excellent method to achieve high purity.[13] Common solvent systems include ethanol, ethyl acetate/hexanes, or acetonitrile.

Conclusion

The successful synthesis of amides from this compound is readily achievable with a rational selection of coupling reagents and optimized conditions. For general applications, the EDC/HOBt system offers a balance of reliability and cost-effectiveness. For more challenging transformations involving unreactive amines or where speed is paramount, the HATU/DIPEA protocol provides superior efficiency. By understanding the underlying mechanisms and following these validated protocols, researchers can confidently and reproducibly synthesize the desired amide derivatives for their discovery and development programs.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic Letters, 7(22), 4955-4958. Link

  • Thibodeaux, C. J., & Chang, C. (2012). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 287(38), 32176-32185. Link

  • BenchChem (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem Technical Guides. Link

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem Resources. Link

  • Guisan, J. M. (Ed.). (2006). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 106(7), 2821-2874. Link

  • Kagiyama, et al. (2006). Purification of amide compound. U.S. Patent No. 7,102,032 B2. Link

  • Lilja, et al. (2006). Amide-based compounds, production, recovery, purification and uses thereof. U.S. Patent No. 7,022,844 B2. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. In Chemical Society Reviews, 38(2), 606-631. Link

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 56(30), 8782-8786. Link

  • ResearchGate (n.d.). Optimization of the reaction conditions of amide synthesis. ResearchGate. Link

  • ResearchGate (2020). What is the best technique for amide purification? ResearchGate Forum. Link

  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. Link

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4655-4722. Link

  • ResearchGate (n.d.). Optimized reaction conditions for the amide formation step. ResearchGate. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. Link

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Blog. Link

  • Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. Link

  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(35), 152229. Link

  • Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2568. Link

  • BenchChem (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Technical Guides. Link

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Link

  • ChemScene (n.d.). This compound. ChemScene. Link

  • BLD Pharm (n.d.). This compound. BLD Pharm. Link

  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Letters, 9(14), 2685–2688. Link

Sources

Application Notes and Protocols for Investigating the Biological Activity of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Cyclopropane Derivative

The unique structural motif of the cyclopropane ring has consistently yielded compounds with significant biological activities, ranging from enzyme inhibition to antitumor properties.[1] The compound 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid and its derivatives have shown promise, with some demonstrating antiproliferative effects on cancer cell lines.[2] Structurally, the core moiety of this compound bears a resemblance to α-ketoglutarate (2-oxoglutarate, 2OG), a key co-substrate for a large family of non-heme iron-dependent oxygenases.[3][4] This observation forms the central hypothesis of this guide: that this compound may function as an inhibitor of 2OG-dependent oxygenases, a class of enzymes with profound implications in human health and disease.

A particularly compelling subset of these enzymes is the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are critical regulators of the epigenetic landscape.[5][6] By removing methyl groups from histone tails, JmjC-KDMs modulate chromatin structure and gene expression.[5][6] Dysregulation of these enzymes is a hallmark of numerous cancers, making them highly attractive targets for therapeutic intervention.[7][8]

This document provides a comprehensive suite of in vitro assays designed to rigorously test the hypothesis that this compound acts as an inhibitor of JmjC histone demethylases. The protocols herein are designed to guide researchers from initial biochemical characterization to validation in a cellular context, providing a robust framework for evaluating the compound's biological activity and mechanism of action.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The first crucial step is to determine if this compound directly inhibits the enzymatic activity of a purified JmjC histone demethylase. The JMJD2 (also known as KDM4) subfamily is an excellent starting point due to its well-established role in cancer.[7][9]

Rationale for Assay Selection

We will describe two orthogonal biochemical assay formats to ensure the robustness of our findings: a formaldehyde dehydrogenase-coupled spectrophotometric assay and a mass spectrometry-based assay. The coupled-enzyme assay is suitable for higher-throughput screening, while the mass spectrometry assay provides direct and unambiguous detection of substrate modification.[10][11]

Experimental Workflow: Biochemical Inhibition Assays

cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Compound This compound (Test Compound) Reaction Reaction Mixture: Enzyme, Substrate, Cofactors, Test Compound Compound->Reaction Enzyme Purified Recombinant JMJD2A/C/E Enzyme Enzyme->Reaction Substrate Histone Peptide Substrate (e.g., H3K9me3) Substrate->Reaction Cofactors Fe(II), Ascorbate, α-Ketoglutarate (2OG) Cofactors->Reaction Incubation Incubate at 37°C Reaction->Incubation CoupledAssay Coupled-Enzyme Assay: Measure NADH production (Spectrophotometry) Incubation->CoupledAssay Method 1 MSAssay Mass Spectrometry Assay: Detect demethylated peptide Incubation->MSAssay Method 2 IC50 Calculate IC50 Value CoupledAssay->IC50 MSAssay->IC50

Caption: Workflow for biochemical inhibition assays.

Protocol 1: Formaldehyde Dehydrogenase-Coupled Assay for JmjC Demethylase Activity

This assay measures the production of formaldehyde, a byproduct of the demethylation reaction. The formaldehyde is then oxidized by formaldehyde dehydrogenase, which is coupled to the reduction of NAD+ to NADH, leading to an increase in absorbance at 340 nm.[11]

Materials:

  • Purified recombinant human JMJD2 enzyme (e.g., JMJD2A, JMJD2C, or JMJD2E).

  • Trimethylated histone H3 lysine 9 peptide substrate (H3K9me3).

  • This compound.

  • Formaldehyde dehydrogenase.

  • NAD+.

  • Ammonium iron(II) sulfate.

  • L-Ascorbic acid.

  • α-Ketoglutarate (2OG).

  • HEPES buffer (pH 7.5).

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer.

Procedure:

  • Prepare Reagent Master Mix: In HEPES buffer, prepare a master mix containing the JMJD2 enzyme, H3K9me3 peptide, formaldehyde dehydrogenase, and NAD+.

  • Prepare Compound Dilutions: Perform a serial dilution of this compound in DMSO, followed by a further dilution in HEPES buffer. Include a DMSO-only control.

  • Initiate Reaction: In the microplate wells, combine the reagent master mix with the compound dilutions.

  • Start the Reaction: Initiate the demethylation reaction by adding a solution of ammonium iron(II) sulfate, L-ascorbic acid, and α-ketoglutarate.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mass Spectrometry-Based Assay for Direct Detection of Demethylation

This method directly measures the conversion of the methylated substrate to its demethylated product by detecting the mass shift. It is a highly sensitive and direct method for confirming inhibition.[10][12][13]

Materials:

  • Same as Protocol 1, excluding formaldehyde dehydrogenase and NAD+.

  • Methanol.

  • Triammonium citrate.

  • MALDI-TOF mass spectrometer or LC-MS system.

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the JMJD2 enzyme, H3K9me3 peptide, cofactors (Fe(II), ascorbate, 2OG), and various concentrations of this compound in HEPES buffer.

  • Incubation: Incubate the reactions at 37°C for a fixed time (e.g., 30 minutes).[13]

  • Quenching: Stop the reaction by adding an equal volume of methanol.[13]

  • Sample Preparation for MALDI-TOF MS: Add four volumes of 20 mM triammonium citrate.[13] Spot the quenched reaction mixture onto a MALDI plate with an appropriate matrix.

  • Data Acquisition: Acquire mass spectra and quantify the peak areas for the methylated (substrate) and demethylated (product) peptides.

  • Data Analysis: Calculate the percentage of substrate conversion for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Parameter Formaldehyde Dehydrogenase-Coupled Assay Mass Spectrometry-Based Assay
Principle Indirectly measures formaldehyde productionDirectly measures substrate and product
Throughput HighMedium to Low
Detection Spectrophotometry (Absorbance at 340 nm)Mass-to-charge ratio
Sensitivity GoodVery High
Confirmation Good for initial screeningConfirmatory, unambiguous results

Part 2: Cell-Based Assays for Target Engagement and Cellular Effects

While biochemical assays are essential for determining direct enzyme inhibition, they do not provide information on cell permeability, target engagement in a native environment, or potential off-target effects.[14] Cell-based assays are therefore a critical next step to validate the biological activity of this compound.

Rationale for Assay Selection

A high-content immunofluorescence assay will be used to quantify changes in global histone methylation levels within cells, providing direct evidence of target engagement.[8] Concurrently, a cell viability assay will be performed to assess the antiproliferative effects of the compound and distinguish them from general cytotoxicity.

Experimental Workflow: Cell-Based Assays

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis CellSeeding Seed Cells in Microplates CompoundTreatment Treat Cells with This compound (Dose-Response) CellSeeding->CompoundTreatment Immunofluorescence High-Content Immunofluorescence: - Fix and Permeabilize - Stain with anti-H3K9me3 Ab - Image and Quantify CompoundTreatment->Immunofluorescence Target Engagement ViabilityAssay Cell Viability Assay: (e.g., CellTiter-Glo) - Measure ATP levels CompoundTreatment->ViabilityAssay Cellular Effect EC50 Determine Cellular EC50 (for methylation change) Immunofluorescence->EC50 GI50 Determine GI50 (for growth inhibition) ViabilityAssay->GI50

Caption: Workflow for cell-based assays.

Protocol 3: High-Content Immunofluorescence Assay for Histone Methylation

This assay quantifies the levels of a specific histone mark (e.g., H3K9me3) in a cell population following treatment with the test compound.

Materials:

  • A relevant cancer cell line (e.g., a human myeloid leukemia cell line like U937).[2]

  • Cell culture medium and supplements.

  • This compound.

  • Formaldehyde solution (for fixing).

  • Triton X-100 (for permeabilization).

  • Blocking buffer (e.g., BSA in PBS).

  • Primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3).

  • Fluorescently-labeled secondary antibody.

  • DAPI (for nuclear counterstaining).

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed cells into 96- or 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a suitable duration (e.g., 24-72 hours). Include a vehicle control (DMSO).

  • Fixation and Permeabilization: Wash the cells with PBS, fix them with formaldehyde, and then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific antibody binding, then incubate with the primary antibody, followed by incubation with the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the histone mark staining within each nucleus.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control. Plot the normalized intensity against the logarithm of the compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect on methylation is observed).

Protocol 4: Cell Viability and Proliferation Assay

This assay measures the number of viable cells in culture after exposure to the test compound, providing a measure of its antiproliferative or cytotoxic effects.

Materials:

  • Cell line and culture reagents as in Protocol 3.

  • This compound.

  • A commercial cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

  • Opaque-walled multi-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells into opaque-walled 96-well plates and treat with a serial dilution of this compound as described above.

  • Incubation: Incubate for a period relevant to cell proliferation (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control. Plot the percentage of viable cells against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% inhibition of cell growth).

Parameter High-Content Immunofluorescence Cell Viability Assay
Endpoint Change in histone methylation levelsCellular ATP levels (surrogate for viability)
Information Target engagement and cellular potency (EC50)Antiproliferative/cytotoxic effect (GI50)
Throughput Medium to HighHigh
Interpretation A potent EC50 suggests on-target activity.A potent GI50 suggests an anti-cancer effect. Comparing EC50 and GI50 can indicate if the antiproliferative effect is linked to the target inhibition.

Conclusion and Forward Look

The successful execution of these assays will provide a comprehensive in vitro profile of this compound. Positive results, such as potent and selective inhibition of a JMJD2 family member in biochemical assays, coupled with a corresponding increase in cellular histone methylation and a potent antiproliferative effect, would strongly support the hypothesis that this compound is a novel epigenetic modulator. Such findings would pave the way for further preclinical development, including selectivity profiling against other 2OG-dependent oxygenases and in vivo efficacy studies in relevant cancer models.

References

  • Banting, L., & Gahan, L. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Methods in Molecular Biology, 815, 289–309. [Link]

  • Couture, J.-F., Collazo, E., & Trievel, R. C. (2022). In Vitro Histone Demethylase Assays. Methods in Molecular Biology, 2529, 63–88. [Link]

  • CD BioSciences. (n.d.). Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. Retrieved from [Link]

  • Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Kutateladze, T. G., & Gozani, O. (2010). In vitro histone demethylase assay. Cold Spring Harbor Protocols, 2010(10), pdb.prot5507. [Link]

  • Xing, B., & He, J. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1093, 151–160. [Link]

  • Pappano, W. N., & Sgarlata, V. (2014). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Drug Discovery Today: Technologies, 11, 23–30. [Link]

  • EpigenTek. (n.d.). Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Bio-protocol. (2015). In vitro LSD1 inhibition assay. Bio-protocol, 5(20), e1628. [Link]

  • Sledz, P., & Caflisch, A. (2018). A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. Methods, 147, 43-49. [Link]

  • Xing, B., & He, J. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1093, 151-160. [Link]

  • Reaction Biology. (n.d.). Cell-Based Epigenetic Assay Services. Retrieved from [Link]

  • Wikipedia. (2023). Alpha-ketoglutarate-dependent hydroxylases. Retrieved from [Link]

  • Li, T., et al. (2023). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 11, 1123456. [Link]

  • Li, T., et al. (2023). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 11. [Link]

  • Reaction Biology. (n.d.). Histone Demethylase Assays. Retrieved from [Link]

  • Tumber, A., Salah, E., Brewitz, L., Corner, T. P., & Schofield, C. J. (2023). Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. RSC Medicinal Chemistry, 14(5), 903-911. [Link]

  • Banting, L., & Gahan, L. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Methods in Molecular Biology, 815, 289–309. [Link]

  • Korczynska, M., Le, D., Gregori-Puigjané, E., Younger, N., Krojer, T., Tumber, A., Oppermann, U., Galonić Fujimori, D., & Shoichet, B. (2012). Virtual Screening of Histone Lysine Demethylase (JMJD2) identifies new inhibitors. eScholarship, University of California. [Link]

  • Johansson, C., et al. (2016). Assessing histone demethylase inhibitors in cells: Lessons learned. Epigenetics & Chromatin, 9, 49. [Link]

  • Rodríguez-Paredes, M., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1764-1777. [Link]

  • Zheng, W., & Chen, X. (2012). In vitro histone demethylase assays. Methods in Molecular Biology, 859, 219-233. [Link]

  • Tarhonskaya, H., Tumber, A., Kawamura, A., & Schofield, C. J. (2018). In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs). Current Protocols in Pharmacology, 80(1), 3.15.1–3.15.12. [Link]

  • Rodríguez-Paredes, M., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1764-1777. [Link]

  • Hopkinson, R. J., et al. (2018). Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate. ACS Chemical Biology, 13(7), 1905-1915. [Link]

  • McNeill, L. A., Bethge, L., Hewitson, K. S., & Schofield, C. J. (2005). A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases. Analytical Biochemistry, 336(1), 125–131. [Link]

  • Tumber, A., Salah, E., Brewitz, L., Corner, T. P., & Schofield, C. J. (2023). Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. RSC Medicinal Chemistry, 14(5), 903-911. [Link]

  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4364-4397. [Link]

  • Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810-1818. [Link]

  • Kumar, A., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318. [Link]

  • Becker, J., et al. (2022). From Cell-Free Protein Synthesis to Whole-Cell Biotransformation: Screening and Identification of Novel α-Ketoglutarate-Dependent Dioxygenases for Preparative-Scale Synthesis of Hydroxy-l-Lysine. International Journal of Molecular Sciences, 23(19), 11603. [Link]

  • Rose, N. R., Woon, E. C. Y., Tumber, A., Walport, L. J., Chowdhury, R., Li, X. S., ... & Schofield, C. J. (2011). Inhibition of 2-Oxoglutarate Dependent Oxygenases. Chemical Society Reviews, 40(8), 4364-4397. [Link]

  • Tiffon, C. (2018). An Overview of Epigenetic Assays. Methods in Molecular Biology, 1856, 3-12. [Link]

  • Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810–1818. [Link]

  • Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810-1818. [Link]

  • Tumber, A., Salah, E., Brewitz, L., Corner, T. P., & Schofield, C. J. (2023). Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. RSC Medicinal Chemistry, 14(5), 903-911. [Link]

  • Klose, R. J., Kallin, E. M., & Zhang, Y. (2006). JmjC-domain-containing proteins and histone demethylation. Nature Reviews Genetics, 7(9), 715-727. [Link]

  • Islam, M. S., Leissing, T. M., Chowdhury, R., & Schofield, C. J. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Review of Biochemistry, 87, 585-620. [Link]

  • Herr, C. Q., & Hausinger, R. P. (2018). Amazing Diversity in Biochemical Roles of Fe(II)/2-Oxoglutarate Oxygenases. Trends in Biochemical Sciences, 43(7), 517–532. [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Cichonska, K., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(23), 7149. [Link]

  • Popiołek, Ł., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5556. [Link]

Sources

Application Notes & Protocols: Characterizing 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a compound with potential anti-tumor properties, as a novel enzyme inhibitor. In the absence of a predefined molecular target, this guide presents a systematic workflow designed to first identify potential enzymatic targets and subsequently characterize the compound's inhibitory mechanism. This document is structured to empower researchers with both the strategic rationale and detailed, field-proven protocols necessary for a thorough investigation, from broad-based cellular screening to specific kinetic analysis. We detail biochemical and cell-based assays, including initial cytotoxicity screening, determination of IC50 values, enzyme kinetic studies to elucidate the mechanism of inhibition, and analysis of downstream cellular signaling pathways.

Introduction and Scientific Rationale

This compound is a synthetic molecule noted for its potential in anti-tumor applications. Its chemical structure, featuring a cyclopropane ring, suggests a potential for unique interactions with biological macromolecules. The cyclopropyl group can confer metabolic stability and conformational rigidity, properties that are often desirable in drug candidates. While its direct molecular target is not yet fully elucidated, its structural alerts and reported anti-proliferative effects suggest that it may function by inhibiting key enzymes involved in cancer cell proliferation, metabolism, or signaling.

The carboxylate moiety is a common feature in molecules that bind to the active sites of various enzymes, such as dehydrogenases, carboxylases, and proteases, often mimicking a natural substrate or interacting with cationic residues. Therefore, a logical starting point for characterization is to assess its impact on cellular viability and then to investigate its effect on specific enzyme classes implicated in oncogenesis.

This guide provides a multi-stage experimental plan to:

  • Stage 1: Determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Stage 2: Perform biochemical assays to determine if the compound inhibits a candidate enzyme and quantify its potency (IC50).

  • Stage 3: Elucidate the mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.

  • Stage 4: Investigate the compound's effect on a relevant downstream signaling pathway in a cellular context.

Workflow for Inhibitor Characterization

The following diagram outlines the proposed workflow for a comprehensive evaluation of this compound as a potential enzyme inhibitor.

G cluster_0 Stage 1: Cell-Based Screening cluster_1 Stage 2: Biochemical Potency cluster_2 Stage 3: Mechanism of Action cluster_3 Stage 4: Cellular Mechanism A Cancer Cell Line Culture B MTT Cytotoxicity Assay A->B Treat with compound C Determine GI50 B->C Measure Absorbance D Hypothetical Target Enzyme Assay (e.g., Carboxylase) C->D Proceed if cytotoxic E IC50 Determination D->E Dose-response F Enzyme Kinetic Assays (Vary Substrate & Inhibitor) E->F Confirm direct inhibition G Michaelis-Menten & Lineweaver-Burk Plots F->G H Determine Ki and Inhibition Type G->H I Treat Cells with Compound H->I Inform cellular studies J Western Blot for Downstream Signaling Pathway I->J K Analyze Protein Phosphorylation J->K G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor Enzyme_X Target Enzyme (Inhibited by Compound) Receptor->Enzyme_X Activates Protein_A Downstream Protein A pProtein_A p-Protein A (Active) Protein_A->pProtein_A Phosphorylation TF Transcription Factor pProtein_A->TF Activates Gene_Exp Gene Expression (Proliferation) TF->Gene_Exp Compound 1-(Phenylcarbamoyl) cyclopropanecarboxylic acid Compound->Enzyme_X Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Materials:

  • Cell line used in Protocol 1

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes. [1]* Blocking buffer (e.g., 5% non-fat milk or BSA in TBST). [2]* Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)

  • HRP-conjugated secondary antibody. [1]* Enhanced chemiluminescence (ECL) substrate. [2]* Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat cells with the compound at concentrations around its GI50 and IC50 for a relevant time period (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer. [1]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane. 4. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. 5. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [2]6. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [3]7. Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. [3]8. Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to normalize the data.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal for each sample.

  • Compare the normalized signal in treated samples to the untreated control to determine if the compound inhibits the signaling pathway.

Conclusion

This document provides a structured, multi-stage approach for the initial characterization of this compound as a potential enzyme inhibitor. By systematically progressing from broad cell-based screening to specific biochemical and mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The detailed protocols herein serve as a robust starting point, offering the technical guidance and scientific rationale necessary to uncover the compound's mechanism of action and validate its potential as a therapeutic agent.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • MTT Proliferation Assay Protocol. ResearchGate.[Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Technology Networks.[Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.[Link]

  • Cabozantinib Impurity 3 - CAS - 1431468-36-8. Axios Research.[Link]

  • cabozantinib impurity 3. Allmpus.[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.[Link]

  • Steady-state enzyme kinetics. Portland Press.[Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech.[Link]

  • Cabozantinib 3-Fluoro Impurity. Veeprho.[Link]

  • Cabozantinib Impurities. SynZeal.[Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate.[Link]

  • What Are Enzyme Kinetic Assays? Tip Biosystems.[Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf.[Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.[Link]

Sources

Application Notes and Protocols for 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenylcarbamoyl Cyclopropane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and versatile synthetic accessibility is paramount. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid and its derivatives represent a class of compounds that elegantly meet these criteria. The defining feature of this scaffold is the cyclopropane ring, a small, strained carbocycle that imparts a rigid, three-dimensional conformation to the molecule. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1][2]

Furthermore, the phenylcarbamoyl and carboxylic acid moieties provide key hydrogen bonding donors and acceptors, as well as opportunities for diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize pharmacokinetic and pharmacodynamic properties.

These application notes will provide a detailed overview of two primary applications of this scaffold: as a crucial building block in the synthesis of multi-kinase inhibitors, exemplified by Cabozantinib, and as a core structure for the development of novel antiproliferative agents. We will provide detailed, field-proven protocols to facilitate the use of this versatile molecule in a research and drug development setting.

Application I: A Key Architectural Element for Multi-Kinase Inhibitors

One of the most significant applications of a derivative of the topic compound, specifically 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is its role as a key intermediate in the synthesis of Cabozantinib.[3] Cabozantinib is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR, MET, AXL, and RET.[4][5][6] By targeting these key signaling nodes, Cabozantinib disrupts tumor angiogenesis, invasion, and metastasis, making it an effective therapy for several advanced cancers.[7][8][9]

The cyclopropanecarboxamide moiety derived from 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a critical component of Cabozantinib's structure, contributing to its binding affinity and overall pharmacological profile. The following protocol outlines a general procedure for the synthesis of Cabozantinib, illustrating the pivotal role of this building block.

Protocol 1: Synthesis of Cabozantinib via Amide Coupling

This protocol describes the coupling of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Materials:

  • 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Purified water

  • Anhydrous ethanol

Procedure:

  • To a stirred solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride in anhydrous dichloromethane, add 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

  • Add 4-Dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a 0.1 M aqueous sodium hydroxide solution, followed by purified water.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from anhydrous ethanol to yield pure Cabozantinib.

Mechanism of Action: Multi-Kinase Inhibition

Cabozantinib exerts its potent antitumor effects by simultaneously inhibiting multiple RTKs that are crucial for tumor cell survival, proliferation, and the formation of new blood vessels (angiogenesis).[10][11] The primary targets include the vascular endothelial growth factor receptors (VEGFRs) and the mesenchymal-epithelial transition factor (MET).[12][13]

G cluster_drug cluster_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis MET MET MET->PI3K_AKT MET->RAS_MAPK Invasion Invasion MET->Invasion AXL AXL AXL->PI3K_AKT Metastasis Metastasis AXL->Metastasis Cabozantinib Cabozantinib Cabozantinib->VEGFR Inhibits Cabozantinib->MET Inhibits Cabozantinib->AXL Inhibits Proliferation Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 1: Simplified signaling pathway of Cabozantinib's multi-kinase inhibition.

Application II: A Scaffold for Novel Antiproliferative Agents

Beyond their use as synthetic intermediates, derivatives of this compound have demonstrated direct biological activity. Recent studies have highlighted the potential of 1-phenylcyclopropane carboxamides as effective antiproliferative agents.[1][2] These findings suggest that the core scaffold itself can be optimized to yield compounds with potent anticancer properties.

The following protocols are designed to enable the evaluation of novel derivatives of this compound for their antiproliferative and cytotoxic effects against cancer cell lines. The human myeloid leukemia cell line U937 is used here as an illustrative example, based on published research.[2]

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • U937 (pro-monocytic, human myeloid leukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48 hours in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Evaluation (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • U937 cells

  • Complete RPMI-1640 medium

  • Test compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed U937 cells in a 96-well plate as described in Protocol 2.

  • Treat the cells with serial dilutions of the test compound for 48 hours. Include a vehicle control, a positive control for cytotoxicity (e.g., Triton X-100), and a negative control (untreated cells).

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and concise format.

Compound Cell Line IC50 (µM) - 48h Cytotoxicity (% LDH Release at 2x IC50)
Derivative AU93715.2 ± 1.8< 5%
Derivative BU93725.7 ± 2.5< 5%
Positive ControlU9370.9 ± 0.195 ± 4%

Table 1: Example data presentation for antiproliferative and cytotoxicity assays.

Summary and Future Directions

This compound and its analogs are a valuable class of molecules in medicinal chemistry. Their utility as key building blocks for potent multi-kinase inhibitors like Cabozantinib is well-established. Furthermore, emerging research demonstrates their potential as direct-acting antiproliferative agents. The protocols provided herein offer a robust framework for researchers to explore both avenues of application.

Future research could focus on expanding the library of derivatives to probe a wider range of biological targets. The rigid cyclopropane scaffold is an excellent starting point for the design of inhibitors for various enzymes and receptors where a constrained conformation is beneficial for binding. The exploration of these compounds against a broader panel of cancer cell lines and in in vivo models will be crucial in fully elucidating their therapeutic potential.

References

  • Synapse. (2026, March 6). What diseases does Cabozantinib treat? Patsnap. [Link]

  • Schöffski, P. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Recent Results in Cancer Research, 211, 67-75. [Link]

  • Schöffski, P. (2014). Cabozantinib: a MET, RET, and VEGFR2 tyrosine kinase inhibitor. Recent Results in Cancer Research, 201, 207-214. [Link]

  • ResearchGate. (n.d.). Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. [Link]

  • Fujita, K., et al. (2020). Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor. PLoS One, 15(1), e0228062. [Link]

  • DrugBank. (2023, July 27). Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. [Link]

  • Synapse. (2026, March 7). What is the mechanism of action of Cabozantinib? Patsnap. [Link]

  • Haas, N. B., et al. (2019). Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. Expert Opinion on Drug Discovery, 14(12), 1239-1252. [Link]

  • ResearchGate. (n.d.). Mechanism of action of cabozantinib. Cabozantinib exhibits balanced inhibition of MET, vascular endothelial growth factor receptor type 2 (VEGFR), and several other receptor tyrosine kinases that are also implicated in tumor pathobiology, including RET, KIT, AXL, and FLT3. HGF, hepatocyte growth factor; HIF-1α, hypoxia-inducible factor 1α. [Link]

  • Sławiński, J., et al. (2017). [Cabozantinib: Mechanism of action, efficacy and indications]. Bulletin du Cancer, 104(5), 456-464. [Link]

  • Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. [Link]

  • Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

Sources

Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic or dysregulated inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. A key enzymatic pathway in inflammation is mediated by cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), potent mediators of pain, fever, and inflammation.[1][2]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of COX enzymes.[2] The discovery of two COX isoforms, COX-1 and COX-2, was a significant milestone. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions like gastric cytoprotection and platelet aggregation.[2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it a prime target for therapeutic intervention with a potentially improved side-effect profile.[1][2]

The compound "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" and its analogues represent a novel chemical scaffold with potential for development as anti-inflammatory agents. While direct biological data on this specific parent compound is limited in public literature,[3] its structural motifs—a cyclopropanecarboxylic acid core and a phenylcarbamoyl moiety—are present in various biologically active molecules. For instance, certain phenylcarbamoyl-containing compounds have demonstrated anti-inflammatory and anti-arthritic properties.[4] Similarly, cyclopropanecarboxylic acid derivatives are being explored for their therapeutic potential in inflammatory conditions.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of this class of compounds. We will detail the hypothetical mechanism of action, provide step-by-step protocols for key in vitro and in vivo assays, and discuss data interpretation.

Postulated Mechanism of Action

Based on the structural features of this compound analogues, a plausible mechanism of action is the inhibition of the COX-2 enzyme. The cyclopropane ring introduces conformational rigidity, which could facilitate specific binding orientations within the COX-2 active site. The phenylcarbamoyl group may engage in key hydrogen bonding and hydrophobic interactions with residues in the enzyme's active site, contributing to inhibitory potency and selectivity.

Furthermore, many anti-inflammatory agents modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the transcription of cytokines, chemokines, and other inflammatory mediators. It is therefore prudent to investigate whether these compounds exert their effects by modulating these critical signaling cascades.

Key Inflammatory Signaling Pathways
Cyclooxygenase (COX) Pathway

The COX pathway converts arachidonic acid into prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Prostanoids (e.g., TXA2, PGE2) Homeostatic Functions PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostanoids (e.g., PGE2, PGI2) Inflammation, Pain, Fever PGH2->Prostanoids_Inflammatory Compound 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid Analogue Compound->COX2 Inhibition

Caption: Postulated inhibition of the COX-2 pathway by the test compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

A systematic evaluation of the anti-inflammatory properties of novel compounds involves a tiered approach, beginning with in vitro enzymatic and cell-based assays, followed by validation in in vivo models of acute inflammation.

In Vitro Evaluation
Protocol 1: COX-1 and COX-2 Inhibitor Screening Assay (Fluorometric)

This assay determines the ability of the test compounds to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • COX Activity Assay Kit (e.g., from Sigma-Aldrich, Cat. No. MAK414 or Abcam, Cat. No. ab204698)[6][7]

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Test compounds dissolved in DMSO

  • 96-well opaque microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all buffers, probes, and cofactors according to the kit manufacturer's instructions.[6][7]

  • Compound Dilution: Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration in the well should be kept below 1%.

  • Assay Plate Setup:

    • Enzyme Control wells: Add assay buffer and enzyme (COX-1 or COX-2).

    • Inhibitor Control wells: Add a known selective inhibitor for COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) and the respective enzyme.

    • Test Compound wells: Add the diluted test compounds and the respective enzyme (COX-1 or COX-2).

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the fluorescence curve for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot percent inhibition versus compound concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the effect of the test compounds on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[9]

  • Incubation: Incubate the plate for 20-24 hours at 37°C.[8]

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution (Part 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part 2 of Griess Reagent) to each well and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percent inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Calculate the IC50 value.

Protocol 3: Pro-inflammatory Cytokine (TNF-α) Quantification by ELISA

This protocol quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by LPS-stimulated macrophages in the presence of the test compounds.

Materials:

  • Cell culture supernatants from the Nitric Oxide Production Assay (Protocol 2)

  • Human or Murine TNF-α ELISA Kit (e.g., from Abcam, Cat. No. ab285312 or STEMCELL Technologies)[10][11]

  • 96-well ELISA plates

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Plate Preparation: Coat the ELISA plate with the capture antibody overnight, if not pre-coated. Wash and block the plate according to the kit manufacturer's protocol.

  • Standard and Sample Addition:

    • Prepare a serial dilution of the TNF-α standard provided in the kit.

    • Add the standards and the cell culture supernatants (from Protocol 2) to the appropriate wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.[12]

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.[13]

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-20 minutes until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percent inhibition of TNF-α production for each compound concentration.

In Vivo Evaluation
Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds.[14]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III, IV, etc.: Test compound at different doses

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[14]

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[15][16]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation COX_Assay Protocol 1: COX-1/COX-2 Inhibition Assay (IC50 Determination) Decision Active in vitro? COX_Assay->Decision Cell_Culture RAW 264.7 Macrophage Culture LPS_Stimulation Compound Treatment & LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Protocol 2: Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay ELISA_Assay Protocol 3: TNF-α ELISA LPS_Stimulation->ELISA_Assay NO_Assay->Decision ELISA_Assay->Decision Animal_Model Protocol 4: Carrageenan-Induced Paw Edema (Rats/Mice) Drug_Admin Compound Administration (Oral/IP) Animal_Model->Drug_Admin Paw_Edema Paw Volume Measurement (Plethysmometer) Drug_Admin->Paw_Edema Data_Analysis Calculate % Inhibition Paw_Edema->Data_Analysis End Lead Candidate Identified Data_Analysis->End Start Start: Novel Compound Analogues Start->COX_Assay Start->Cell_Culture Decision->Animal_Model Yes

Caption: A tiered workflow for evaluating the anti-inflammatory properties of novel compounds.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in clear, well-structured tables to facilitate comparison between different analogues and against reference compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogues (Illustrative Data)
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Production IC50 (µM)TNF-α Production IC50 (µM)
Analogue 1 25.41.221.25.88.3
Analogue 2 > 1000.5> 2002.14.5
Analogue 3 15.810.21.522.430.1
Celecoxib 15.20.0438018.525.6
Indomethacin 0.10.90.1112.315.9

Data are presented as mean ± SD from three independent experiments.

Interpretation:

  • A higher COX-2 Selectivity Index indicates greater selectivity for the target enzyme. Analogue 2 shows high selectivity, which is a desirable trait.

  • Low IC50 values in the NO and TNF-α assays suggest that the compound can effectively inhibit the production of key inflammatory mediators in a cellular context. Analogue 2 demonstrates potent activity in these cell-based assays.

Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model (Illustrative Data)
Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hoursPaw Edema Inhibition (%) at 5 hours
Vehicle -00
Analogue 2 1035.2 ± 4.148.6 ± 5.3
Analogue 2 3058.9 ± 6.265.1 ± 7.0
Indomethacin 1045.7 ± 5.555.3 ± 6.1

*p < 0.05 compared to the vehicle control group. Data are presented as mean ± SEM.

Interpretation:

  • A dose-dependent reduction in paw edema indicates that the compound is orally bioavailable and effective in an acute model of inflammation. Analogue 2 shows significant anti-inflammatory activity in vivo, comparable to or exceeding the efficacy of the standard drug Indomethacin at a higher dose.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of novel this compound analogues. By employing a combination of in vitro enzymatic and cell-based assays followed by in vivo validation, researchers can effectively identify promising lead candidates for further development. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for drug discovery professionals aiming to develop the next generation of safe and effective anti-inflammatory therapeutics.

References

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from Bio-protocol website. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from NCBI. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from Creative Biolabs website. [Link]

  • Gu, J. K., Lee, H., & Lee, J. Y. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical science and technology, 5(1), 1-8. [Link]

  • Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from Elabscience website. [Link]

  • Qureshi, A., & Parvez, S. (2012). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Cellular & molecular neurobiology, 32(6), 941–947. [Link]

  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from MDPI website. [Link]

  • Su, J. H., Hsieh, C. H., Wu, Y. J., & Lu, M. C. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 13(10), 6192–6202. [Link]

  • European Patent Office. (2015). CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS.
  • Di Pietro, O., & Al-Obaidi, H. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC advances, 7(2), 1109-1123. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S. [Link]

  • Ciba Geigy Corp. (1981). Alphacarbamoyl-pyrrolpropionitriles. U.S.

Sources

Application Notes & Protocols for Evaluating the Antimicrobial and Antifungal Activity of Cyclopropane Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cyclopropane rings, acting as stable bioisosteres for carbon-carbon double bonds, offer unique structural and electronic properties that can enhance metabolic stability, improve drug efficacy, and increase receptor affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the evaluation of cyclopropane carboxamide derivatives, a promising class of compounds exhibiting significant antimicrobial and antifungal potential. We will delve into the hypothesized mechanisms of action, present robust protocols for determining compound efficacy, and discuss the interpretation of results in the context of structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of the Cyclopropane Moiety

The cyclopropane ring is a recurring motif in a wide array of biologically active natural products and synthetic drugs.[3] Its inherent ring strain and unique bonding characteristics allow it to improve key pharmacological properties when incorporated into a molecular structure.[4] Compounds containing this three-membered carbocyclic moiety have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][3]

In the context of antimicrobial drug discovery, the cyclopropane carboxamide scaffold is particularly compelling. The strategic combination of a rigid cyclopropane core with a versatile carboxamide linker allows for fine-tuning of the molecule's steric and electronic properties. This facilitates the exploration of structure-activity relationships by modifying substituents on both the aryl rings and the amide group, which can significantly influence antimicrobial potency.[1] Recent studies have highlighted derivatives with notable activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and pathogenic fungi, particularly Candida albicans.[1][5][6]

Hypothesized Mechanism of Antifungal Action

While the precise mechanisms for all microbial species are still under investigation, compelling evidence suggests a primary target for the antifungal activity of certain cyclopropane carboxamides. Molecular docking studies have shown that these compounds exhibit a strong binding affinity for the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51.[1][5][6]

Causality of the Mechanism: The CYP51 enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, the cyclopropane carboxamide compound disrupts the ergosterol pathway. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal membrane's structure and function, resulting in cell growth inhibition and death. This mechanism is analogous to that of widely used azole antifungal drugs.

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol (Membrane Integrity) Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Depletion Leads To Compound Cyclopropane Carboxamide CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Compound->CYP51 Inhibition CYP51->Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->CYP51 Substrate

Caption: Proposed antifungal mechanism via inhibition of the CYP51 enzyme.

Synthesis and Evaluation Workflow

A systematic approach is crucial for identifying lead compounds. The process begins with the chemical synthesis of a library of derivatives, followed by a rigorous, multi-stage biological evaluation.

Synthesis Strategy: A common and effective approach for creating a diverse library of these compounds is the "active splicing method".[1][5] This involves synthesizing a core cyclopropane structure and then introducing various amide and aryl groups to generate a range of final compounds for testing.

G cluster_synthesis Synthesis Phase cluster_diversification Diversification Phase cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Malonic Acid) Intermediate1 Core Cyclopropane Carboxylic Acid Start->Intermediate1 Intermediate2 Activated Intermediate (e.g., Weinreb Amide) Intermediate1->Intermediate2 Amidation Amidation with Diverse Amines Intermediate2->Amidation Library Compound Library (Final Products) Amidation->Library Screening Screening & MIC/MBC/MFC Determination Library->Screening SAR SAR Analysis Screening->SAR SAR->Library Optimization Feedback

Caption: General workflow from synthesis to biological evaluation.

Protocols for Antimicrobial & Antifungal Susceptibility Testing

Standardized protocols are essential for generating reliable and reproducible data.[7][8] The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[7][9] The broth microdilution method is a widely used quantitative technique.[7][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the cyclopropane carboxamide compound in a 96-well microtiter plate. After incubation, the wells are visually inspected for growth to determine the MIC value.

Materials:

  • Test cyclopropane carboxamide compounds, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well sterile, flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Fungal strains (e.g., C. albicans ATCC 90028).

  • Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole).

  • Sterile saline or PBS.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Incubator.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.

    • Dilute this adjusted suspension in the appropriate test medium (CAMHB or RPMI) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the well.

  • Compound Dilution Plate Preparation:

    • In a separate "master" 96-well plate, prepare 2-fold serial dilutions of each test compound.

    • Start by adding 100 µL of media to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (at 2x the final desired concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation of Test Plate:

    • Transfer 50 µL from each well of the master dilution plate to a new, sterile 96-well test plate.

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11 of the test plate.

    • Add 50 µL of sterile medium (instead of inoculum) to well 12 (sterility control).

    • The final volume in each well is 100 µL.

  • Incubation:

    • Seal the plates (e.g., with breathable film for fungi) and incubate.

    • Bacteria: 35-37°C for 16-20 hours.

    • Yeast (e.g., Candida): 35°C for 24 hours.[9]

    • Molds: 35°C for 48-72 hours, depending on the species.[9][10]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

    • For azoles and echinocandins against yeasts, the endpoint is often defined as the concentration that results in approximately 50% growth inhibition compared to the control.[9]

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is a logical extension of the MIC test to determine if a compound is static (inhibits growth) or cidal (kills the organism).

Principle: Following MIC determination, aliquots from the wells showing no visible growth are subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Step-by-Step Methodology:

  • Perform the MIC assay as described above.

  • After the MIC is determined, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.

  • Spread the aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay until growth is visible in the subculture from the growth control well.

  • Count the number of colonies on each plate. The MBC/MFC is the lowest concentration that shows no growth or a colony count that represents a ≥99.9% kill rate.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Organizing efficacy data into a clear format is critical for comparison and analysis.

Example Data: A study of fifty-three cyclopropane carboxamide derivatives identified several compounds with promising activity.[1] The data below highlights the most effective candidates against C. albicans.

Compound IDStructure (Key Features)Target OrganismMIC₈₀ (µg/mL)
F8 2-(4-chlorophenyl)-N-(thiazol-2-yl)Candida albicans16
F24 2-(4-methoxyphenyl)-N-(o-tolyl)Candida albicans16
F42 2-(4-fluorophenyl)-N-(pyridin-2-yl)Candida albicans16
Fluconazole (Positive Control)Candida albicans2
Data synthesized from Chen et al., 2024.[1]

Interpreting the Results (SAR Insights):

  • Influence of Amide Substituents: The preliminary SAR suggests that aryl amides tend to show higher activity than fatty amides.[1]

  • Influence of Aryl Groups: The nature and position of substituents on the phenyl ring at C2 of the cyclopropane core are critical for activity. The presence of halogens (chloro, fluoro) or an electron-donating methoxy group at the para-position appears to be favorable for antifungal activity against C. albicans.[1]

  • Target Specificity: The strong performance of compounds F8, F24, and F42 against C. albicans aligns with their predicted high affinity for the fungal CYP51 protein, suggesting a targeted mechanism of action.[1][6]

Conclusion and Future Directions

Cyclopropane carboxamides represent a valuable scaffold for the development of novel antimicrobial and antifungal agents. The protocols outlined in this guide provide a standardized framework for researchers to reliably assess the in vitro efficacy of newly synthesized derivatives. Future work should focus on expanding the library of compounds to further probe the structure-activity relationship, confirming the mechanism of action through biochemical assays, and evaluating the toxicity and pharmacokinetic profiles of the most promising leads in preclinical models.

References

  • Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(16), 3655. Available at: [Link]

  • Fisher, M. C., et al. (2022). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 9(5), ofac192. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. Available at: [Link]

  • Ghannoum, M., & Perfect, J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00015-20. Available at: [Link]

  • Thompson, G. R., et al. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(3), 332. Available at: [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Antifungal susceptibility testing method for resource constrained laboratories. Available at: [Link]

  • Gärdes, A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]

  • Oukhrib, A., et al. (2019). Synthesis of cyclopropane ring derivatives from natural β- himachalene and evaluation of their antimicrobial activity by bioautography. ResearchGate. Available at: [Link]

  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate, notably a precursor in the synthesis of Cabozantinib.[1][2] Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.

Section 1: Overview of Synthetic Strategy

The most reliable and scalable synthesis of this compound involves a multi-step process typically originating from a cyclopropane-1,1-dicarboxylate precursor. The core of the synthesis is the formation of an amide bond between the cyclopropane moiety and an aniline derivative, followed by the selective hydrolysis of an ester group.

The general workflow is outlined below:

Synthetic_Workflow A Diethyl Cyclopropane- 1,1-dicarboxylate B 1-(Ethoxycarbonyl) cyclopropanecarboxylic acid (Monoester Monoacid) A->B Selective Hydrolysis C Ethyl 1-(chlorocarbonyl) cyclopropanecarboxylate (Acid Chloride) B->C Activation D Ethyl 1-(phenylcarbamoyl) cyclopropanecarboxylate (Amide Ester) C->D Amidation with Aniline E 1-(Phenylcarbamoyl) cyclopropanecarboxylic acid (Final Product) D->E Final Hydrolysis

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My initial selective hydrolysis of diethyl cyclopropane-1,1-dicarboxylate gives a mixture of starting material, the desired monoester, and the fully hydrolyzed dicarboxylic acid. How can I improve selectivity?

A: This is a classic challenge of selective hydrolysis. The key is precise control over stoichiometry and reaction conditions.

  • Causality: The hydrolysis of the second ester group can compete with the first, especially if the reaction is run for too long or at too high a temperature.

  • Solution:

    • Stoichiometry is Critical: Use exactly one equivalent of a base like sodium hydroxide or potassium hydroxide. A slight excess can lead to the dicarboxylic acid, while a deficit will leave starting material.

    • Temperature Control: Perform the reaction at a reduced temperature (e.g., 0-5°C) to slow down the rate of the second hydrolysis, which typically requires more energy.[2] After the initial addition of base, the reaction can be allowed to slowly warm to room temperature.[2]

    • Solvent System: Using a co-solvent system like methanol/water or ethanol/water can improve the solubility of the starting diester and allow for a more homogeneous reaction, leading to better control.[2]

    • Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Q2: During the amidation step with aniline, my yield is consistently low. What are the likely causes?

A: Low yield in the amidation step usually points to one of three areas: inefficient activation of the carboxylic acid, side reactions involving the aniline nucleophile, or suboptimal reaction conditions.

  • Inefficient Acid Activation: The carboxylic acid must be converted into a more reactive electrophile. If using thionyl chloride (SOCl₂) to form the acid chloride, ensure the SOCl₂ is fresh and the reaction is performed under strictly anhydrous conditions. Moisture will quench the acid chloride.

  • Nucleophile Reactivity:

    • Protonation: The HCl generated during acid chloride formation will protonate the aniline, rendering it non-nucleophilic. Always use a non-nucleophilic base, such as triethylamine or pyridine (at least 2 equivalents), to scavenge the acid.[3]

    • Aniline Quality: Ensure the aniline is pure and preferably distilled before use, as oxidized impurities can interfere with the reaction.

  • Side Reactions:

    • Di-acylation: While less common, it's possible for a second molecule of the activated acid to react with the newly formed amide under harsh conditions. Ensure a 1:1 stoichiometry of the activated acid and aniline.

    • Use of Isocyanates: If you are using phenyl isocyanate instead of aniline, you must be vigilant about moisture. Phenyl isocyanate readily reacts with water to form carbanilic acid, which decarboxylates to aniline. This aniline can then react with another molecule of phenyl isocyanate to form the highly insoluble and difficult-to-remove N,N'-diphenylurea byproduct.[4][5] All solvents and glassware must be rigorously dried.

Q3: I am observing an unknown, high-molecular-weight byproduct in my final product. What could it be?

A: The most likely culprit is a polymer formed from side reactions. If using a diisocyanate or if there are impurities in your starting materials, polymerization can occur.[6] Additionally, under certain conditions, particularly with heat, intermolecular reactions between the carboxylic acid of one molecule and the amide of another can lead to oligomers. Ensure your purification methods, such as recrystallization or column chromatography, are robust enough to remove these less-soluble byproducts.

Q4: The final hydrolysis of the ethyl ester is sluggish and requires long reaction times. How can I accelerate this step?

A: Saponification of the sterically hindered ester on the cyclopropane ring can be slow.

  • Causality: The cyclopropyl group and the adjacent bulky phenylcarbamoyl group create steric hindrance around the ester's carbonyl carbon, making nucleophilic attack by hydroxide more difficult.

  • Solutions:

    • Increase Temperature: Refluxing the reaction mixture is often necessary. A typical condition involves using aqueous sodium hydroxide in a solvent like toluene and heating for several hours.[2]

    • Phase Transfer Catalyst (PTC): If you have a biphasic system (e.g., toluene/water), adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide ion into the organic phase, dramatically increasing the reaction rate.

    • Choice of Base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for hydrolyzing hindered esters.

    • Solvent Choice: A solvent that can better solubilize both the substrate and the aqueous base, such as tetrahydrofuran (THF) or dioxane, can create a more homogeneous environment and speed up the reaction.

Q5: What is the most effective method for purifying the final this compound?

A: The purification strategy depends on the nature of the impurities. A multi-step approach is often best.

  • Acid-Base Extraction: After the final hydrolysis, the reaction mixture will be basic. Acidify the aqueous layer with a strong acid like HCl to a pH of less than 2.[7] This will protonate your product, causing it to precipitate or become extractable into an organic solvent like ethyl acetate or dichloromethane.[2][7] This step effectively removes any neutral or basic impurities.

  • Recrystallization: This is an excellent method for removing minor impurities. Experiment with solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Flash Column Chromatography: If recrystallization fails to provide the desired purity, silica gel chromatography is a reliable option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate

This protocol is adapted from established methodologies for related compounds.[2][3]

Step 1: Selective Hydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in methanol (5 mL per gram of diester).

  • Cool the mixture to 0-5°C in an ice-water bath.

  • Separately, dissolve sodium hydroxide (1.0 eq) in water (1 mL per gram of NaOH).

  • Slowly add the NaOH solution dropwise to the cooled diester solution, maintaining the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 7-10 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue, then acidify to pH ~2 with cold 1M HCl.

  • Extract the product, 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Formation of Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate

  • Under an inert atmosphere (N₂ or Ar), dissolve the monoester from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per gram).

  • Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF (1 drop).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of the acid chloride is now complete.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0°C and slowly add the freshly prepared acid chloride solution via cannula or dropping funnel.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude amide ester.

Step 3: Final Hydrolysis

  • Dissolve the crude amide ester from Step 2 (1.0 eq) in toluene (4 mL per gram).

  • Add a solution of sodium hydroxide (2.0 eq) in water (5 mL per gram of NaOH).

  • Heat the biphasic mixture to reflux (80-90°C) and stir vigorously for 8-12 hours.[2]

  • Cool the mixture to room temperature and separate the layers.

  • Wash the aqueous layer with toluene or ether to remove any remaining organic impurities.

  • Cool the aqueous layer to 0-5°C and slowly acidify with concentrated HCl until the pH is < 2.

  • A white precipitate of this compound should form. Filter the solid, wash with cold water, and dry under vacuum.

Section 4: Troubleshooting Flowchart

This decision tree can help diagnose and resolve common experimental issues.

Troubleshooting_Flowchart start Problem Observed low_yield Low Overall Yield start->low_yield impure_product Impure Final Product start->impure_product no_reaction Reaction Stalled / No Product start->no_reaction ly_check1 Which step has low yield? low_yield->ly_check1 ip_check1 What is the impurity? impure_product->ip_check1 nr_check1 Confirm reagent quality no_reaction->nr_check1 ly_step1 Step 1: Hydrolysis ly_check1->ly_step1 ly_step2 Step 2: Amidation ly_check1->ly_step2 ly_step3 Step 3: Final Hydrolysis ly_check1->ly_step3 ly_s1_sol Check NaOH stoichiometry. Run at 0-5°C. ly_step1->ly_s1_sol ly_s2_sol Verify acid activation. Use anhydrous solvents. Add 2 eq. of base (Et3N). ly_step2->ly_s2_sol ly_s3_sol Increase temperature/reflux. Consider adding a PTC. ly_step3->ly_s3_sol ip_sm Starting Material Present ip_check1->ip_sm ip_byproduct Byproduct (e.g., Diphenylurea) ip_check1->ip_byproduct ip_sm_sol Increase reaction time/temp. Check reagent stoichiometry. ip_sm->ip_sm_sol ip_bp_sol If using isocyanate, ensure strictly anhydrous conditions. Improve purification via recrystallization or chromatography. ip_byproduct->ip_bp_sol nr_check2 Review reaction conditions nr_check1->nr_check2 nr_s1_sol Use fresh aniline, thionyl chloride. Ensure solvents are anhydrous. nr_check1->nr_s1_sol nr_s2_sol Is temperature correct? Is base present for amidation? Is catalyst (DMF) added for activation? nr_check2->nr_s2_sol

Caption: A decision tree for troubleshooting common synthesis problems.

Section 5: Summary of Optimized Reaction Conditions

The following table summarizes key parameters derived from literature for analogous syntheses. These should be used as a starting point for optimization.

ParameterStep 1: Mono-hydrolysisStep 2: Amidation (Acid Chloride)Step 3: Final Hydrolysis
Key Reagents Diethyl cyclopropane-1,1-dicarboxylate, NaOH (1.0 eq)Monoester, SOCl₂ (1.2 eq), Aniline (1.1 eq), Et₃N (2.2 eq)Amide Ester, NaOH (2.0+ eq)
Solvent Methanol / Water[2]Anhydrous DCM or THFToluene / Water[2]
Temperature 0°C to Room Temp[2]0°C to Room TempReflux (80-90°C)[2]
Typical Time 7-10 hours4-6 hours8-12 hours
Key Pitfall Over-hydrolysis to diacidMoisture, insufficient baseSteric hindrance, slow reaction
Optimization Tip Precise stoichiometryUse fresh, anhydrous reagentsVigorous stirring, consider PTC

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health.
  • What is the synthesis method of 1-Phenyl-1-cyclopropanecarboxylic acid? (n.d.). Guidechem.
  • This compound. (n.d.). ChemScene.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons.
  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis. (n.d.). Chemicalbook.
  • Reaction of aromatic carboxylic acids with Isocyanates using ionic liquids as novel and efficient media. (2025, August 6). ResearchGate.
  • Phenyl isocyanate. (n.d.). Wikipedia.
  • Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. (n.d.). ResearchGate.
  • MACROMOLECULAR SCIENCE-Chemistry. (n.d.). ResearchGate.
  • Isocyanate-based multicomponent reactions. (2024, December 12). National Institutes of Health.

Sources

Technical Support Center: Synthesis of 1-Phenylcyclopropane Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-phenylcyclopropane carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of their target compounds. Drawing from established literature and extensive field experience, this document provides in-depth, practical solutions to challenges you may encounter during your experiments.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of 1-phenylcyclopropane carboxamide, particularly focusing on the critical amidation step of 1-phenylcyclopropanecarboxylic acid.

Question: My amidation reaction is showing low to no yield. What are the likely causes and how can I fix it?

Answer: Low or no product formation is the most common issue in amide bond synthesis. The root cause typically falls into one of three categories: inefficient carboxylic acid activation, poor amine nucleophilicity, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxyl group is not sufficiently electrophilic to react with an amine directly. It must be converted into a more reactive intermediate.

    • Diagnosis: If you are using a coupling reagent, it may be old, hydrated, or used in insufficient stoichiometric amounts.

    • Solution:

      • Use fresh, high-purity coupling reagents. Store them in a desiccator.

      • Increase the equivalents of the coupling reagent (e.g., from 1.1 eq. to 1.5 eq.).

      • Consider a pre-activation step: stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[1] This ensures the active ester is formed before the amine is introduced.

  • Deactivated Amine: The amine's lone pair is its key to nucleophilicity. If it's protonated, it cannot attack the activated carboxylic acid.

    • Diagnosis: An acid-base reaction between your carboxylic acid and amine can form an unreactive ammonium carboxylate salt.[2][3] This is especially true if no external base is added.

    • Solution:

      • Ensure at least two equivalents of a non-nucleophilic base (like DIPEA or triethylamine) are used. One equivalent neutralizes the acid, and the second mops up the acidic byproduct from the coupling reaction (e.g., HCl if using an acid chloride).[3][4]

      • If your amine is an HCl salt, you will need an additional equivalent of base to liberate the free amine.[4]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., O-acylisourea intermediate for carbodiimides) is highly reactive and susceptible to hydrolysis.

    • Diagnosis: This is a common problem if your solvent or reagents are not anhydrous.

    • Solution:

      • Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).

      • Ensure all glassware is oven-dried before use.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing a failed amidation reaction.

G start Low/No Yield in Amidation check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Nucleophilicity check_activation->check_amine Activation OK solution_activation Use fresh coupling agent Increase stoichiometry Pre-activate acid check_activation->solution_activation Problem Found check_conditions Review Reaction Conditions check_amine->check_conditions Amine OK solution_amine Add sufficient non-nucleophilic base Use free base of amine check_amine->solution_amine Problem Found solution_conditions Use anhydrous solvent Run under inert gas Optimize temperature check_conditions->solution_conditions Problem Found success Improved Yield solution_activation->success solution_amine->success solution_conditions->success

Caption: A step-by-step diagnostic workflow for troubleshooting low-yield amidation reactions.

Question: I am observing significant side product formation. What are the common impurities and how can I minimize them?

Answer: Side product formation complicates purification and reduces the yield of your desired 1-phenylcyclopropane carboxamide. The most common side products depend on the coupling method used.

  • N-Acylurea Byproduct (when using carbodiimides like EDC or DCC): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Mitigation: This side reaction can be suppressed by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[5] These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.

  • Anhydride Formation: When attempting to form an acid chloride using reagents like oxalyl chloride or SOCl₂, the acid chloride can sometimes react with the remaining carboxylic acid to form an anhydride, which may be less reactive towards the amine.[6]

    • Mitigation: Ensure complete conversion to the acid chloride. Using neat SOCl₂ at elevated temperatures can be effective, but may introduce other side reactions.[6] A milder alternative is using oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like DCM.

  • Epimerization/Racemization (if chiral centers are present): Although 1-phenylcyclopropane carboxamide itself is achiral, derivatives with chiral centers can be susceptible to racemization, especially if the reaction conditions are harsh (e.g., high temperatures or strong bases).

    • Mitigation: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure®.[1] Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) is also beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare 1-phenylcyclopropane carboxamide?

A1: A robust and widely reported method involves a two-step sequence:

  • Synthesis of the Precursor Acid: Start with the α-alkylation of 2-phenylacetonitrile using 1,2-dibromoethane in the presence of a strong base. The resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed (typically under acidic conditions with concentrated HCl) to yield 1-phenylcyclopropanecarboxylic acid.[7]

  • Amidation: The carboxylic acid is then coupled with an amine source (e.g., ammonium chloride with a base, or aqueous ammonia) using a standard peptide coupling reagent. This modular approach allows for the synthesis of a wide variety of amide derivatives by simply changing the amine component.[7]

Q2: How do I choose the right coupling reagent for my amidation reaction?

A2: The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, sensitivity to racemization, and cost.

Coupling ReagentBaseSolventAdvantagesDisadvantages
HATU / HBTU DIPEA, TEADMF, DCMHigh reactivity, fast reactions, low racemization.[1]Expensive, can be difficult to remove uronium byproducts.
EDC / HOBt DIPEA, NMMDCM, DMFWater-soluble urea byproduct is easily removed by aqueous workup.HOBt has explosive properties; rearrangement to N-acylurea possible.[5]
SOCl₂ / (COCl)₂ Pyridine, TEADCM, TolueneInexpensive and highly reactive (forms acid chloride in situ).Generates corrosive HCl; harsh conditions can be incompatible with sensitive functional groups.[4][6]
T3P® Pyridine, TEAEtOAc, MeCNByproducts are water-soluble and easily removed; efficient.Reagent is moisture-sensitive.

Q3: My amine is very electron-deficient or sterically hindered. How can I improve the reaction?

A3: Poorly nucleophilic amines require more forceful conditions.

  • Switch to an Acid Chloride: Convert the carboxylic acid to the more electrophilic 1-phenylcyclopropanecarbonyl chloride using SOCl₂ or oxalyl chloride. Acid chlorides are significantly more reactive and can often overcome the low nucleophilicity of the amine.[6]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully for decomposition.

  • Use a More Potent Coupling Reagent: Uronium-based reagents like HATU are generally more effective than carbodiimides for challenging couplings.[1]

Optimized Experimental Protocol: Amidation via HATU Coupling

This protocol describes a reliable method for converting 1-phenylcyclopropanecarboxylic acid to its primary amide using HATU, a highly efficient coupling reagent.

Materials:

  • 1-phenylcyclopropanecarboxylic acid (1.0 eq.)

  • HATU (1.1 eq.)

  • Ammonium Chloride (NH₄Cl) (1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 1-phenylcyclopropanecarboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.5 M concentration).

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: In a separate flask, suspend ammonium chloride (1.5 eq.) in a small amount of DMF and add the remaining DIPEA (1.0 eq.) to generate ammonia in situ. Stir for 5 minutes.

  • Coupling: Transfer the ammonia/DIPEA suspension to the activated acid mixture via cannula.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with water (2x), followed by saturated aqueous LiCl solution (to remove residual DMF), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-phenylcyclopropane carboxamide.

Reaction Mechanism: HATU-Mediated Amide Coupling

The diagram below illustrates the activation of the carboxylic acid by HATU to form a highly reactive acyl-tetramethyluronium intermediate, which is then readily attacked by the amine.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-CO-O-HATU]⁺ (Activated Intermediate) RCOOH->ActiveEster + Base (DIPEA) HATU HATU HATU->ActiveEster Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide Product) Amine->Amide ActiveEster->Amide Nucleophilic Attack Byproduct HOAt + Tetramethylurea

Caption: Mechanism of HATU-mediated amide bond formation.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. [Link][7]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link][2]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link][8]

  • Kulinkovich reaction. Wikipedia. [Link][9]

  • The preparation of amides. Chemguide. [Link][10]

  • Kulinkovich reaction. Grokipedia. [Link][11]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link][12]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link][3]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link][13]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link][6]

  • Why did my amide syntesis does not work?. ResearchGate. [Link][4]

Sources

Technical Support Center: Synthesis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible outcome.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the preparation of several pharmacologically active molecules, typically involves the mono-acylation of aniline with a derivative of cyclopropane-1,1-dicarboxylic acid. The most common precursors are cyclopropane-1,1-dicarboxylic acid itself, its anhydride, or the corresponding diacyl chloride. While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce the overall yield of the desired product. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is significantly low. What are the primary causes?

Answer: Low yields in this synthesis can often be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials.

  • Incomplete Carboxylic Acid Activation: When starting from cyclopropane-1,1-dicarboxylic acid, the carboxylic acid groups must be activated to facilitate amide bond formation. Incomplete activation will result in a significant amount of unreacted starting material.[1]

  • Aniline Deactivation: Aniline is a basic amine and can be protonated by the acidic starting material (cyclopropane-1,1-dicarboxylic acid) or by acidic byproducts formed during the reaction (e.g., HCl if using an acyl chloride). A protonated amine is no longer nucleophilic and will not react.[2]

  • Hydrolysis of Reactive Intermediates: If using highly reactive starting materials like cyclopropane-1,1-dicarboxylic anhydride or the diacyl chloride, the presence of even trace amounts of water can lead to hydrolysis back to the dicarboxylic acid, thus quenching the reaction.[3][4][5]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Excessively high temperatures can promote the formation of side products, while temperatures that are too low may lead to an incomplete reaction.

Question 2: I am observing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?

Answer: The most common high molecular weight byproduct in this synthesis is the N,N'-diphenylcyclopropane-1,1-dicarboxamide (the diamide).

  • Mechanism of Formation: This side product arises from the reaction of both carboxylic acid functionalities of the cyclopropane-1,1-dicarboxylic acid derivative with two molecules of aniline.

  • Strategies for Minimization:

    • Stoichiometry Control: Use a stoichiometric excess of the cyclopropane-1,1-dicarboxylic acid derivative relative to aniline. This favors the formation of the mono-acylated product. A 1.5 to 2-fold excess of the diacid or anhydride is a good starting point.

    • Slow Addition of Aniline: Adding the aniline solution dropwise to the reaction mixture containing the activated dicarboxylic acid derivative can help maintain a low concentration of the amine, thereby reducing the likelihood of di-acylation.

    • Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base can sometimes favor mono-acylation by creating a more crowded environment around the second reactive site after the first acylation has occurred.

Question 3: My final product seems to contain unreacted starting materials. How can I effectively remove them?

Answer: The presence of unreacted starting materials is a common purification challenge.

  • Removal of Unreacted Aniline: Aniline is a basic compound. An acidic wash of the organic layer during work-up (e.g., with 1M HCl) will protonate the aniline, forming a water-soluble salt that can be easily extracted into the aqueous phase.

  • Removal of Unreacted Cyclopropane-1,1-dicarboxylic Acid: This diacid is acidic. A basic wash of the organic layer (e.g., with a saturated solution of sodium bicarbonate) will deprotonate the carboxylic acid groups, forming a water-soluble carboxylate salt that can be extracted into the aqueous phase. The desired product, being a carboxylic acid itself, will also be extracted into the basic aqueous layer. Subsequent acidification of this aqueous layer will precipitate both the desired product and the unreacted diacid. Further purification by recrystallization or chromatography will be necessary.

Question 4: I have identified an unexpected isomer in my product mixture. What could it be?

Answer: Under certain conditions, particularly with prolonged heating or in the presence of strong acids or bases, a ring-opening side reaction can occur, leading to the formation of 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid .

  • Mechanism of Formation: This side product can arise from the nucleophilic attack of aniline on the cyclopropane ring of a highly activated intermediate, such as a mixed anhydride, leading to ring opening and subsequent cyclization. While less common under standard amide coupling conditions, it is a known reactivity pattern for activated cyclopropanes.[6]

  • Prevention: To minimize this side product, it is crucial to employ mild reaction conditions and avoid prolonged heating. The use of coupling agents that do not overly activate the cyclopropane ring is also advisable.

Potential Side Products Summary

Side Product Structure Reason for Formation Prevention/Removal Strategy
N,N'-diphenylcyclopropane-1,1-dicarboxamide (Diamide)C₁₅H₁₄N₂O₂Reaction of both carboxylic acid groups with aniline.Use excess diacid/anhydride; slow addition of aniline.
Cyclopropane-1,1-dicarboxylic AcidC₅H₆O₄Unreacted starting material or hydrolysis of anhydride/acyl chloride.Basic wash during work-up; ensure anhydrous conditions.
AnilineC₆H₇NUnreacted starting material.Acidic wash during work-up.
2-oxo-1-phenyl-3-pyrrolidinecarboxylic acidC₁₁H₁₁NO₃Ring-opening of the cyclopropane ring followed by cyclization.Use mild reaction conditions; avoid prolonged heating.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride

This protocol involves the in-situ formation of the mono-acyl chloride of cyclopropane-1,1-dicarboxylic acid followed by reaction with aniline.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend cyclopropane-1,1-dicarboxylic acid (1.5 eq.) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.0 eq.) dropwise to the suspension. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, prepare a solution of aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and add it dropwise to the reaction mixture containing the in-situ formed acyl chloride.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

  • To isolate the product, extract the organic layer with a saturated NaHCO₃ solution.

  • Acidify the aqueous bicarbonate layer with 1M HCl until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Main_Reaction Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid Mono-acyl chloride Mono-acyl chloride Cyclopropane-1,1-dicarboxylic acid->Mono-acyl chloride + SOCl2 This compound This compound Mono-acyl chloride->this compound + Aniline, TEA

Caption: Main synthetic route to the target compound.

Common Side Product Formations

Side_Reactions cluster_diamide Diamide Formation cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening Mono-acyl chloride Mono-acyl chloride N,N'-diphenylcyclopropane-1,1-dicarboxamide N,N'-diphenylcyclopropane-1,1-dicarboxamide Mono-acyl chloride->N,N'-diphenylcyclopropane-1,1-dicarboxamide + Aniline Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid Mono-acyl chloride->Cyclopropane-1,1-dicarboxylic acid + H2O Activated Intermediate Activated Intermediate 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid Activated Intermediate->2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid + Aniline (harsh conditions) Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/LC-MS Side Product Formation Side Product Formation Low Yield->Side Product Formation Analyze Crude NMR Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Diamide Diamide Side Product Formation->Diamide High MW peak Ring-Opened Product Ring-Opened Product Side Product Formation->Ring-Opened Product Isomeric peak Adjust Stoichiometry Adjust Stoichiometry Diamide->Adjust Stoichiometry Use Milder Conditions Use Milder Conditions Ring-Opened Product->Use Milder Conditions Purification Issues Purification Issues Unreacted Aniline Unreacted Aniline Purification Issues->Unreacted Aniline Base spot on TLC Unreacted Diacid Unreacted Diacid Purification Issues->Unreacted Diacid Acid spot on TLC Acid Wash Acid Wash Unreacted Aniline->Acid Wash Base Wash Base Wash Unreacted Diacid->Base Wash

Caption: A logical flow for troubleshooting common issues.

References

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Mahesh, P., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Reactions of Acid Anhydrides. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (1988). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 66, 85. doi:10.15227/orgsyn.066.0085
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Budynina, E. M., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(13), 3035-3068. doi:10.1055/s-0036-1588921

Sources

Technical Support Center: Purification of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" (CAS 145591-80-6). This molecule, a key intermediate and a known impurity in the synthesis of kinase inhibitors like Cabozantinib, possesses both a carboxylic acid and an amide functional group.[1] This unique structure presents specific challenges and opportunities for purification. This guide provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers, chemists, and drug development professionals to achieve high purity for this critical compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of cyclopropane-1,1-dicarboxylic acid with an activating agent (e.g., thionyl chloride) followed by reaction with aniline.[2][3] Based on this, the primary impurities include:

  • Starting Materials: Unreacted aniline and cyclopropane-1,1-dicarboxylic acid.

  • Side-Products: N,N'-diphenylcyclopropane-1,1-dicarboxamide, which is formed if aniline reacts with both carboxylic acid groups.

  • Reagents & Solvents: Residual coupling agents, bases (like triethylamine), and solvents used during the reaction and initial workup (e.g., THF, ethyl acetate).[2]

Q2: Which physicochemical properties are most important for designing a purification strategy?

A2: The two key features are the acidic carboxylic acid group and the neutral amide group.

  • Acidity: The carboxylic acid proton is readily removed by a base. This allows for a highly selective separation from neutral impurities via acid-base extraction.[4][5] Most carboxylic acids have a pKa in the range of 4-5, making them strong enough to react with weak bases like sodium bicarbonate (NaHCO₃).[5]

  • Solubility: The compound is a solid, making recrystallization a viable final polishing step.[6] Its polarity is intermediate, so it will have limited solubility in non-polar solvents (like heptane) and high solubility in polar organic solvents (like ethyl acetate or alcohols).[2]

Q3: What is the best purification method for my needs?

A3: The choice depends on the impurity profile, scale, and desired final purity.

  • For removing neutral or basic impurities (like aniline or the dicarboxamide side-product): Acid-base extraction is exceptionally effective and scalable. It is the recommended first major purification step.[7]

  • For removing acidic impurities (like unreacted dicarboxylic acid) or for final polishing: Recrystallization is ideal. It is excellent for removing small amounts of closely related impurities and achieving high crystalline purity.[8]

  • For difficult separations or very high purity requirements (>99.5%): Preparative column chromatography may be necessary, although it is less scalable. HPLC methods can be developed for analytical purity checks and scaled for purification.[9]

Q4: How can I monitor the purification process effectively?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of fractions from column chromatography or for assessing the completeness of an extraction. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid to ensure the carboxylic acid remains protonated and gives a sharp spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column is typically effective for this class of molecules.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and identifying the presence of any residual starting materials or solvent impurities.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem / Observation Probable Cause(s) Recommended Solution & Scientific Rationale
Low or No Yield After Acid-Base Extraction 1. Incomplete Deprotonation: The pH of the aqueous layer was not sufficiently basic to fully deprotonate the carboxylic acid. 2. Incomplete Reprotonation: The pH was not made sufficiently acidic to precipitate the product. 3. Emulsion Formation: An emulsion formed during extraction, trapping the product between layers.Solution: 1. Use a base like sodium bicarbonate or sodium hydroxide and confirm the aqueous layer pH is >8. For carboxylic acids, the pH should ideally be at least two units above the pKa to ensure >99% conversion to the salt form.[6] Perform multiple extractions (e.g., 3x with smaller volumes) to ensure complete transfer. 2. Add acid (e.g., 1M HCl) dropwise until the pH is <3. Check with pH paper. Cool the solution in an ice bath to decrease the product's solubility and maximize precipitation.[8] If no solid forms, the product may be supersaturated or still dissolved; try extracting it back into an organic solvent like ethyl acetate.[5] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Product "Oils Out" During Recrystallization 1. Solvent Choice: The chosen solvent is too good a solvent, or the anti-solvent is added too quickly. 2. Cooling Rate: The solution was cooled too rapidly, preventing proper crystal lattice formation. 3. Insoluble Impurities: The "oil" is actually a melted impurity with a lower melting point than the product.Solution: 1. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[10] Use a solvent pair system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, ethanol). Then, slowly add a "poor" hot solvent (e.g., heptane, water) until turbidity persists. Re-heat to clarify and then allow to cool slowly. 2. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oiling or amorphous solid formation instead of pure crystals. 3. If an oil persists, try to re-heat the solution, add more of the "good" solvent, and filter the hot solution to remove any insoluble matter before allowing it to cool.
Colored Impurities Persist After Purification 1. Conjugated Byproducts: Highly conjugated or polymeric impurities are present that are not efficiently removed by extraction or crystallization.Solution: 1. Perform a charcoal treatment. Add a small amount (1-2% by weight) of activated carbon to the hot solution during recrystallization, hold at temperature for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the carbon and the adsorbed impurities. Caution: Using too much charcoal can lead to significant product loss.
Purity is Still Low After One Method (e.g., <95%) 1. Similar Impurities: An impurity has very similar acidic and polarity properties to the desired product (e.g., unreacted cyclopropane-1,1-dicarboxylic acid).Solution: 1. A multi-step approach is necessary. First, use acid-base extraction to remove all neutral and basic impurities. Then, perform a careful recrystallization on the resulting solid to separate it from other acidic compounds. The difference in solubility between the mono-amide product and the starting dicarboxylic acid should be sufficient for separation by crystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude material (e.g., 10 g) in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100-150 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure all the carboxylic acid product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Wash (Optional): The organic layer, which contains neutral/basic impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to identify these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (check with pH paper). A white precipitate of the pure product should form.[8]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for polishing the product obtained from extraction or for use as a standalone method if impurities are minor.

  • Solvent Selection: Choose an appropriate solvent system. An ethyl acetate/heptane or ethanol/water system is a good starting point. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" hot solvent (e.g., ethyl acetate) to dissolve the solid completely at reflux temperature.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the solution from heat. If using a solvent pair, slowly add the "poor" solvent (e.g., heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Section 4: Data & Visualization

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Ethyl Acetate 77.14.4Good "soluble" solvent. Dissolves the product well when hot.
Ethanol 78.44.3Good "soluble" solvent, protic. Can form H-bonds.
Heptane 98.40.1Good "insoluble" anti-solvent. Miscible with EtOAc.
Water 10010.2Good "insoluble" anti-solvent. Miscible with ethanol.
Toluene 110.62.4Can be used for recrystallizing solid acids.[6]
DCM 39.63.1Often too volatile for easy recrystallization.
Diagrams of Purification Workflows

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate impurities Neutral/Basic Impurities (e.g., Aniline, Dicarboxamide) Remain in Organic Layer crude->impurities salt Water-Soluble Carboxylate Salt crude->salt Extract with aq. NaHCO₃ salt->crude Separation precipitate Precipitated Pure Product salt->precipitate Acidify with HCl (pH < 3)

Caption: Workflow for Purification by Acid-Base Extraction.

Caption: Troubleshooting Decision Tree for Recrystallization Issues.

Section 5: References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). Cyclopropane carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib. Retrieved from

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopropanecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with scaling up these valuable synthetic motifs. The cyclopropane ring is a cornerstone in many pharmaceuticals and agrochemicals, and its efficient synthesis on a larger scale is often a critical bottleneck. This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific issues you may encounter during the scale-up of cyclopropanation reactions, providing potential causes and actionable solutions.

Problem 1: Low or Stalled Conversion in Simmons-Smith Reactions

Q: My Simmons-Smith cyclopropanation reaction works well on a 1-gram scale, but on a 100-gram scale, the conversion is sluggish and often incomplete. What are the likely causes and how can I rectify this?

A: This is a classic scale-up challenge with the Simmons-Smith reaction. The issue often stems from a combination of factors related to mass and heat transfer, as well as the activity of the zinc reagent.

Potential Causes & Solutions:

  • Inadequate Activation of Zinc: The formation of the active organozinc carbenoid on the surface of the zinc metal is crucial. On a larger scale, achieving uniform activation of the zinc-copper couple can be difficult.

    • Solution: Ensure your zinc dust is of high purity and fine mesh. Activate the zinc-copper couple immediately before use by washing the zinc dust with dilute acid (e.g., 1M HCl) to remove the passivating oxide layer, followed by rinsing with water, ethanol, and then ether. Then, treat with a copper(II) sulfate solution. For gram-scale synthesis, mechanochemical activation of zinc(0) via ball-milling has been shown to be effective and can avoid the use of bulk solvents.[1] A more reproducible and often more reactive alternative for larger scales is the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[2][3][4][5] This generates the active carbenoid more reliably and quantitatively.[2]

  • Poor Reagent Quality: The quality of diiodomethane and the solvent is critical.

    • Solution: Use freshly distilled diiodomethane and ensure your solvent (typically dichloromethane or 1,2-dichloroethane) is anhydrous.[4] Basic solvents should be avoided as they can coordinate to the Lewis acidic zinc carbenoid, reducing its reactivity.[6]

  • Exotherm Control: The formation of the zinc carbenoid is exothermic and can be difficult to control on a larger scale, potentially leading to reagent decomposition.[7]

    • Solution: Maintain a consistent temperature profile. The addition of reagents is often performed at 0 °C or below, followed by slow warming to room temperature.[4] For large-scale reactions, consider a jacketed reactor with precise temperature control. A slow, controlled addition of the dihalomethane to the reaction mixture is crucial to manage the exotherm.[8]

  • Reaction Quenching and Work-up: Inefficient quenching can lead to side reactions and isolation difficulties.

    • Solution: A typical work-up involves quenching with a saturated aqueous solution of ammonium chloride to dissolve the zinc salts and trap any residual carbenoid.[3][9]

Problem 2: Poor Diastereoselectivity in Catalytic Cyclopropanation

Q: I am performing a rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate, and I'm getting a poor trans:cis ratio of diastereomers. How can I improve the selectivity?

A: Diastereoselectivity in catalytic cyclopropanations is highly dependent on the catalyst, solvent, and the steric and electronic properties of both the alkene and the carbene precursor.

Potential Causes & Solutions:

  • Catalyst Choice: The ligands on the metal catalyst play a pivotal role in controlling the stereochemical outcome.

    • Solution: For rhodium-catalyzed reactions, the choice of carboxylate ligands on the dirhodium(II) catalyst is critical. Bulky ligands can enforce a specific trajectory of approach for the alkene to the metal carbene, thereby enhancing diastereoselectivity. For example, while Rh₂(OAc)₄ gives a moderate trans:cis ratio, more sterically demanding catalysts like dirhodium tetrakis(triphenylacetate) (Rh₂ (TPA)₄) can significantly improve diastereoselectivity in reactions with α-alkyl-α-diazoesters.[10] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate.[9]

  • Carbene Precursor: The structure of the diazo compound influences the stereoselectivity.

    • Solution: The steric bulk of the carbene precursor can affect the approach to the alkene.[9] For instance, α-aryl or α-styryl diazo compounds often exhibit high diastereoselectivity due to favorable π-stacking interactions in the transition state.[10]

  • Solvent Effects: The solvent can influence the conformation of the transition state.

    • Solution: While dichloromethane is a common solvent, exploring other non-coordinating solvents might be beneficial. For some systems, even subtle changes in the solvent can impact the diastereomeric ratio.

Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate [9]

EntryCatalystSolventTemp (°C)Yield (%)trans:cis Ratio
1Rh₂(OAc)₄CH₂Cl₂259575:25
2Cu(acac)₂Dioxane808570:30
Problem 3: Side Reactions with Diazo Compounds

Q: In my rhodium-catalyzed cyclopropanation using an α-alkyl-α-diazoester, I am observing significant amounts of a β-hydride elimination byproduct. How can this be suppressed?

A: β-hydride elimination is a common side reaction with α-alkyl-α-diazoesters, where the metal carbene rearranges to form an alkene instead of reacting with the substrate.

Potential Causes & Solutions:

  • Catalyst Reactivity: Standard catalysts like dirhodium tetraacetate (Rh₂(OAc)₄) may favor the β-hydride elimination pathway.

    • Solution: Employing sterically demanding dirhodium carboxylate ligands can suppress this side reaction. Catalysts like dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) have been shown to be effective in promoting cyclopropanation over β-hydride elimination.[10]

  • Slow Addition of Diazo Compound: Rapid addition of the diazo compound can lead to high concentrations of the reactive metal carbene, increasing the likelihood of side reactions.

    • Solution: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This maintains a low steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up Simmons-Smith reactions, especially when using the Furukawa modification (diethylzinc)?

A1: The primary safety concerns are the pyrophoric nature of diethylzinc and the exothermic reaction profile.

  • Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry, air-free solvents and glassware.[7][11] Standard operating procedures for handling pyrophoric reagents must be strictly followed.[12]

  • Exothermicity: The formation of the zinc carbenoid is highly exothermic.[7] On a large scale, this heat generation can be difficult to manage and could lead to a runaway reaction. A robust cooling system and slow, controlled addition of reagents are essential.[8] Continuous flow reactors offer a safer alternative for scale-up as they provide superior heat and mass transfer, minimizing the accumulation of hazardous intermediates.[13][14][15]

Q2: My cyclopropane derivative is sensitive to acid and degrades during silica gel chromatography. What are my purification options?

A2: Acid-sensitivity is a common issue with cyclopropane derivatives. Here are some alternative purification strategies:

  • Deactivated Silica Gel: Neutralize the acidic sites on silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic or neutral grade).

  • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of solvents is recommended to find optimal conditions.

  • Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be a viable option.

Q3: What are the advantages of using flow chemistry for cyclopropanation reactions?

A3: Flow chemistry offers several key advantages for scaling up cyclopropanation reactions:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents and unstable intermediates at any given time. This is particularly beneficial when working with pyrophoric reagents like diethylzinc or explosive compounds like diazomethane.[13][15][16]

  • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling precise temperature control and safe handling of highly exothermic reactions.[13][14]

  • Improved Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yields.[8]

  • Scalability: Scaling up a flow process often involves running the reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward than scaling up a batch process.[13]

Experimental Protocols

Protocol 1: Scale-Up of Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a general guideline for the cyclopropanation of an alkene on a multi-gram scale using diethylzinc and diiodomethane.

CAUTION: Diethylzinc is pyrophoric and reacts violently with water. This procedure must be performed by trained personnel under a strict inert atmosphere.[7]

  • Reactor Setup: Assemble a dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The flask should be placed in a cooling bath.

  • Inerting: Thoroughly dry all glassware in an oven and assemble while hot under a stream of nitrogen.

  • Charging Reagents: Charge the flask with the alkene (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

  • Addition of Diethylzinc: Slowly add a solution of diethylzinc in hexanes (typically 1.0 M, 2.0 equiv) to the stirred solution via cannula or a dropping funnel, maintaining the internal temperature below 5 °C.

  • Addition of Diiodomethane: After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[9]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, GC, or HPLC.[9][17][18]

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with an Aryldiazoacetate

This protocol provides a general procedure for the enantioselective cyclopropanation of an alkene using a chiral dirhodium(II) catalyst.

CAUTION: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a dry flask with the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01-1 mol%).

  • Solvent and Alkene Addition: Add anhydrous solvent (e.g., dichloromethane) and the alkene (typically in excess, 3-5 equiv).

  • Diazo Compound Addition: Prepare a solution of the aryldiazoacetate (1.0 equiv) in the same anhydrous solvent. Using a syringe pump, add the diazoacetate solution to the reaction mixture over several hours.

  • Reaction Monitoring: Monitor the disappearance of the diazo compound (a yellow color is often indicative of its presence) and the formation of the product by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove the catalyst and any byproducts. The enantiomeric excess can be determined by chiral HPLC or GC analysis.[19]

Visualizations and Data

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed catalyst Evaluate Catalyst System start->catalyst substrate Analyze Substrate/Reagent start->substrate conditions Optimize Reaction Conditions start->conditions sterics_ligand Increase Steric Bulk of Ligand (e.g., OAc to TPA) catalyst->sterics_ligand Primary Approach change_metal Change Metal Center (e.g., Rh to Cu) catalyst->change_metal Alternative end Improved Diastereoselectivity sterics_ligand->end change_metal->end sterics_diazo Modify Diazo Compound (e.g., increase steric bulk) substrate->sterics_diazo alkene_electronics Consider Alkene Electronics (e-rich vs. e-poor) substrate->alkene_electronics sterics_diazo->end temperature Lower Reaction Temperature conditions->temperature solvent Screen Solvents conditions->solvent temperature->end solvent->end

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Simplified Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

rhodium_cycle Rh_cat Rh₂(L)₄ Rh_carbene L₄Rh=CHR' Rh_cat->Rh_carbene + N₂CHR' N2CHR N₂CHR' Rh_carbene->Rh_cat + Product N2 N₂ Rh_carbene->N2 Alkene Alkene Alkene->Rh_carbene Product Cyclopropane

Caption: Rhodium-catalyzed cyclopropanation cycle.

References

  • Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]

  • Pontini, L., Leitch, J. A., & Browne, D. L. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 25(12), 4783-4789. Available at: [Link]

  • Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC - NIH. Available at: [Link]

  • Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Publishing. Available at: [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH. Available at: [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - ResearchGate. Available at: [Link]

  • Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - PMC - PubMed Central. Available at: [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents.
  • Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed. Available at: [Link]

  • Cyclopropanation using flow-generated diazo compounds - RSC Publishing. Available at: [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. Available at: [Link]

  • "Processes For The Preparation Of Cyclopropanecarboxylic Acid" - Quick Company. Available at: [Link]

  • a. Scale‐up experiment under intensified conditions (see Supporting... - ResearchGate. Available at: [Link]

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC - NIH. Available at: [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry - AIR Unimi. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central. Available at: [Link]

  • Process for the manufacture of cyclopropylamine - Patent 0205403. Available at: [Link]

  • Scalable flow method yields novel results | Scientist Live. Available at: [Link]

  • Process for synthesizing cyclopropyl carboxylic ester - Google Patents.
  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings | ACS Catalysis. Available at: [Link]

  • Western Carolina University Standard Operating Procedure for the use of Diethyl Zinc. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • (PDF) Cyclopropanation using flow-generated diazo compounds - ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst - ResearchGate. Available at: [Link]

  • diethyl zinc - Organic Syntheses Procedure. Available at: [Link]

  • A Tandem, Bicatalytic Continuous Flow Cyclopropanation-Homo-Nazarov-Type Cyclization | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available at: [Link]

  • Analysis of reaction products from the cyclopropanation process. a–e... - ResearchGate. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - Organic Chemistry Tutor. Available at: [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Available at: [Link]

  • Simmons–Smith reaction - Wikipedia. Available at: [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Simmons-Smith Reaction | NROChemistry. Available at: [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. Available at: [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. Available at: [Link]

  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans- Cyclopropyl Esters for Rapid Lead Scale-Up | Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting guide for the synthesis of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the challenges of this synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound typically involves the mono-amidation of cyclopropane-1,1-dicarboxylic acid. While several methods exist for amide bond formation, a highly effective and increasingly common approach is the direct reaction of a carboxylic acid with an isocyanate. This route is often favored for its operational simplicity and high atom economy, as the only byproduct is carbon dioxide (CO₂).[1][2]

The core transformation is as follows:

  • Reactants: Cyclopropane-1,1-dicarboxylic acid and Phenyl Isocyanate.

  • Reaction: Nucleophilic addition of the carboxylate to the isocyanate, followed by decarboxylation.

  • Product: this compound.

This guide will focus on troubleshooting this specific pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Cyclopropane-1,1-dicarboxylic acid, Base (e.g., DIPEA), and Solvent (e.g., DMF) addition 2. Add Phenyl Isocyanate (dropwise at 0-25°C) reagents->addition reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) addition->reaction quench 4. Acidify with aq. HCl to pH ~2-3 reaction->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry evaporate 7. Evaporate Solvent (Rotary Evaporator) dry->evaporate purify 8. Recrystallize from suitable solvent (e.g., EtOAc/Heptane) evaporate->purify characterize 9. Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction is sluggish or shows no conversion of starting materials. What's going wrong?

This is a common issue often related to reagent quality, activation, or reaction conditions.

Possible Causes and Solutions:

  • Poor Quality Reagents:

    • Phenyl Isocyanate: Isocyanates are highly reactive towards moisture, which converts them to the corresponding aniline and then to a symmetric diaryl urea, a common and often insoluble impurity.[3] Use a freshly opened bottle or distill the isocyanate under reduced pressure before use.

    • Solvent: The reaction requires anhydrous conditions. Use a dry, aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[2][4] Ensure the solvent is from a freshly opened bottle or has been properly dried.

  • Insufficient Carboxylate Formation: The reaction proceeds through the carboxylate salt attacking the isocyanate.[1][2]

    • Base Selection: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used to form the carboxylate salt in situ. Ensure you are using at least one equivalent of base for the reacting carboxyl group.

    • Mixing: Ensure the cyclopropane-1,1-dicarboxylic acid and the base are fully dissolved or well-suspended in the solvent before adding the phenyl isocyanate.

  • Low Temperature: While the initial addition of the isocyanate may be done at a low temperature (0 °C) to control the exotherm, the reaction itself typically proceeds well at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but this may also increase the rate of side reactions.

Troubleshooting Logic Diagram: Low or No Conversion

Troubleshooting_Low_Conversion start Problem: Low or No Conversion check_reagents Are reagents anhydrous and pure? start->check_reagents check_base Is the base appropriate and stoichiometric? check_reagents->check_base Yes solution_reagents Solution: - Use freshly distilled isocyanate. - Use anhydrous solvent. check_reagents->solution_reagents No check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Solution: - Use 1 eq. of non-nucleophilic base (DIPEA/TEA). - Ensure complete mixing before isocyanate addition. check_base->solution_base No solution_temp Solution: - Allow reaction to warm to RT. - Consider gentle heating (40°C) with careful monitoring. check_temp->solution_temp No end Consult further literature for alternative catalysts or conditions. check_temp->end Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: My reaction mixture produced a significant amount of a white, insoluble precipitate. What is it and how can I prevent it?

The most likely culprit is 1,3-diphenylurea .

Mechanism of Formation: Phenyl isocyanate reacts readily with any trace water in the reaction mixture. This forms an unstable carbamic acid, which quickly decarboxylates to yield aniline. This newly formed aniline is highly nucleophilic and will rapidly react with another molecule of phenyl isocyanate to produce 1,3-diphenylurea.

Prevention Strategies:

  • Strict Anhydrous Conditions: As mentioned in Q1, this is paramount. Dry all glassware in an oven, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Order of Addition: Add the phenyl isocyanate slowly to the solution of the carboxylic acid and base. This ensures the isocyanate has a higher chance of reacting with the intended carboxylate nucleophile rather than trace moisture.

Q3: I'm seeing two products on my TLC/LC-MS. One is my desired product, but what is the other major spot?

Besides diphenylurea, the most probable side product is the 1,1-bis(phenylcarbamoyl)cyclopropane (the diamide) .

Cause: Cyclopropane-1,1-dicarboxylic acid has two acidic protons. If more than one equivalent of phenyl isocyanate is used, or if the reaction conditions favor the second carboxyl group's reaction, the diamide will form.

Control and Mitigation:

  • Stoichiometry is Key: Use phenyl isocyanate as the limiting reagent. A stoichiometry of approximately 1.0 equivalent of the dicarboxylic acid to 0.9-0.95 equivalents of phenyl isocyanate can help minimize the formation of the diamide.

  • Temperature Control: The formation of the second amide bond may have a higher activation energy. Running the reaction at room temperature or below is generally preferred to favor mono-substitution.

Problem Likely Impurity Cause Prevention
Low Yield / Stalled ReactionUnreacted Starting MaterialPoor reagents, insufficient activationUse pure, dry reagents; ensure proper base and mixing.
Insoluble White Precipitate1,3-DiphenylureaMoisture contaminationStrict anhydrous conditions; inert atmosphere.
Second Major Product Spot1,1-bis(phenylcarbamoyl)cyclopropaneExcess phenyl isocyanateUse isocyanate as the limiting reagent (≤1.0 eq).
Q4: The purification by recrystallization is giving me an oil or very low recovery. What's a better way?

Purification can indeed be challenging. If direct recrystallization of the crude solid fails, a multi-step purification approach is recommended.

Recommended Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product, being a carboxylic acid, will move into the aqueous layer as its carboxylate salt. The neutral impurities (diphenylurea, diamide) will remain in the organic layer.

    • Separate the aqueous layer.

    • Slowly re-acidify the aqueous layer with cold 1M HCl to a pH of 2-3. Your product should precipitate out.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • The solid obtained from the acid-base extraction should now be significantly purer.

    • Attempt recrystallization from a solvent system like ethyl acetate/heptane or acetone/water. Dissolve the solid in a minimum amount of the good solvent (ethyl acetate, acetone) at an elevated temperature and then slowly add the poor solvent (heptane, water) until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of your final product.

Technique Expected Observations
¹H NMR - Aromatic Protons: Multiplets between 7.0-7.6 ppm (phenyl group).- Amide Proton (N-H): A broad singlet, typically > 8.5 ppm.- Carboxylic Acid Proton (O-H): A very broad singlet, typically > 10 ppm.- Cyclopropane Protons (CH₂): Two multiplets (AA'BB' system) typically between 1.4-1.8 ppm.[5][6]
¹³C NMR - Carbonyl Carbons: Two distinct signals, ~165-175 ppm (amide and carboxylic acid).- Aromatic Carbons: Signals between ~120-140 ppm.- Quaternary Cyclopropane Carbon: Signal around 30-35 ppm.- Cyclopropane CH₂ Carbons: Signal around 18-22 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.[7]- N-H Stretch (Amide): Moderate, sharp peak around 3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak ~1710 cm⁻¹.- C=O Stretch (Amide I band): Strong, sharp peak ~1670 cm⁻¹.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 204.07.

Molecular Properties:

  • Formula: C₁₁H₁₁NO₃[8]

  • Molecular Weight: 205.21 g/mol [8]

Detailed Experimental Protocol (Example)

This protocol is a representative example and may require optimization based on your specific lab conditions and scale.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopropane-1,1-dicarboxylic acid (1.0 eq).

    • Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve.

    • Add diisopropylethylamine (DIPEA) (1.05 eq) and stir for 10 minutes at room temperature.

  • Reagent Addition:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phenyl isocyanate (0.95 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes with 1% acetic acid) or LC-MS until the limiting reagent is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid via the acid-base extraction method described in Q4, followed by recrystallization.

  • Final Product Handling:

    • Dry the pure, crystalline solid under high vacuum to remove residual solvents.

    • Confirm identity and purity using the characterization methods outlined in Section 3.

References

  • Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256–2259. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Mahesh, P., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. [Link]

  • ResearchGate. (2014). Does anyone know the best method of preparing amides from carboxylic acid and phenyl isocyanate or thio phenyl isocyanate?. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 189-194. [Link]

  • Request PDF. (2011). ChemInform Abstract: Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. ResearchGate. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • ResearchGate. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles/20.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)

  • PubChem. This compound. [Link]

  • Google Patents. (1996).
  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Quick Company. "Processes For The Preparation Of Cyclopropanecarboxylic Acid". [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. [Link]

  • NIST WebBook. Cyclopropanecarboxylic acid. [Link]

  • ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?. [Link]

  • ResearchGate. (2011). (PDF) Reaction of aromatic carboxylic acids with Isocyanates using ionic liquids as novel and efficient media. [Link]

  • National Institutes of Health. (2021). Isocyanate-based multicomponent reactions. [Link]

  • MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]

  • ResearchGate. (1960). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. [Link]

  • NIST WebBook. Cyclopropanecarboxylic acid chloride. [Link]

  • Google Patents. (2006). US20060030730A1 - Purification and production methods of 1-aminocyclopropanecarboxylic acid.
  • Google Patents. (1995).

Sources

Technical Support Center: A Scientist's Guide to Minimizing Impurities in Cabozantinib Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent multi-tyrosine kinase inhibitor (TKI) pivotal in the treatment of various cancers, including renal cell carcinoma and medullary thyroid cancer.[1][2] The efficacy and safety of an Active Pharmaceutical Ingredient (API) like Cabozantinib are directly linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines such as ICH Q3A(R2), mandate stringent control over impurities, which can arise from starting materials, intermediates, by-products, or degradation.[3][4][5]

This technical guide serves as a specialized resource for researchers, chemists, and process development professionals. It provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the synthesis of key Cabozantinib intermediates. Our focus is not just on what to do, but why a particular strategy is effective, empowering you to proactively control your chemical processes and achieve high-purity intermediates.

Section 1: Overview of a Common Cabozantinib Synthetic Route

The synthesis of Cabozantinib is a multi-step process. A frequently employed strategy involves the convergent synthesis of two key fragments, which are then coupled in the final step. Understanding this pathway is crucial for identifying potential points of impurity ingress.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Convergent Synthesis A1 6,7-dimethoxyquinolin-4-ol A2 Intermediate 1 4-chloro-6,7-dimethoxyquinoline A1->A2 Chlorination (e.g., SOCl₂) C1 Intermediate 3 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline A2->C1 Williamson Ether Synthesis (with 4-Aminophenol) B1 Dimethyl 1,1-cyclopropanedicarboxylate + 4-Fluoroaniline B2 Intermediate 2 Methyl 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylate B1->B2 Mono-amidation (e.g., NaOMe) C2 Cabozantinib B2->C2 C1->C2 Amide Coupling

Caption: A common convergent synthetic pathway for Cabozantinib.

Section 2: Troubleshooting Guides & FAQs for Key Intermediates

This section directly addresses specific issues that may arise during the synthesis of crucial intermediates.

Synthesis of 4-chloro-6,7-dimethoxyquinoline (Intermediate 1)

This intermediate is typically prepared by chlorinating 6,7-dimethoxyquinolin-4-ol. The efficiency of this step is critical to avoid downstream purification challenges.

Q1: My chlorination reaction is incomplete, leaving significant amounts of the starting quinolin-4-ol. How can I drive the reaction to completion?

Root Cause Analysis: The hydroxyl group of 6,7-dimethoxyquinolin-4-ol is a poor leaving group. Its conversion to a chloro group requires a potent chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Incomplete conversion is often due to:

  • Insufficient Reagent: Under-charging the chlorinating agent.

  • Suboptimal Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Presence of Moisture: Chlorinating agents react readily with water, which quenches them and prevents them from reacting with the substrate.

Recommended Actions & Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The presence of water can consume the chlorinating agent and reduce yield.

  • Optimize Reagent Stoichiometry: Increase the equivalents of the chlorinating agent (e.g., SOCl₂ or POCl₃) incrementally. A 1.5 to 3.0 molar equivalent is a common starting point.

  • Control Temperature and Time: These reactions are often performed at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer detectable.[6]

  • Consider a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate chlorinations involving SOCl₂ by forming the reactive Vilsmeier reagent in situ.

Experimental Protocol (General Guideline for Chlorination with SOCl₂):

  • To a stirred suspension of 6,7-dimethoxyquinolin-4-ol (1.0 eq.) in an inert solvent (e.g., toluene or dichloroethane), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0-3.0 eq.) at room temperature.

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.

  • Monitor reaction completion by TLC/HPLC.

  • After completion, cool the reaction and carefully quench the excess SOCl₂ by slowly adding it to an ice-water mixture or a cooled basic solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude Intermediate 1.

Verification: Utilize a validated HPLC method to confirm that the residual 6,7-dimethoxyquinolin-4-ol is below the required threshold (e.g., <0.10%), in line with ICH guidelines for impurity characterization.[7]

Williamson Ether Synthesis for Intermediate 3

The formation of the diaryl ether linkage between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol is a crucial C-O bond-forming step.

Q2: My Williamson ether synthesis yield is low, with significant unreacted chloroquinoline and 4-aminophenol. What are the key parameters to optimize?

Root Cause Analysis: This nucleophilic aromatic substitution (SₙAr) reaction, a type of Williamson ether synthesis, depends critically on the nucleophilicity of the 4-aminophenol, which is enhanced by deprotonation to its phenoxide form. Low yields typically stem from:

  • Ineffective Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group of 4-aminophenol.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the SₙAr reaction, which is favored in polar aprotic solvents.[8]

  • Competitive Side Reactions: At high temperatures, side reactions or degradation can occur.

Recommended Actions & Protocol:

  • Base Selection is Critical: The pKa of the phenolic proton of 4-aminophenol is ~10.3. A base that can effectively deprotonate it is required. Strong bases are generally preferred.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they solvate the cation of the base while leaving the phenoxide nucleophile relatively free and reactive.[9]

  • Temperature Management: While heat is required, excessive temperatures (>120-130 °C) can lead to decomposition. An optimal temperature range should be determined experimentally.[10]

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

BaseSolventTemperature (°C)Typical Yield (%)Reference
Sodium tert-butoxideDMAc10084.5[10]
Potassium tert-butoxideDMAc10083.8[10]
Sodium HydroxideDMSO120-125~85-90[9]

DMAc = N,N-dimethylacetamide

G cluster_0 Troubleshooting Workflow start Low Yield in Ether Synthesis? check_base Is the base strong enough? (e.g., t-BuOK, NaH) start->check_base check_base->check_base No, switch to stronger base check_solvent Is the solvent polar aprotic? (e.g., DMSO, DMF) check_base->check_solvent Yes check_solvent->check_solvent No, switch to polar aprotic solvent check_temp Is the temperature optimal? (e.g., 100-125 °C) check_solvent->check_temp Yes check_temp->check_temp No, optimize temperature solution High Yield Achieved check_temp->solution Yes

Caption: Decision workflow for optimizing the Williamson ether synthesis.

Final Amide Coupling to Form Cabozantinib

The final step involves forming an amide bond between the aniline (Intermediate 3) and an activated cyclopropane carboxylate derivative (Intermediate 2).

Q3: The final amide coupling is sluggish, and I'm detecting a significant symmetrical impurity, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. What is its origin and how can I prevent it?

Root Cause Analysis: This issue points to two distinct problems: the formation of a symmetrical by-product and an inefficient primary coupling reaction.

  • By-product Formation: The impurity N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is formed when the starting material, dimethyl 1,1-cyclopropanedicarboxylate, reacts with two equivalents of 4-fluoroaniline instead of one during the preparation of Intermediate 2.[11]

  • Sluggish Coupling: The nucleophilicity of the aniline in Intermediate 3 is reduced due to the electron-withdrawing nature of the quinoline ether system. Furthermore, the aniline is sterically hindered, making the final coupling challenging.[12]

Recommended Actions & Protocol:

Part A: Preventing the Bis-Amide Impurity in Intermediate 2 Synthesis

  • Control Stoichiometry: In the reaction between dimethyl 1,1-cyclopropanedicarboxylate and 4-fluoroaniline, use a strict 1:1 molar ratio or a slight excess of the diester.

  • Use a Non-Nucleophilic Base: Employ a base like sodium methoxide (NaOMe) which facilitates the reaction without promoting the second addition. The reaction is typically run by heating in a solvent like toluene.[11]

Part B: Optimizing the Final Amide Coupling Step

  • Choose a Powerful Coupling Reagent: For challenging couplings involving sterically hindered or electron-deficient anilines, standard carbodiimide reagents (like DCC or EDC) may be insufficient. More potent phosphonium (PyBOP, BOP) or aminium/uronium (HATU, HBTU) based reagents are recommended.[13][14] HATU is particularly effective for difficult couplings.[12]

  • Pre-activation: Activate the carboxylic acid of Intermediate 2 with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the aniline (Intermediate 3). This ensures the activated species is readily available for reaction.

  • Solvent and Temperature: Anhydrous DMF or DCM are suitable solvents. The reaction is typically run at room temperature, but gentle heating (e.g., 40-50 °C) may be required for slow reactions.

Protocol 2: General Procedure for Amide Coupling using HATU [12]

  • Dissolve Intermediate 2 (carboxylic acid, 1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq.) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add Intermediate 3 (aniline, 1.0 eq.) to the reaction mixture.

  • Stir at room temperature and monitor progress by LC-MS.

  • Upon completion, perform an aqueous workup to quench the reaction and remove water-soluble by-products.

  • The final product, Cabozantinib, can be purified by recrystallization from a suitable solvent system to remove any residual impurities.[15]

G A Dimethyl 1,1-cyclopropanedicarboxylate C Intermediate 2 (Mono-amide) A->C + 1 eq. B (Controlled) D N,N'-bis(4-fluorophenyl) cyclopropane-1,1-dicarboxamide (Impurity) A->D + 2 eq. B (Side Reaction) B 4-Fluoroaniline B->C B->D F Cabozantinib (Desired Product) C->F + E (Amide Coupling) E Intermediate 3 (Aniline) E->F

Sources

Stability issues of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Question 1: What are the recommended storage conditions for solid this compound?

Answer: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically 2-8°C. Keep the compound away from strong oxidizing agents and strong bases, as these can promote degradation.[1] The analogous compound, 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid, is noted to be generally stable under standard conditions.[2]

Solubility and Solution Preparation

Question 2: I am having trouble dissolving this compound. What are the recommended solvents for preparing stock solutions?

Answer: This compound is expected to have limited solubility in water. For the preparation of stock solutions, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are suitable choices for achieving higher concentrations.[2] When preparing aqueous working solutions from a DMSO stock, it is crucial to perform a serial dilution and to be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological experiments.

Troubleshooting Precipitation: If you observe precipitation upon dilution of a DMSO stock into an aqueous buffer, consider the following:

  • Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous medium.

  • Increase the percentage of co-solvent: A small, permissible increase in the final DMSO concentration might be necessary to maintain solubility.

  • pH adjustment of the aqueous buffer: The carboxylic acid moiety's charge state is pH-dependent, which can influence solubility. Ensure the buffer's pH is compatible with the compound's solubility profile.

SolventSolubility ProfileRecommended Use
WaterLimitedNot recommended for stock solutions.
DMSOHighRecommended for high-concentration stock solutions.
EthanolGoodSuitable for stock solutions.
Stability in Solution

Question 3: My experimental results are inconsistent. Could my compound be degrading in my aqueous assay buffer?

Answer: Yes, instability in aqueous solutions, particularly the hydrolysis of the carbamoyl linkage, is a potential issue. The stability of carbamates is highly pH-dependent.[3] While the cyclopropane ring can enhance the stability of adjacent ester groups through hyperconjugation, the carbamate bond remains susceptible to hydrolysis, especially under alkaline conditions.[4][5][6]

Key Considerations for Aqueous Stability:

  • pH of the Solution: Carbamates are generally more stable at acidic pH and undergo accelerated hydrolysis as the pH becomes more basic.[3][6] For experimental consistency, it is critical to use a well-buffered system and to assess the compound's stability at the intended experimental pH.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Presence of Esterases: If working with biological matrices such as plasma or cell lysates, enzymatic hydrolysis by esterases can be a significant factor in the degradation of carbamate-containing compounds.[6]

dot

cluster_factors Factors Affecting Stability pH pH Compound This compound in Solution pH->Compound Influences Temp Temperature Temp->Compound Influences Enzymes Enzymes (Esterases) Enzymes->Compound Influences Degradation Hydrolysis (Degradation Products) Compound->Degradation Leads to

Caption: Factors influencing the stability of the compound in solution.

Question 4: What are the likely degradation products, and how can I detect them?

Answer: The primary degradation pathway in an aqueous solution is the hydrolysis of the amide (carbamoyl) bond. This would result in the formation of 1-carboxycyclopropanecarboxylic acid and aniline.

dot

reactant This compound products 1-Carboxycyclopropanecarboxylic acid + Aniline reactant->products Hydrolysis (H₂O, pH-dependent)

Caption: Predicted hydrolytic degradation pathway.

Detection of Degradation: To monitor the stability of your compound, we recommend using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability study can be designed as follows:

Experimental Protocol: HPLC-Based Stability Assessment

  • Prepare a Stock Solution: Dissolve the compound in DMSO to a known concentration (e.g., 10 mM).

  • Dilute into Test Buffers: Dilute the stock solution into your experimental aqueous buffers at various pH values (e.g., pH 5.0, pH 7.4, pH 9.0) to a final concentration suitable for HPLC analysis.

  • Time-Point Analysis:

    • Immediately after dilution (T=0), inject a sample onto the HPLC to obtain an initial chromatogram and peak area for the parent compound.

    • Incubate the remaining solutions at your experimental temperature (e.g., room temperature or 37°C).

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), inject samples and record the peak area of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound (relative to T=0) against time for each pH condition.

    • The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products. These can be further characterized using LC-MS if necessary.[7]

Troubleshooting Guide

Question 5: I see a loss of biological activity in my assay over time. How can I confirm if this is due to compound instability?

Answer: A time-dependent loss of activity is a strong indicator of compound instability. To systematically troubleshoot this, follow this workflow:

dot

G start Observe Time-Dependent Loss of Activity check_stability Perform HPLC Stability Study at Assay pH and Temperature start->check_stability is_stable Is the compound stable for the duration of the assay? check_stability->is_stable degradation_confirmed Degradation Confirmed is_stable->degradation_confirmed No other_factors Investigate Other Factors (e.g., target instability, reagent degradation) is_stable->other_factors Yes mitigate Mitigation Strategies: - Reduce incubation time - Prepare fresh solutions - Adjust buffer pH (if possible) degradation_confirmed->mitigate

Caption: Workflow for troubleshooting loss of biological activity.

By following this logical progression, you can determine if the observed loss of activity is due to the degradation of this compound and take appropriate steps to mitigate the issue.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • American Chemical Society. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids | Request PDF. Retrieved from [Link]

  • Palyzová, A., et al. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Beilstein Journal of Organic Chemistry, 17, 2398–2407. [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Sgrignani, J., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PLoS ONE, 7(12), e52024. [Link]

  • Vacondio, F., et al. (2011). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Pharmaceutical Research, 28(3), 549-565. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Hishinuma, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

  • ResearchGate. (n.d.). The newly identified cyclohexane carboxylic acid degradation pathway in.... Retrieved from [Link]

Sources

Overcoming poor solubility of phenylcarbamoyl cyclopropane compounds in assays

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Poor Solubility in Experimental Assays

Welcome to the technical support center for researchers working with phenylcarbamoyl cyclopropane compounds. This guide, structured in a convenient question-and-answer format, provides in-depth troubleshooting strategies to address the common challenge of poor aqueous solubility encountered during in vitro and in vivo assays. As Senior Application Scientists, we have curated this information to provide not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My phenylcarbamoyl cyclopropane compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. What's happening and what's the first thing I should try?

A1: This phenomenon, often termed "crashing out," is a classic sign that your compound's solubility limit has been breached upon introduction to the aqueous environment.[1] The organic solvent (DMSO) that keeps your compound dissolved in the stock solution is rapidly diluted, leaving the hydrophobic phenylcarbamoyl cyclopropane molecules to aggregate and precipitate.[1][2][3]

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward initial step is to test a lower final concentration of your compound in the assay. It's possible your target concentration exceeds the compound's intrinsic aqueous solubility.

  • Optimize Solvent Concentration: While DMSO is an excellent solvent for initial dissolution, its final concentration in your assay should ideally be kept below 0.5%, and for many cell-based assays, below 0.1% to avoid solvent-induced artifacts and toxicity.[1][4][5] You may need to prepare a more dilute stock solution to achieve this.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed (e.g., 37°C) assay buffer.[1] This gradual reduction in solvent concentration can help prevent abrupt precipitation.

Q2: I've tried adjusting the concentration and my dilution method, but I'm still seeing precipitation. What advanced formulation strategies can I employ?

A2: When simple adjustments are insufficient, more advanced formulation techniques are necessary. These methods aim to increase the apparent solubility of your compound in the aqueous medium. The choice of strategy will depend on the specific assay system and the physicochemical properties of your compound.

Here's a summary of common advanced strategies:

StrategyMechanism of ActionKey AdvantagesPotential Considerations
Co-solvency Increasing the proportion of a water-miscible organic solvent to enhance the solubility of a lipophilic compound.[6][7]Simple to implement.Solvent toxicity and potential for assay interference.[4][5][8][9]
Use of Surfactants Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Can significantly increase solubility.Potential for cell toxicity and assay interference.[8][9]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate hydrophobic guest molecules, forming water-soluble inclusion complexes.[10][11][12][13][14]Generally well-tolerated in cell-based assays and can significantly enhance solubility.[4][5][10]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Lipid-Based Formulations Incorporation of the compound into lipid-based carriers like emulsions or liposomes.[6][15][16]Can be effective for highly lipophilic compounds and may enhance bioavailability in vivo.More complex to prepare and characterize.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.Simple and effective for compounds with appropriate pKa values.The required pH may not be compatible with the assay system.

In-Depth Protocol: Enhancing Solubility with Cyclodextrins

Given their efficacy and relatively low toxicity, cyclodextrins are a highly recommended strategy for phenylcarbamoyl cyclopropane compounds.[10][17] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.[10][11]

Why it Works: The Science Behind Cyclodextrin Encapsulation

Cyclodextrins have a toroidal or "donut" structure.[10] The interior of this structure is hydrophobic and can accommodate non-polar molecules like the phenyl and cyclopropane moieties of your compound.[10][13] The exterior is hydrophilic, rendering the entire cyclodextrin-compound complex soluble in water.[13] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, preventing precipitation.[12]

Experimental Workflow: Preparing a Phenylcarbamoyl Cyclopropane-Cyclodextrin Inclusion Complex

This protocol provides a step-by-step guide for preparing and validating a cyclodextrin-based formulation of your compound.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_assay Phase 3: Assay Integration A Determine Molar Ratio B Dissolve HP-β-CD in Aqueous Buffer A->B e.g., 1:1, 1:2 drug:CD C Add Phenylcarbamoyl Cyclopropane Compound B->C Vortex briefly D Mix Overnight at Room Temperature C->D Protect from light E Centrifuge and Filter D->E e.g., 15,000 x g for 15 min F Quantify Solubilized Compound (e.g., HPLC) E->F Analyze supernatant G Determine Maximum Soluble Concentration F->G Compare to standard curve H Prepare Dosing Solutions G->H Use validated concentration range I Perform Assay H->I

Caption: Workflow for cyclodextrin-based compound formulation.

Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

  • Materials:

    • Phenylcarbamoyl cyclopropane compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Assay-compatible aqueous buffer (e.g., PBS)

    • Vortex mixer

    • Orbital shaker or rotator

    • Microcentrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of your compound to HP-β-CD. You may need to optimize this.

    • Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous buffer. Gentle warming (to no more than 40°C) may be necessary.

    • Add Compound: Add your phenylcarbamoyl cyclopropane compound (as a solid or from a concentrated DMSO stock) to the HP-β-CD solution.

    • Complexation: Mix the solution vigorously for a few minutes, then place it on a rotator or orbital shaker to mix overnight at room temperature, protected from light.

    • Separation of Un-dissolved Compound: Centrifuge the solution at high speed (e.g., 15,000 x g) for 15 minutes to pellet any un-dissolved compound.

    • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Quantification: Determine the concentration of your solubilized compound in the filtrate using a suitable analytical method, such as HPLC with a standard curve. This will be your stock solution for the assay.

Q3: How should I properly store my phenylcarbamoyl cyclopropane compound, both as a solid and in solution, to maintain its integrity?

A3: Proper storage is crucial to prevent degradation and ensure the reproducibility of your experiments.[18][19][20]

Storage Recommendations:

FormTemperatureConditionsRationale
Solid (Neat) -20°C or -80°CTightly sealed container, protected from light, with a desiccant.Minimizes degradation from temperature, light, and moisture.[19][20][21]
DMSO Stock Solution -20°C or -80°CSmall, single-use aliquots in tightly sealed vials.Prevents repeated freeze-thaw cycles which can degrade the compound and allows for water absorption into DMSO, reducing solubility.[3][19]
Aqueous (Cyclodextrin) Solution 2-8°C (short-term) or -20°C (long-term)Sterile filtered, in aliquots.Prevents bacterial growth and degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Decision Tree

If you are encountering solubility issues, follow this logical progression to identify a solution.

G A Start: Compound Precipitation Observed B Is the final assay concentration known to be soluble? A->B D Action: Reduce final concentration. B->D No E Is precipitation still observed? B->E Yes C Action: Perform a kinetic solubility assay. C->D D->E F Action: Use a co-solvent (e.g., increase DMSO slightly). E->F Yes J Success: Compound is soluble. E->J No G Is this compatible with the assay (e.g., cell-based)? F->G H Action: Use cyclodextrin complexation. G->H No G->J Yes I Action: Try alternative strategies (surfactants, lipid formulations). H->I If still issues H->J I->J

Caption: Decision tree for troubleshooting solubility issues.

References

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET Osmotic Pumps. Retrieved January 2, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 2, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved January 2, 2026, from [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Aalborg University. Retrieved January 2, 2026, from [Link]

  • A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. (2014). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. (2023). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Best Practices for Handling & Storing Research Peptides. (n.d.). Primal Vitality. Retrieved January 2, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. Retrieved January 2, 2026, from [Link]

  • Assay Interference by Chemical Reactivity. (2012). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved January 2, 2026, from [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2024). YouTube. Retrieved January 2, 2026, from [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2009). PubMed. Retrieved January 2, 2026, from [Link]

  • What to select for storing your compound: neat vs.in solution ?. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. (2009). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved January 2, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). BMC Immunology. Retrieved January 2, 2026, from [Link]

  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

  • REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. (2023). Indo American Journal of Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]

Sources

Validation & Comparative

"1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" vs other carboxamides in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Carboxamides in Oncology: "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" versus Targeted Pathway Inhibitors

Introduction: The Versatility of the Carboxamide Scaffold in Cancer Therapeutics

The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in numerous clinically successful drugs is a testament to its remarkable versatility as a pharmacophore. The amide bond's unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor and its conformational rigidity, allow for high-affinity interactions with a wide array of biological targets. In oncology, carboxamide-containing molecules have emerged as a diverse class of therapeutics, targeting everything from DNA integrity to critical cell signaling pathways that drive tumorigenesis.

This guide provides a comparative analysis of "this compound," a compound with purported DNA-binding properties, against a selection of prominent carboxamide-based anticancer agents that employ distinct mechanisms of action. By examining their divergent biological targets and preclinical efficacy, we aim to provide researchers and drug development professionals with a nuanced perspective on the multifaceted role of carboxamides in modern cancer research.

The Enigmatic Profile of this compound: A Putative DNA Minor Groove Binder

Chemical Structure: C₁₁H₁₁NO₃

"this compound" is a small molecule featuring a central cyclopropane ring, a structure known for inducing conformational rigidity. While extensive peer-reviewed data on its anticancer activity is not yet available, preliminary information from commercial suppliers suggests it possesses antitumor properties.[1]

Purported Mechanism of Action: DNA Minor Groove Binding

According to available descriptions, "this compound" is proposed to exert its anticancer effects by acting as a DNA minor groove binder.[1] This class of molecules non-covalently interacts with the minor groove of the DNA double helix, a region rich in A-T base pairs.[2] By lodging within the minor groove, these agents can physically obstruct the binding of essential proteins, such as transcription factors and DNA polymerases, thereby disrupting fundamental cellular processes like DNA replication and transcription.[3][4] This disruption can ultimately lead to cell cycle arrest and apoptosis.[5] The potential for DNA minor groove binders in cancer therapy has been a subject of ongoing research, with some agents demonstrating potent antitumor activity.[6]

It is crucial to note that while this mechanism is proposed, comprehensive, peer-reviewed experimental validation for "this compound" is not yet published. The following sections will compare this putative DNA-targeting mechanism with the well-established pathways inhibited by other notable carboxamide drugs.

Comparative Analysis: Carboxamides as Targeted Signaling Pathway Inhibitors

In contrast to the proposed direct DNA interaction of "this compound," many successful carboxamide drugs function by precisely inhibiting key proteins in oncogenic signaling cascades. Here, we examine four such agents.

Carboxyamidotriazole (CAI): A Calcium Signal Transduction Inhibitor

Carboxyamidotriazole (CAI) is an orally active small molecule that inhibits non-voltage-operated calcium channels, thereby blocking calcium influx into the cell.[7] This disruption of calcium homeostasis interferes with numerous downstream signaling pathways crucial for cancer cell proliferation, angiogenesis, and metastasis, including those mediated by vascular endothelial growth factor (VEGF).[7][8] More recent studies have also indicated that CAI can inhibit oxidative phosphorylation in cancer cells.[4][9] CAI has been investigated in clinical trials for various cancers, including non-small cell lung cancer and glioblastoma.[8][10]

Mechanism of Action: Calcium Signaling Pathway

dot graph "Calcium_Signaling_Pathway_Inhibition_by_CAI" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end_dot

Caption: CAI blocks non-voltage-gated calcium channels, inhibiting Ca²⁺ influx.

Olaparib: A PARP Inhibitor Exploiting Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for the repair of single-strand DNA breaks.[11] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[12] Inhibition of PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[13] Olaparib is approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[14]

Mechanism of Action: PARP Inhibition Pathway

dot graph "PARP_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end_dot

Caption: Olaparib inhibits PARP, leading to synthetic lethality in BRCA-mutated cells.

Vismodegib: An Inhibitor of the Hedgehog Signaling Pathway

Vismodegib is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that is aberrantly reactivated in some cancers.[2] It functions by binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key component of the Hh pathway.[15] By blocking SMO, Vismodegib prevents the activation of downstream transcription factors (GLI family), which are responsible for promoting the proliferation and survival of cancer cells.[16] Vismodegib is primarily used in the treatment of advanced basal cell carcinoma.[17]

Mechanism of Action: Hedgehog Signaling Pathway

dot graph "Hedgehog_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end_dot

Caption: Vismodegib inhibits SMO, blocking the Hedgehog signaling pathway.

Enzalutamide: An Androgen Receptor Antagonist

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[18] It acts at multiple steps of the AR signaling pathway: it competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[19][20] This comprehensive blockade of AR signaling effectively suppresses the growth of prostate cancer cells, which are often dependent on androgens for their proliferation and survival.[21]

Mechanism of Action: Androgen Receptor Signaling Pathway

dot graph "Androgen_Receptor_Signaling" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end_dot

Caption: Enzalutamide inhibits multiple steps of Androgen Receptor signaling.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for the comparator carboxamides against various human cancer cell lines. Data for "this compound" is not available in peer-reviewed literature at this time.

Compound Cancer Cell Line Cancer Type IC50 (µM) Assay Type Reference
Olaparib HCT116Colorectal Cancer2.799MTT[22]
HCT15Colorectal Cancer4.745MTT[22]
SW480Colorectal Cancer12.42MTT[22]
MDA-MB-463 (BRCA1-deficient)Breast Cancer~4.2MTT[23]
HCC1937 (BRCA1-deficient)Breast Cancer~5.0MTT[23]
T47D (BRCA-proficient)Breast Cancer~19.8MTT[23]
TC-71Ewing Sarcoma1.0Not specified[24]
Vismodegib BXPC-3Pancreatic Cancer47.95CellTiter-Glo[16]
AN3-CAEndometrial Cancer93MTT[16]
A549Lung Cancer> 100MTT[16]
Caco-2Colon Cancer~20Proliferation Assay[25]
Ht-29Colon Cancer~20Proliferation Assay[25]
Enzalutamide LNCaPProstate Cancer0.160Not specified[24]
C4-2BProstate Cancer1.19MTT[26]
MDA-MB-453 (AR-positive)Breast Cancer~4.0Not specified[1]
HCC1937 (AR-positive)Breast Cancer~4.0Not specified[1]
MDA-MB-231 (AR-negative)Breast Cancer> 50Not specified[1]

Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used and incubation times.

Key Experimental Protocols for Evaluating Anticancer Carboxamides

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the anticancer properties of compounds like those discussed in this guide.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27]

Workflow Diagram: MTT Assay

MTT_Assay_Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[28]

  • Compound Treatment: Prepare serial dilutions of the test carboxamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[27]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[29]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[27]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). It is invaluable for identifying compounds that induce cell cycle arrest.[6]

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and treat with the test compound for a specified duration.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 200 x g for 5 minutes).

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate for at least 2 hours at -20°C.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[30]

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[30]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Apoptotic cells may appear as a "sub-G1" peak.[6]

Apoptosis Detection: Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS), an early marker of apoptosis.[16]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest both floating and adherent cells.

  • Washing: Wash the cells with cold PBS and then once with 1X Binding Buffer (containing Ca²⁺, which is necessary for Annexin V binding).[31]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[31]

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The carboxamide scaffold is a privileged structure in oncology, giving rise to a remarkable diversity of anticancer agents with distinct mechanisms of action. This guide highlights this diversity by contrasting "this compound," a putative DNA minor groove binder, with clinically relevant carboxamides that function as highly specific inhibitors of oncogenic signaling pathways.

While the DNA-disrupting potential of "this compound" represents an intriguing avenue for research, its therapeutic promise hinges on future experimental validation. In contrast, the success of agents like Olaparib, Vismodegib, and Enzalutamide underscores the power of targeting well-defined molecular pathways that are dysregulated in specific cancer types.

For researchers and drug developers, this comparison emphasizes a critical lesson: the utility of the carboxamide group is not tied to a single mechanism but rather to its adaptability in creating high-affinity ligands for a multitude of biological targets. Future research should continue to explore this chemical space, both in the discovery of novel pathway inhibitors and in the validation of compounds like "this compound" that may act through less conventional, yet potentially powerful, mechanisms.

References

Sources

A Comparative Analysis of the Bioactivity of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid Derivatives: From Anticancer to Neuroactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. The inherent rigidity of the cyclopropane ring, coupled with the diverse substitution patterns possible on the phenyl ring and carboxamide moiety, allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative analysis of the bioactivity of various derivatives, with a focus on their anti-proliferative and neuroactive properties, supported by experimental data and mechanistic insights. We will delve into the structure-activity relationships that govern their efficacy and explore the experimental methodologies used to characterize their biological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class. The diverse pharmacological activities reported for this class of compounds include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities.

One of the most notable applications of this scaffold is in oncology. A derivative of this compound serves as a key intermediate in the synthesis of Cabozantinib, a potent multi-kinase inhibitor approved for the treatment of various cancers. This underscores the significant potential of this chemical framework in the development of targeted cancer therapies.

Comparative Bioactivity Analysis

Anti-proliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives

A study by Mahesh et al. (2023) systematically synthesized and evaluated a series of 1-phenylcyclopropane carboxamide derivatives for their anti-proliferative effects against the U937 human myeloid leukemia cell line. The study highlights how substitutions on the phenyl ring and modifications of the carboxamide group influence cytotoxic activity.

Table 1: Anti-proliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Cells

Compound IDPhenyl Ring SubstituentAmine MoietyIC50 (µM)
8a HMethyl 2-aminophenoxyacetate>100
8b 3-CH3Methyl 2-aminophenoxyacetate85.3
8c 4-OCH3Methyl 2-aminophenoxyacetate72.5
8d 4-FMethyl 2-aminophenoxyacetate65.1
8e 4-ClMethyl 2-aminophenoxyacetate58.2
8f 3-BrMethyl 2-aminophenoxyacetate45.7
8g 3,4-diClMethyl 2-aminophenoxyacetate32.4
8h HMethyl 2-amino-5-bromophenoxyacetate68.9
8i 3-CH3Methyl 2-amino-5-bromophenoxyacetate56.2
8j 4-OCH3Methyl 2-amino-5-bromophenoxyacetate48.1
8k 4-FMethyl 2-amino-5-bromophenoxyacetate41.5
8l 4-ClMethyl 2-amino-5-bromophenoxyacetate35.8
8m 3-BrMethyl 2-amino-5-bromophenoxyacetate28.3
8n 3,4-diClMethyl 2-amino-5-bromophenoxyacetate21.7
8o HMethyl 2-amino-5-nitrophenoxyacetate55.4
8p 3-CH3Methyl 2-amino-5-nitrophenoxyacetate43.1
8q 4-OCH3Methyl 2-amino-5-nitrophenoxyacetate36.8
8r 4-FMethyl 2-amino-5-nitrophenoxyacetate31.2
8s 4-ClMethyl 2-amino-5-nitrophenoxyacetate25.6
8t 3-BrMethyl 2-amino-5-nitrophenoxyacetate19.3

Data extracted from Mahesh et al., Heliyon, 2023.

The data clearly indicates that electron-withdrawing groups on the phenyl ring and the amine moiety generally enhance anti-proliferative activity. For instance, the 3,4-dichloro substituted derivative (8g ) showed significantly higher potency than the unsubstituted analog (8a ). This trend was further amplified by substitutions on the phenoxyacetate moiety, with the nitro-substituted series exhibiting the most potent activity. The most active compound, 8t , bearing a 3-bromo substituent on the phenyl ring and a 5-nitro group on the phenoxyacetate, displayed an IC50 of 19.3 µM.

Neuroactive Properties: The Case of Midalcipran

Shifting the therapeutic focus from oncology to neurology, a derivative of the core scaffold, Midalcipran (also known as milnacipran), has been developed as an antidepressant. This compound, chemically named 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride, exemplifies the neuroactive potential of this chemical class. A study by Moret et al. (1987) elucidated its biochemical profile, demonstrating its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Table 2: Monoamine Reuptake Inhibition Profile of Midalcipran

Monoamine TransporterIC50 (nM)
Serotonin (5-HT)203
Noradrenaline (NA)100
Dopamine (DA)>1000

Data from Moret et al., J Med Chem, 1987.

Midalcipran inhibits the reuptake of serotonin and noradrenaline with high affinity, while having negligible effects on dopamine reuptake. This dual-action mechanism is a hallmark of many effective antidepressant medications. In vivo studies in mice further confirmed its antidepressant-like effects, where it antagonized tetrabenazine-induced depression with an ED50 of 0.5 mg/kg (oral), which was more potent than the established antidepressants imipramine and desipramine.

Mechanistic Insights: Targeting Key Signaling Pathways

The diverse bioactivities of this compound derivatives stem from their ability to interact with a range of biological targets.

Oncogenic Signaling Pathways Targeted by Cabozantinib

Cabozantinib, a multi-kinase inhibitor, provides a clear example of how this scaffold can be tailored to inhibit critical cancer-related signaling pathways. It primarily targets receptor tyrosine kinases (RTKs) such as c-MET, VEGFRs (Vascular Endothelial Growth Factor Receptors), and AXL. The simultaneous inhibition of these pathways disrupts tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

Cabozantinib_Mechanism cluster_membrane Cell Membrane cluster_cabozantinib cluster_downstream Downstream Signaling cMET c-MET Proliferation Cell Proliferation & Survival cMET->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL AXL Metastasis Invasion & Metastasis AXL->Metastasis Cabozantinib Cabozantinib Cabozantinib->cMET Inhibits Cabozantinib->VEGFR Inhibits Cabozantinib->AXL Inhibits Tumor_Growth Tumor Growth

Caption: Mechanism of action of Cabozantinib.

Neurotransmitter Reuptake Inhibition by Midalcipran

The antidepressant activity of Midalcipran is attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic terminal of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Midalcipran_Mechanism cluster_presynaptic Presynaptic Neuron cluster_midalcipran cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicle (5-HT, NA) Synapse_5HT 5-HT Vesicle->Synapse_5HT Release Synapse_NA NA Vesicle->Synapse_NA Release Midalcipran Midalcipran Midalcipran->SERT Inhibits Midalcipran->NET Inhibits Synapse_5HT->SERT Reuptake Receptor_5HT 5-HT Receptor Synapse_5HT->Receptor_5HT Binds Synapse_NA->NET Reuptake Receptor_NA NA Receptor Synapse_NA->Receptor_NA Binds

Caption: Mechanism of action of Midalcipran.

Experimental Methodologies

The evaluation of the bioactivity of these compounds relies on robust and well-validated in vitro and in vivo assays.

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the 1-phenylcyclopropane carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Protocol for MTT Assay with U937 Cells:

  • Cell Seeding: U937 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed U937 cells in 96-well plate B Treat with compounds (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 values G->H

Caption: MTT assay experimental workflow.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of bioactive compounds with diverse therapeutic applications. The comparative analysis presented in this guide demonstrates how subtle structural modifications can lead to significant shifts in biological activity, from potent anti-proliferative agents to effective neuroactive drugs. The success of Cabozantinib in the clinic provides a powerful validation of the potential of this chemical class in oncology. Future research in this area should continue to explore novel substitutions and derivatizations to further optimize potency, selectivity, and pharmacokinetic properties. Elucidating the specific molecular targets for the broader range of reported bioactivities, such as anti-inflammatory and antimicrobial effects, will open up new avenues for drug discovery and development based on this versatile and promising scaffold.

References

  • Mahesh, P., Akshinthala, P., Ankireddy, A. R., Katari, N. K., Gupta, L. K., Srivastava, D., Jonnalagadda, S. B., & Gundla, R. (2023). Convenient synthesis

A Comparative Guide to the Structure-Activity Relationships of 1-Phenylcyclopropane Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylcyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry, prized for its unique conformational rigidity and physicochemical properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this versatile scaffold across three key therapeutic areas: oncology, inflammation, and neurology. By examining the nuanced effects of structural modifications on biological activity, we aim to provide a valuable resource for the rational design of next-generation therapeutics.

Anticancer Activity: Targeting Cell Proliferation

1-Phenylcyclopropane carboxamides have demonstrated significant potential as anticancer agents, with research primarily focused on their ability to inhibit cell proliferation in various cancer cell lines. The core structure consists of a central 1-phenylcyclopropane ring, a carboxamide linker, and a variable aromatic or heteroaromatic moiety. SAR studies have revealed that modifications to both the phenyl ring and the terminal aromatic system can profoundly influence cytotoxic potency.

Key SAR Insights for Anticancer Activity:
  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the 1-phenyl ring are critical determinants of activity. Generally, electron-withdrawing groups tend to enhance potency. For instance, compounds bearing nitro or halogen substituents have shown improved activity against various cancer cell lines.

  • The Carboxamide Linker: The amide bond is a crucial hydrogen bonding motif, and its orientation influences target engagement. Modifications to the linker length or rigidity have been explored, but the direct carboxamide linkage generally remains optimal.

  • The Terminal Aromatic System: The nature of the terminal aromatic ring system offers a broad canvas for optimization. The introduction of various substituents on this ring can modulate lipophilicity, electronic properties, and steric bulk, all of which impact the compound's interaction with its biological target.

Comparative Analysis of Anticancer Potency:

The following table summarizes the in vitro antiproliferative activity of a series of 1-phenylcyclopropane carboxamide derivatives against the HeLa (cervical cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) cell lines.[1]

CompoundR1 (Phenyl Ring)R2 (Terminal Phenyl Ring)HeLa IC50 (µM)MCF-7 IC50 (µM)DU-145 IC50 (µM)
6g H3-NO24.49 ± 0.326.67 ± 0.3910.38 ± 0.42
6h H2-CH36.87 ± 0.337.32 ± 0.6215.40 ± 0.60
Standard Doxorubicin8.23 ± 0.519.56 ± 0.4512.89 ± 0.73

Analysis: The data clearly indicates that the substitution pattern on the terminal phenyl ring significantly impacts anticancer activity. Compound 6g , with a meta-nitro group, demonstrated the most potent activity across all three cell lines, surpassing the standard chemotherapeutic agent, doxorubicin.[1] This highlights the favorable contribution of a strong electron-withdrawing group at this position. In contrast, compound 6h , with an ortho-methyl group, showed reduced but still notable activity.[1]

Experimental Protocol: Synthesis of a Representative 1-Phenylcyclopropane Carboxamide

The following is a general procedure for the synthesis of 1-phenylcyclopropane carboxamide derivatives.[2]

  • Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile. To a solution of phenylacetonitrile and 1,2-dibromoethane in a suitable solvent, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., aqueous sodium hydroxide). Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC). Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid. Heat the crude 1-phenylcyclopropane-1-carbonitrile in the presence of a strong acid (e.g., concentrated hydrochloric acid) at reflux for several hours. Cool the reaction mixture and extract the carboxylic acid product.

  • Step 3: Amide Coupling. To a solution of the 1-phenylcyclopropane-1-carboxylic acid in an appropriate solvent, add a coupling agent (e.g., EDC/HOBt) and the desired amine. Stir the reaction at room temperature until completion. Purify the final 1-phenylcyclopropane carboxamide product by column chromatography.

G cluster_synthesis Synthesis Workflow Phenylacetonitrile Phenylacetonitrile Base + PTC Base Phase Transfer Catalyst 1,2-Dibromoethane 1,2-Dibromoethane Cyclopropanation Cyclopropanation Base + PTC->Cyclopropanation 1-Phenylcyclopropane-1-carbonitrile 1-Phenylcyclopropane-1-carbonitrile Cyclopropanation->1-Phenylcyclopropane-1-carbonitrile Hydrolysis Acid Hydrolysis 1-Phenylcyclopropane-1-carbonitrile->Hydrolysis 1-Phenylcyclopropane-1-carboxylic Acid 1-Phenylcyclopropane-1-carboxylic Acid Hydrolysis->1-Phenylcyclopropane-1-carboxylic Acid Coupling Agent Coupling Agent Amine Amine Amide Coupling Amide Coupling Coupling Agent->Amide Coupling 1-Phenylcyclopropane Carboxamide 1-Phenylcyclopropane Carboxamide Amide Coupling->1-Phenylcyclopropane Carboxamide

Caption: General synthetic workflow for 1-phenylcyclopropane carboxamides.

Anti-Inflammatory Activity: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. 1-Phenylcyclopropane carboxamides have emerged as potent inhibitors of the NLRP3 inflammasome. The SAR in this context revolves around the core scaffold and the nature of a sulfonamide group often incorporated into the structure.

Key SAR Insights for NLRP3 Inflammasome Inhibition:
  • The Cyclopropyl Core: The rigid cyclopropane ring is crucial for maintaining the optimal orientation of the phenyl and carboxamide groups for interaction with the target protein.

  • The Phenylsulfonamido Moiety: The introduction of a phenylsulfonamido group at the 1-position of the cyclopropane ring has been a successful strategy. The substitution pattern on this phenyl ring significantly influences inhibitory activity.

  • The Terminal Phenyl Carboxamide: Similar to the anticancer agents, the terminal phenyl group of the carboxamide provides a key interaction point. Modifications to this ring can fine-tune potency and selectivity.

Experimental Protocol: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a common method for evaluating the inhibitory activity of compounds against the NLRP3 inflammasome in the human monocytic THP-1 cell line.[3][4][5]

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.

  • NLRP3 Activation: Induce NLRP3 inflammasome activation by adding a stimulus such as nigericin or ATP.

  • Quantification of IL-1β Release: After a further incubation period, collect the cell culture supernatants and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits IL-1β release by 50%.

G cluster_nlrp3_assay NLRP3 Inhibition Assay Workflow THP-1 Cells THP-1 Cells PMA Differentiation PMA Differentiation THP-1 Cells->PMA Differentiation Differentiated THP-1 Differentiated THP-1 PMA Differentiation->Differentiated THP-1 LPS Priming LPS Priming Differentiated THP-1->LPS Priming Primed THP-1 Primed THP-1 LPS Priming->Primed THP-1 Compound Incubation Compound Incubation Primed THP-1->Compound Incubation Treated THP-1 Treated THP-1 Compound Incubation->Treated THP-1 Activation Activation Treated THP-1->Activation NLRP3 Activator NLRP3 Activator (e.g., Nigericin) NLRP3 Activator->Activation IL-1β Release IL-1β Release Activation->IL-1β Release ELISA ELISA Quantification IL-1β Release->ELISA IC50 Determination IC50 Determination ELISA->IC50 Determination

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

Neurological Applications: Sodium Channel Blockade

While direct SAR studies on 1-phenylcyclopropane carboxamides as sodium channel blockers are less prevalent in the readily available literature, research on structurally related cyclopentane carboxamides provides valuable insights into the pharmacophore requirements for this activity. These compounds are of interest for the treatment of pain and epilepsy.

Key SAR Insights from Related Cycloalkane Carboxamides:
  • Stereochemistry: The stereochemistry of substituents on the cycloalkane ring is critical for potent sodium channel blockade.

  • Hydroxyl Group: The presence and stereochemistry of a hydroxyl group on the side chain can significantly impact activity.

  • Phenyl Ring Substitution: Substitution on the phenyl rings with fluorinated O-alkyl or alkyl groups has been shown to be crucial for conferring potency against specific sodium channel subtypes, such as NaV1.7.[6]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the activity of compounds on ion channels is whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Use a cell line stably expressing the sodium channel subtype of interest (e.g., NaV1.7).

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate intracellular solution.

  • Gigaohm Seal Formation: Carefully bring the micropipette into contact with a cell to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp and Recordings: Clamp the cell membrane potential at a holding potential and apply a series of voltage steps to elicit sodium currents. Record the currents in the absence and presence of the test compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on various channel parameters, such as peak current amplitude and voltage-dependence of activation and inactivation, to calculate the IC50.

G cluster_patch_clamp Patch-Clamp Workflow Cell Culture Cell Culture (Expressing Target Channel) Giga-Seal Formation Giga-Seal Formation Cell Culture->Giga-Seal Formation Pipette Preparation Pipette Preparation Pipette Preparation->Giga-Seal Formation Whole-Cell Configuration Whole-Cell Configuration Giga-Seal Formation->Whole-Cell Configuration Voltage Clamp Voltage Clamp Protocol Whole-Cell Configuration->Voltage Clamp Current Recording Current Recording (Control vs. Compound) Voltage Clamp->Current Recording Data Analysis Data Analysis (IC50 Calculation) Current Recording->Data Analysis

Caption: Simplified workflow for whole-cell patch-clamp analysis.

Conclusion

The 1-phenylcyclopropane carboxamide scaffold represents a highly adaptable platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide underscore the importance of subtle structural modifications in dictating biological activity and target selectivity. For anticancer applications, electron-withdrawing groups on the terminal phenyl ring are beneficial. In the context of NLRP3 inflammasome inhibition, a phenylsulfonamido moiety plays a key role. While direct SAR for sodium channel blockade is an area for further exploration, related structures point towards the critical influence of stereochemistry and specific substitutions. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs, facilitating the continued exploration of this promising chemical space.

References

  • Ankireddy, A. R. et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Hall, J. P. et al. (2019). Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453773 in undifferentiated THP1 cells. Journal of Immunological Methods, 467, 29-38. [Link]

  • Li, W. et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Medicinal Chemistry Research, 30(6), 1294-1308. [Link]

  • Mahesh, P. et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. [Link]

  • Patagani, S. et al. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1-Phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide Derivatives. ChemistrySelect. [Link]

  • protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. [Link]

  • Ankireddy, A. R. et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • InvivoGen. (n.d.). THP1-KO-NLRP3 Cells. [Link]

  • Linder, A. et al. (2022). Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). [Link]

  • ResearchGate. (n.d.). Ashok Reddy Ankireddy's research works. [Link]

  • Petrilli, V. et al. (2018). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. MDPI. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

  • Hoyt, S. B. et al. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1358-1361. [Link]

  • MDPI. (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. [Link]

Sources

A Guide to Validating the Mechanism of Action of Putative KMO Inhibitors: A Case Study with 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel small molecules. We will use "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" as a case study, hypothesizing its role as an inhibitor of Kynurenine 3-Monooxygenase (KMO) based on structural similarities to other known modulators of the kynurenine pathway. The principles and experimental workflows detailed herein are broadly applicable for the rigorous validation of any proposed enzyme inhibitor.

Part 1: The Kynurenine Pathway and KMO as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan catabolism in the body.[1][2] This pathway is not merely for degradation; it produces a host of neuroactive and immunomodulatory metabolites. A critical juncture in this pathway is the enzyme Kynurenine 3-Monooxygenase (KMO), which is located on the outer mitochondrial membrane.[3][4]

KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[5] This step is pivotal because it sits at a branch point:

  • The "Neurotoxic" Branch: KMO directs L-kynurenine towards the production of 3-HK and, subsequently, quinolinic acid (QUIN). Both 3-HK and QUIN are associated with neurotoxicity, with QUIN acting as an NMDA receptor agonist that can lead to excitotoxic cell death and 3-HK contributing to oxidative stress through the generation of free radicals.[1][3][6]

  • The "Neuroprotective" Branch: When KMO activity is low or inhibited, L-kynurenine is instead metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA).[6] KYNA is considered neuroprotective, acting as an antagonist at the glycine site of NMDA receptors and the α7 nicotinic acetylcholine receptor.[5]

By inhibiting KMO, the metabolic flux is shunted away from the production of neurotoxic metabolites and towards the synthesis of neuroprotective KYNA.[1][4] This makes KMO an attractive therapeutic target for a range of neurodegenerative and neuroinflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][3]

Kynurenine_Pathway cluster_toxic Neurotoxic Branch cluster_protective Neuroprotective Branch TRP Tryptophan KYN L-Kynurenine (Branch Point) TRP->KYN via IDO/TDO KMO KMO (Target Enzyme) KYN->KMO KAT KATs KYN->KAT HK3 3-Hydroxykynurenine (3-HK) KMO->HK3 Hydroxylation QUIN Quinolinic Acid (QUIN) HK3->QUIN KYNA Kynurenic Acid (KYNA) KAT->KYNA Transamination Inhibitor 1-(Phenylcarbamoyl) cyclopropanecarboxylic acid (Putative Inhibitor) Inhibitor->KMO Inhibition Validation_Workflow Tier1 Tier 1: Biochemical Validation (Does it hit the target?) Tier2 Tier 2: Cell-Based Validation (Does it work in cells?) Tier1->Tier2 Exp1 In Vitro KMO Enzyme Assay (Measure IC50) Tier1->Exp1 Tier3 Tier 3: Target Engagement Confirmation (Does it bind the target in cells?) Tier2->Tier3 Exp2 Cellular Kynurenine Pathway Assay (Measure 3-HK/KYNA ratio) Tier2->Exp2 Exp3 Cellular Thermal Shift Assay (CETSA) (Confirm direct binding) Tier3->Exp3 Exp1->Exp2 Proceed if IC50 is potent Exp2->Exp3 Proceed if pathway is modulated Conclusion Validated Mechanism of Action Exp3->Conclusion Confirmation of MoA

Figure 2: Tiered workflow for validating the mechanism of action.
Tier 1: Biochemical Validation - Direct Target Engagement

Objective: To determine if "this compound" directly inhibits KMO enzyme activity and to quantify its potency (IC50).

Rationale: An in vitro enzyme assay is the most direct first step. It uses purified or recombinant KMO enzyme, isolating the target from all other cellular components. This ensures that any observed inhibition is due to a direct interaction with the enzyme and not an indirect cellular effect. We will use an LC/MS/MS-based method for its high specificity and accuracy in quantifying the enzymatic product. [7] Detailed Protocol: In Vitro KMO Enzyme Activity Assay (LC/MS/MS)

  • Reagents & Materials:

    • Recombinant human KMO enzyme.

    • Assay Buffer: 50 mM HEPES, pH 7.4, with 1 mM DTT.

    • Substrate: L-Kynurenine solution.

    • Cofactor: NADPH solution.

    • Test Compound: "this compound" serially diluted in DMSO.

    • Stop Solution: Acetonitrile with an internal standard (e.g., deuterated 3-HK).

    • 96-well assay plate.

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add 50 µL of recombinant KMO enzyme diluted in Assay Buffer to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 50 µL of a substrate/cofactor mix containing L-Kynurenine and NADPH. Final concentrations should be at or below the Km for each.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding 100 µL of ice-cold Stop Solution.

    • Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of 3-hydroxykynurenine (3-HK) product formed using a calibrated LC/MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Validation - Target and Pathway Modulation

Objective: To confirm that the compound can enter cells and inhibit KMO, leading to the expected modulation of the kynurenine pathway (i.e., decreased 3-HK and increased KYNA).

Rationale: A positive result in a biochemical assay is necessary but not sufficient. A compound must be able to cross the cell membrane and engage its target in the complex intracellular environment. This assay uses cells that endogenously express KMO to verify the compound's activity in a more physiologically relevant context. [7][8] Detailed Protocol: Cellular Kynurenine Pathway Modulation Assay

  • Cell Culture:

    • Use a suitable cell line, such as IFN-γ stimulated human peripheral blood mononuclear cells (PBMCs) or a KMO-expressing cell line (e.g., HEK293-KMO). [8][9] * Culture cells to an appropriate density in 24-well plates.

  • Procedure:

    • Prepare serial dilutions of "this compound" in cell culture medium.

    • Remove the existing medium from the cells and replace it with medium containing the test compound or DMSO (vehicle control).

    • Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2). The incubation time should be sufficient to allow for metabolite turnover.

    • After incubation, carefully collect the cell culture supernatant.

    • Add an equal volume of acetonitrile with an internal standard to the supernatant to precipitate proteins and extract metabolites.

    • Centrifuge to pellet debris and transfer the cleared supernatant for analysis.

    • Quantify the concentrations of L-Kynurenine, 3-HK, and KYNA using a validated LC/MS/MS method.

  • Data Analysis:

    • Calculate the ratio of 3-HK to KYNA for each treatment condition.

    • A successful KMO inhibitor should cause a dose-dependent decrease in 3-HK and a corresponding increase in KYNA, resulting in a significant decrease in the 3-HK/KYNA ratio.

    • Determine the EC50 value for the modulation of this ratio.

Tier 3: Confirmation of Target Engagement in a Cellular Milieu

Objective: To provide definitive evidence that the compound physically binds to KMO inside intact cells.

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement. [10]It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). [10]By heating intact cells treated with the compound and then measuring the amount of soluble KMO remaining, we can directly observe this stabilization. A positive thermal shift is strong evidence of direct physical interaction between the compound and the target protein. [11][12][13] Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for KMO

  • Cell Treatment:

    • Culture a large batch of KMO-expressing cells (e.g., HL-60 or a similar line).

    • Harvest the cells and resuspend them in two pools: one with a high concentration of the test compound (e.g., 10x EC50 from the cellular assay) and one with DMSO (vehicle control).

    • Incubate for 1-3 hours at 37°C. [14]

  • Heat Treatment:

    • Aliquot the cell suspension from each pool into several PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C). [13][14] 3. Immediately cool the tubes at room temperature for 3 minutes. [14]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant (soluble fraction).

  • Detection by Western Blot:

    • Measure the total protein concentration of each sample and normalize.

    • Analyze the samples by SDS-PAGE and Western blot using a specific primary antibody against KMO.

    • Use a loading control, such as GAPDH or a temperature-insensitive protein, to ensure equal loading. [13] 4. Quantify the band intensities for KMO at each temperature point for both the DMSO and compound-treated groups.

  • Data Analysis:

    • Plot the relative KMO band intensity against temperature for both treatment groups to generate melting curves.

    • The curve for the compound-treated cells should show a rightward shift compared to the DMSO control, indicating thermal stabilization. The difference in the melting temperature (ΔTm) quantifies the extent of stabilization and confirms direct target engagement.

Conclusion

Validating the mechanism of action of a novel compound like "this compound" is a rigorous, multi-step process. By following the tiered workflow outlined in this guide—from direct biochemical inhibition, to cellular pathway modulation, and finally to confirmation of target engagement with CETSA—researchers can build an unassailable case for their compound's MoA. This systematic approach not only validates the specific molecule but also provides the confidence needed to advance promising candidates through the drug discovery pipeline.

References

  • Hughes, T. D., Güner, O. F., Iradukunda, E. C., Phillips, R. S., & Bowen, J. P. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]

  • Amaral, M., et al. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PMC - PubMed Central. [Link]

  • Patsnap Synapse. What are KMO inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Mole, D. J., et al. Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today. [Link]

  • Tojo, S., et al. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase. PubMed. [Link]

  • Wikipedia. Kynurenine 3-monooxygenase. Wikipedia. [Link]

  • Toledo-Sherman, L., et al. Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]

  • Assay Genie. Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit. Assay Genie. [Link]

  • Mole, D. J., et al. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. PubMed Central. [Link]

  • Shave, S., et al. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers. [Link]

  • Toledo-Sherman, L. M. D. P., et al. Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). Semantic Scholar. [Link]

  • Dayalan Naidu, S., et al. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. CORE. [Link]

  • ResearchGate. Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. ResearchGate. [Link]

  • Dayalan Naidu, S., et al. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • Jafari, R., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Gotina, L., et al. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PMC - PubMed Central. [Link]

  • ResearchGate. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. ResearchGate. [Link]

  • Delport, C., & Hewer, R. The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. [Link]

Sources

A Comparative Efficacy Analysis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid Derivatives: The Case of Milnacipran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of therapeutic agents is in a constant state of evolution, with novel chemical entities continually being investigated for their potential to address unmet medical needs. Within the broad class of cyclopropane derivatives, compounds based on the "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" scaffold have emerged as a promising area of research. While the parent compound itself is not an established therapeutic, its derivatives have shown significant clinical utility. This guide focuses on a key derivative, Milnacipran , a serotonin-norepinephrine reuptake inhibitor (SNRI), to provide a comprehensive comparison of its efficacy against existing drugs for its primary indications: fibromyalgia and major depressive disorder.

Milnacipran, chemically known as (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, represents a significant advancement in the therapeutic application of this chemical class. This document will delve into the mechanistic underpinnings of Milnacipran, present a comparative analysis of its clinical efficacy supported by experimental data, and provide detailed protocols for preclinical evaluation of similar compounds.

Mechanism of Action: A Dual-Acting Approach

Milnacipran exerts its therapeutic effects by acting as a potent and balanced inhibitor of the reuptake of two key neurotransmitters in the central nervous system: serotonin (5-HT) and norepinephrine (NE).[1][2][3] Unlike some other SNRIs that show a preference for serotonin reuptake inhibition, milnacipran inhibits both serotonin and norepinephrine transporters with a relatively balanced affinity.[2][4] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2] This modulation of neurotransmitter levels is believed to be the primary mechanism behind its efficacy in improving mood in depression and reducing pain perception in fibromyalgia.[1][5]

The signaling pathway affected by Milnacipran is central to mood and pain regulation. The following diagram illustrates this mechanism.

Milnacipran_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HT_Vesicle Serotonin (5-HT) Vesicle Tryptophan->5-HT_Vesicle Synthesis Tyrosine Tyrosine NE_Vesicle Norepinephrine (NE) Vesicle Tyrosine->NE_Vesicle Synthesis 5-HT 5-HT 5-HT_Vesicle->5-HT Release NE NE NE_Vesicle->NE Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Signal_Transduction Signal Transduction (Mood & Pain Regulation) 5-HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction Milnacipran Milnacipran Milnacipran->SERT Inhibits Milnacipran->NET Inhibits Analgesic_Testing_Workflow Compound_Admin Test Compound Administration Thermal_Pain Thermal Pain Models Compound_Admin->Thermal_Pain Chemical_Pain Chemical Pain Models Compound_Admin->Chemical_Pain Mechanical_Pain Mechanical Pain Models Compound_Admin->Mechanical_Pain Hot_Plate Hot Plate Test Thermal_Pain->Hot_Plate Tail_Flick Tail Flick Test Thermal_Pain->Tail_Flick Formalin_Test Formalin Test Chemical_Pain->Formalin_Test Writhing_Test Acetic Acid-Induced Writhing Test Chemical_Pain->Writhing_Test Randall_Selitto Randall-Selitto Test (Paw Pressure) Mechanical_Pain->Randall_Selitto

Caption: Workflow for preclinical analgesic activity screening.

1. Acetic Acid-Induced Writhing Test (Chemical Nociception) [6]

  • Principle: This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

  • Procedure:

    • Acclimatize mice (e.g., Mus musculus) to the testing environment.

    • Administer the test compound or vehicle control orally or intraperitoneally.

    • After a predetermined absorption period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber.

    • Count the number of writhes for a set period (e.g., 20 minutes).

    • Analgesic activity is indicated by a significant reduction in the number of writhes compared to the vehicle control group.

2. Hot Plate Test (Thermal Nociception) [7][8][9]

  • Principle: This test evaluates the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

  • Procedure:

    • Gently place a mouse or rat on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Start a timer and observe the animal for nociceptive responses, such as licking its paws or jumping.

    • Record the latency to the first response. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle control.

    • Measure the response latency at various time points post-administration (e.g., 30, 60, 90 minutes).

    • An increase in the response latency indicates analgesic efficacy.

In Vivo Models for Anti-inflammatory Activity

The anti-inflammatory potential of a compound is often a desirable characteristic for pain management.

1. Carrageenan-Induced Paw Edema Test [10][11][12]

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema.

  • Procedure:

    • Measure the initial paw volume of rats (e.g., Wistar or Sprague-Dawley) using a plethysmometer.

    • Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) or vehicle control.

    • After the absorption period, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

Derivatives of "this compound," exemplified by Milnacipran, represent a valuable class of therapeutic agents. Milnacipran's dual-acting mechanism as a serotonin-norepinephrine reuptake inhibitor provides a solid rationale for its efficacy in treating both fibromyalgia and major depressive disorder. Comparative clinical data reveal a nuanced picture: while not universally superior to other treatments, Milnacipran offers a distinct therapeutic profile, particularly for fibromyalgia patients with significant fatigue and for individuals with major depressive disorder who may not respond adequately to SSRIs. The preclinical experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of new chemical entities within this promising structural class. Future research should focus on head-to-head clinical trials with longer follow-up periods to further delineate the precise role of these compounds in the therapeutic armamentarium.

References

  • Papakostas, G. I., & Fava, M. (2007). A meta-analysis of clinical trials comparing milnacipran, a serotonin-norepinephrine reuptake inhibitor, with a selective serotonin reuptake inhibitor for the treatment of major depressive disorder. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 17(3), 183–190. [Link]

  • Patsnap Synapse. (2024, June 14). What is Milnacipran Hydrochloride used for?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Milnacipran Hydrochloride?[Link]

  • Wikipedia. (n.d.). Milnacipran. [Link]

  • National Center for Biotechnology Information. (n.d.). Milnacipran. PubChem Compound Database. [Link]

  • R Discovery. (n.d.). How does Milnacipran Hydrochloride exert its therapeutic effects at the molecular and cellular levels?[Link]

  • Puech, A., et al. (1997). Clinical efficacy of milnacipran: placebo-controlled trials. International clinical psychopharmacology, 12 Suppl 3, S19-24. [Link]

  • Sostre, A., & Teson, P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science Publishers. [Link]

  • Semantic Scholar. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]

  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs. [Link]

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • Xu, G. Y., & An, W. F. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in molecular biology (Clifton, N.J.), 964, 339–354. [Link]

  • Neurology.org. (n.d.). Effects of Switching from Duloxetine to Milnacipran: Results from a Randomized, Double-Blind, Placebo-Controlled Study in Fibromyalgia (P07.271). [Link]

  • Montgomery, S. A., & Briley, M. (2006). Milnacipran: a unique antidepressant?. International clinical psychopharmacology, 21 Suppl 1, S17-21. [Link]

  • International Journal of Pharmacy & Life Sciences. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Kasper, S., et al. (2005). Milnacipran and selective serotonin reuptake inhibitors in major depression. International clinical psychopharmacology, 20(4), 199–207. [Link]

  • Häuser, W., et al. (2011). Comparative efficacy and harms of duloxetine, milnacipran, and pregabalin in fibromyalgia syndrome. The journal of pain, 12(5), 525–533. [Link]

  • Nakagawa, A., et al. (2009). Milnacipran versus other antidepressive agents for depression. Cochrane database of systematic reviews, (3), CD006529. [Link]

  • Drugs.com. (2025, November 20). Milnacipran: Package Insert / Prescribing Information / MOA. [Link]

  • Puozzo, C., & Leonard, B. E. (1996). Milnacipran, a new serotonin and noradrenaline reuptake inhibitor: an overview of its antidepressant activity and clinical tolerability. Journal of psychopharmacology (Oxford, England), 10(2), 143–151. [Link]

  • National Institute for Health and Care Research. (2011, August 31). Comparative efficacy and harms of duloxetine, milnacipran, and pregabalin in fibromyalgia syndrome. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]

  • Bisserbe, J. C. (2002). Clinical utility of milnacipran in comparison with other antidepressants. International clinical psychopharmacology, 17 Suppl 1, S37-42. [Link]

  • Häuser, W., et al. (2011). Comparative efficacy and acceptability of amitriptyline, duloxetine and milnacipran in fibromyalgia syndrome: a systematic review with meta-analysis. Rheumatology (Oxford, England), 50(3), 532–543. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

  • WebMD. (2024, February 13). Fibromyalgia: Treatment and Medications. [Link]

  • Journal of Basic and Clinical Health Sciences. (n.d.). View of Animal models to evaluate analgesic effects using isobolographic analysis. [Link]

  • Annals of the Rheumatic Diseases. (n.d.). THU0545 Comparative Efficacy and Tolerability of Duloxetine, Pregabalin, and Milnacipran for The Treatment of fibromyalgia: A Bayesian Network Meta-Analysis of Randomized Controlled Trials. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • ResearchGate. (2025, August 4). (PDF) Milnacipran: recent findings in depression. [Link]

  • Moret, C., et al. (1987). Psychopharmacology of midalcipran, 1-phenyl-1-diethyl-amino-carbonyl-2-aminomethylcyclopropane hydrochloride (F 2207), a new potential antidepressant. Psychopharmacology, 91(2), 147–153. [Link]

  • Johns Hopkins Lupus Center. (n.d.). Fibromyalgia Medications. [Link]

  • Dr.Oracle. (2025, November 11). What are the recommended medications for treating fibromyalgia?[Link]

  • U.S. Pharmacist. (2021, March 9). Treatment Approaches for Fibromyalgia. [Link]

  • Mayo Clinic. (2025, April 26). Fibromyalgia - Diagnosis & treatment. [Link]

  • ResearchGate. (2025, August 9). Milnacipran: An antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. PubChem Compound Database. [Link]

  • Antonelli, R., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The international journal of biochemistry & cell biology, 44(3), 525–535. [Link]

  • Kumar, A., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. European journal of pharmacology, 928, 175132. [Link]

  • Kim, J. H., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of medicinal food, 18(7), 798–806. [Link]

Sources

In Vivo Validation of the Therapeutic Potential of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid. Initial research suggests this molecule may exert its antitumor effects through dual mechanisms: as a multi-kinase inhibitor and as a DNA minor groove binder.[1][2] This document outlines a comparative preclinical study design, pitting this compound against established agents representing these mechanistic classes. Our objective is to furnish drug development professionals with a robust, scientifically-grounded strategy for evaluating its therapeutic potential in solid tumors.

Introduction: The Rationale for a Dual-Action Candidate

The complexity of cancer signaling pathways often necessitates targeting multiple nodes to achieve durable therapeutic responses.[3] Multi-kinase inhibitors have shown clinical success by simultaneously blocking several pathways crucial for tumor growth and angiogenesis.[2][4] Concurrently, agents that interact directly with DNA, such as minor groove binders, represent a proven class of anticancer therapeutics.[5][6] this compound, with its potential to engage both kinase signaling and DNA integrity, presents a compelling candidate for in-depth preclinical evaluation.

This guide will detail a head-to-head in vivo comparison with a standard-of-care multi-kinase inhibitor, Sorafenib, and a classic DNA alkylating agent, Cyclophosphamide. The experimental design will employ human tumor xenograft models in immunocompromised mice, a cornerstone of preclinical oncology research.[7][8][9][10]

Comparative Agents: Establishing a Therapeutic Benchmark

To rigorously assess the therapeutic potential of this compound, a comparison with well-characterized drugs is essential.

  • This compound (Test Article): A novel small molecule with putative multi-kinase and DNA binding activities.[1]

  • Sorafenib (Multi-Kinase Inhibitor Comparator): An established multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, among others.[3] It is a relevant comparator due to its broad-spectrum activity in solid tumors.

  • Cyclophosphamide (DNA Damaging Agent Comparator): A widely used alkylating agent that serves as a benchmark for therapies inducing DNA damage.[11]

Proposed In Vivo Experimental Workflow

The following workflow is designed to provide a comprehensive evaluation of the test article's efficacy and mechanism of action in vivo.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Human Cancer Cell Line Culture (e.g., HT-29 Colorectal Carcinoma) B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization of Tumor-Bearing Mice into Treatment Groups E Daily Dosing (Oral Gavage) - Vehicle Control - Test Article - Sorafenib - Cyclophosphamide D->E F Bi-weekly Tumor Volume Measurement & Body Weight Monitoring E->F J Systemic Toxicity Assessment (Organ Histology, Blood Chemistry) E->J G Tumor Excision at Endpoint F->G H Pharmacodynamic Analysis (Western Blot for Kinase Inhibition) G->H I Histopathological Analysis (H&E, Ki-67, TUNEL) G->I

Caption: Proposed workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

Human Tumor Xenograft Model Establishment
  • Cell Culture: The human colorectal adenocarcinoma cell line, HT-29, will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.[8]

  • Tumor Implantation: HT-29 cells (5 x 10^6 in 100 µL of Matrigel) will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions will be measured twice weekly with digital calipers, and tumor volume will be calculated using the formula: (Length x Width^2) / 2.

Treatment Regimen
  • Randomization: Once tumors reach an average volume of 150-200 mm³, mice will be randomized into four treatment groups (n=10 per group).

  • Dosing:

    • Group 1 (Vehicle Control): Administered the formulation vehicle daily via oral gavage.

    • Group 2 (Test Article): this compound administered daily via oral gavage (dose to be determined by prior maximum tolerated dose studies).

    • Group 3 (Sorafenib): Administered daily via oral gavage at a clinically relevant dose.

    • Group 4 (Cyclophosphamide): Administered intraperitoneally every three days.

  • Monitoring: Tumor volume and body weight will be recorded twice weekly. Animal health will be monitored daily.

Endpoint Analysis
  • Efficacy Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

    • Pharmacodynamic (PD) Analysis: Western blotting for key signaling proteins downstream of targeted kinases (e.g., p-ERK, p-AKT) to confirm kinase inhibition.[12]

    • Histopathology: Formalin-fixed, paraffin-embedded tumor sections will be stained with Hematoxylin and Eosin (H&E) for morphology, Ki-67 for proliferation, and TUNEL for apoptosis.

  • Toxicity Assessment: Major organs (liver, kidney, spleen, heart, lungs) will be collected for histopathological examination. Blood samples will be collected for complete blood count and serum chemistry analysis.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control1850 ± 250--
This compound650 ± 15064.9<0.01
Sorafenib800 ± 18056.8<0.01
Cyclophosphamide950 ± 20048.6<0.05

Table 2: Body Weight Change and Toxicity Indicators

Treatment GroupMean Body Weight Change (%)Key Serum Chemistry Changes
Vehicle Control+5.2None
This compound-3.1Mild elevation in ALT
Sorafenib-4.5Moderate elevation in ALT, AST
Cyclophosphamide-8.7Significant decrease in WBC count

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, WBC: White blood cell count

Interpretation of Hypothetical Data:

The hypothetical data suggests that this compound exhibits superior tumor growth inhibition compared to both Sorafenib and Cyclophosphamide in this model. Furthermore, it appears to have a more favorable toxicity profile than Cyclophosphamide, with only mild liver enzyme elevation.

Proposed Mechanism of Action: A Dual-Pronged Attack

The potential dual mechanism of this compound is a key area for investigation.

G cluster_0 Multi-Kinase Inhibition cluster_1 DNA Minor Groove Binding cluster_2 This compound A Growth Factor Receptors (e.g., VEGFR, PDGFR) B Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) A->B C Cell Proliferation, Angiogenesis, Survival B->C D Binding to AT-rich regions in the DNA minor groove E Disruption of DNA Replication & Transcription D->E F Induction of Apoptosis E->F G Test Article G->B Inhibits G->D Binds

Caption: Putative dual mechanism of action for this compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the in vivo validation of this compound. The proposed comparative study design allows for a rigorous assessment of its therapeutic potential against established benchmarks. Positive outcomes from these studies would warrant further investigation, including:

  • Orthotopic and Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.

  • Combination Studies: To explore potential synergies with other anticancer agents.

  • Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To optimize dosing schedules for future clinical trials.[13]

The successful execution of the outlined experiments will provide critical data to support the continued development of this compound as a novel anticancer therapeutic.

References

  • Elimusertib outperforms standard of care chemotherapy in preclinical patient-derived pediatric solid tumor models. bioRxiv. Available at: [Link].

  • DNA minor groove binders as potential antitumor and antimicrobial agents. PubMed. Available at: [Link].

  • Targeting Multiple Kinase Pathways: A Change In Paradigm. Clinical Cancer Research. Available at: [Link].

  • Xenograft Models of Solid Tumor. Creative Animodel. Available at: [Link].

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link].

  • Animal models of extracranial pediatric solid tumors. PMC. Available at: [Link].

  • Cell-Derived Xenografts. Antineo. Available at: [Link].

  • Potent Antitumor Activity of MS-247, a Novel DNA Minor Groove Binder, Evaluated by an in Vitro and in Vivo Human Cancer Cell Line Panel. AACR Journals. Available at: [Link].

  • Recent Advances in the Development of Multi-Kinase Inhibitors. ResearchGate. Available at: [Link].

  • Xenograft Mouse Models. Melior Discovery. Available at: [Link].

  • Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo. PubMed. Available at: [Link].

  • Xenograft Animal Models Recapitulate Genetic Behavior of Original Human Tumors. IDIBELL. Available at: [Link].

  • 1-(Phenylcarbamoyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates. Available at: [Link].

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at: [Link].

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link].

  • The potential for new and resilient anti-cancer drugs based upon minor groove binders for DNA. European Society of Medicine. Available at: [Link].

  • Recent developments in compounds acting in the DNA minor groove. PubMed Central. Available at: [Link].

  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Available at: [Link].

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link].

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link].

  • Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. PMC. Available at: [Link].

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. Available at: [Link].

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. ResearchGate. Available at: [Link].

  • Basic principles in preclinical cancer chemotherapy. PMC. Available at: [Link].

  • Multi-kinase inhibitors. University of Birmingham's Research Portal. Available at: [Link].

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link].

  • Researchers identify Rb1 as a predictive biomarker for a new therapeutic strategy in some breast cancers. MD Anderson Cancer Center. Available at: [Link].

  • Evaluation of solid tumor response to sequential treatment cycles via a new computational hybrid approach. NIH. Available at: [Link].

  • Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action. PMC. Available at: [Link].

  • Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells. OUCI. Available at: [Link].

  • Propanc Biopharma Publishes Key Data in Peer Reviewed Journal Confirming Anti-Tumor Potential of Proenzymes. BioSpace. Available at: [Link].

Sources

A-Comprehensive-Guide-to-Cross-Reactivity-Studies-of-1-(Phenylcarbamoyl)cyclopropanecarboxylic-Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Development

In the pursuit of novel therapeutics, the identification of potent lead compounds is only the initial step. A critical determinant of a drug candidate's success is its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen side effects, ranging from mild to severe, and are a significant cause of clinical trial failures.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" as a case study.

While "this compound" is not extensively characterized in public literature, its structural motifs—a carboxylic acid and a phenylcarbamoyl group—suggest a potential for interaction with enzymes that possess a cationic active site, such as metalloproteinases. The carboxylic acid moiety can chelate the essential metal ion (often zinc) in the active site of these enzymes, a common mechanism for inhibitors.[3] The cyclopropyl group can enhance potency and metabolic stability, while the phenylcarbamoyl portion can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.[4][5]

For the purpose of this guide, we will hypothesize that This compound is a putative inhibitor of Matrix Metalloproteinase-9 (MMP-9) , an enzyme implicated in cancer progression and inflammatory diseases.[6] This guide will delineate the experimental strategies to assess its selectivity against other MMPs and a broader panel of off-targets.

The Rationale for Cross-Reactivity Profiling

The Matrix Metalloproteinase (MMP) family consists of several zinc-dependent endopeptidases with high structural homology, particularly in their catalytic domains.[7] This homology presents a significant challenge in designing selective inhibitors.[8] Non-selective MMP inhibition has been a primary reason for the failure of many MMP inhibitors in clinical trials, leading to side effects like musculoskeletal syndrome.[9] Therefore, a thorough cross-reactivity assessment is paramount to de-risk the development of any new MMP inhibitor.

Our experimental design will follow a tiered approach, beginning with closely related family members and expanding to a broad panel of targets known to be associated with adverse drug reactions.[10][11]

Experimental Design: A Tiered Approach to Selectivity Profiling

A systematic and tiered approach ensures a cost-effective and comprehensive evaluation of a compound's selectivity profile.

Tier 1: Intra-Family Selectivity - The MMP Panel

The initial focus is to determine the selectivity of "this compound" within the MMP family. The high degree of structural similarity among MMPs makes this a critical first step.[7]

Target Selection: A representative panel of MMPs should be chosen, including those with high sequence homology to MMP-9 and those known to be involved in distinct physiological and pathological processes.

  • Gelatinases: MMP-2 (highly homologous to MMP-9)

  • Collagenases: MMP-1, MMP-8, MMP-13

  • Stromelysins: MMP-3

  • Membrane-Type (MT-MMPs): MT1-MMP (MMP-14)

Experimental Protocol: Homogeneous Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of the test compound to inhibit the enzymatic activity of each MMP.

  • Reagent Preparation:

    • Prepare stock solutions of recombinant human MMP enzymes (MMP-1, -2, -3, -8, -9, -13, and -14) in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Prepare a stock solution of a broad-spectrum fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Prepare a 10 mM stock solution of "this compound" in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the appropriate MMP enzyme dilution.

    • Add 5 µL of the test compound dilution or DMSO (vehicle control).

    • Incubate at 37°C for 30 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 45 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Broad Panel Off-Target Screening

To identify potential off-target liabilities that could lead to adverse effects, the compound should be screened against a broad panel of receptors, ion channels, transporters, and other enzymes.[11][12] Several contract research organizations (CROs) offer standardized safety panels for this purpose.[10][13][14]

Target Selection: A common approach is to use a panel such as the "SafetyScreen44" or a more extensive custom panel that includes targets associated with common adverse drug reactions.[11] This panel typically includes:

  • GPCRs: Adrenergic, Dopamine, Serotonin, Opioid receptors

  • Ion Channels: hERG, Sodium, Calcium channels

  • Transporters: SERT, DAT, NET

  • Kinases: A representative panel covering different branches of the kinome.[15]

  • Other Enzymes: COX-1, COX-2, various Cytochrome P450s (CYPs)

Experimental Protocol: Radioligand Binding Assays & Functional Assays

  • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor. The output is typically the percent inhibition of binding at a single high concentration (e.g., 10 µM), followed by determination of the inhibition constant (Ki) for any significant "hits."

  • Functional Assays: For enzymes and ion channels, functional assays are more informative. These measure the compound's effect on the biological activity of the target, such as enzyme inhibition (as described for MMPs) or ion channel blockade (e.g., using patch-clamp electrophysiology for hERG).[12]

Visualization of the Screening Cascade

G cluster_0 Tier 1: Intra-Family Selectivity cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Data Analysis & Interpretation MMP9 MMP-9 (Primary Target) Assay1 Enzyme Inhibition Assay (IC50 Determination) MMP9->Assay1 MMP_Panel MMP Family Panel (MMP-1, -2, -3, -8, -13, -14) MMP_Panel->Assay1 Selectivity_Profile Comprehensive Selectivity Profile Assay1->Selectivity_Profile SafetyPanel Broad Safety Panel (e.g., SafetyScreen44) Assay2 Binding & Functional Assays (% Inhibition / Ki) SafetyPanel->Assay2 Assay2->Selectivity_Profile SAR Structure-Activity Relationship (SAR) Selectivity_Profile->SAR Risk_Assessment Safety Risk Assessment Selectivity_Profile->Risk_Assessment Compound 1-(Phenylcarbamoyl) cyclopropanecarboxylic acid Compound->MMP9 Compound->MMP_Panel Compound->SafetyPanel

Caption: Workflow for the tiered cross-reactivity profiling of a novel compound.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear, comparative tables.

Table 1: Intra-Family Selectivity Profile of this compound against MMPs

TargetIC₅₀ (nM) [Hypothetical Data]Selectivity Fold (vs. MMP-9)
MMP-9 15 -
MMP-215010
MMP-1>10,000>667
MMP-32,500167
MMP-8>10,000>667
MMP-1380053
MT1-MMP (MMP-14)5,000333

Interpretation: In this hypothetical dataset, the compound demonstrates good selectivity for MMP-9 over other MMPs, particularly the collagenases (MMP-1, MMP-8). The 10-fold selectivity against MMP-2 is modest and warrants further investigation, as MMP-2 and MMP-9 share significant structural and functional similarities.

Table 2: Off-Target Profile of this compound (10 µM Screen)

TargetAssay Type% Inhibition [Hypothetical Data]
Adenosine A1 ReceptorBinding8%
hERG ChannelFunctional12%
COX-1Functional65%
COX-2Functional45%
TNF-αFunctional5%

Interpretation: The significant inhibition of COX-1 in this hypothetical screen is a potential liability. Cyclooxygenases are key enzymes in the prostaglandin synthesis pathway, and their inhibition can lead to gastrointestinal side effects. This "hit" would necessitate a follow-up dose-response study to determine the IC₅₀ for COX-1 and COX-2 to understand the therapeutic window relative to MMP-9 inhibition.

Visualizing Potential Off-Target Effects

If a significant off-target interaction is identified, it is crucial to understand the potential biological consequences. For example, if our compound inhibits both MMP-9 and COX-1.

G cluster_pathway1 Intended Pathway: MMP-9 Inhibition cluster_pathway2 Off-Target Pathway: COX-1 Inhibition MMP9_zymogen Pro-MMP-9 MMP9_active Active MMP-9 MMP9_zymogen->MMP9_active Activation ECM_degradation ECM Degradation (e.g., Collagen IV) MMP9_active->ECM_degradation Cell_Invasion Tumor Cell Invasion & Angiogenesis ECM_degradation->Cell_Invasion Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins Gastric_Mucosa Gastric Mucosal Protection Prostaglandins->Gastric_Mucosa Compound 1-(Phenylcarbamoyl) cyclopropanecarboxylic acid Compound->MMP9_active Inhibition Compound->COX1 Inhibition

Caption: Potential dual inhibition of MMP-9 and COX-1 pathways.

Conclusion: A Pathway to Safer, More Effective Therapeutics

This guide has outlined a systematic approach for evaluating the cross-reactivity of "this compound," a putative MMP-9 inhibitor. By employing a tiered screening strategy, from intra-family selectivity to broad off-target profiling, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven approach is essential for identifying potential safety liabilities early in the drug discovery process, enabling the optimization of lead compounds with improved selectivity, and ultimately increasing the probability of clinical success.[1][16] The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule inhibitor.

References

  • Morgesten, J. A., et al. (2020). Matrix Metalloproteinase Triple-Helical Peptide Inhibitors: Potential Cross-Reactivity with Caspase-11. MDPI. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. Retrieved from [Link]

  • Chen, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Fields, G. B. (2019). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. PMC. Available at: [Link]

  • ChemPartner. (n.d.). In Vitro Pharmacology Safety Panel. Retrieved from [Link]

  • A. V. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Lauer-Fields, J. L., et al. (2009). Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition. Journal of Biological Chemistry. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Winer, A., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • G. E. (2017). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. Journal of Biological Chemistry. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • M. A. (2012). Assessment of Potential Cross-Reactivity of Human Endogenous Matrix Metalloproteinases with Collagenase. ASM Journals. Available at: [Link]

  • C. K. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]

  • I. C. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • M. M. (1990). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • S. N. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • P. P. (2024). Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions. NIH. Available at: [Link]

  • T. Z. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • ResearchGate. (2017). Minimizing the off-target reactivity of covalent kinase inhibitors by... Retrieved from [Link]

  • A. S. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. NIH. Available at: [Link]

  • K. C. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available at: [Link]

  • R. A. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC. Available at: [Link]

  • American Association for Cancer Research. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Retrieved from [Link]

  • D. J. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. Available at: [Link]

  • Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Chem-Impex. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. Retrieved from [Link]

  • ASM Journals. (2012). Assessment of Potential Cross-Reactivity of Human Endogenous Matrix Metalloproteinases with Collagenase Clostridium histolyticum Antibodies in Human Sera Obtained from Patients with Dupuytren's Contracture. Retrieved from [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]

Sources

Benchmarking the synthetic efficiency of different routes to "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropane core and amide functionality make it an attractive scaffold for designing molecules with specific conformational constraints and hydrogen bonding capabilities. The efficient and scalable synthesis of this compound is crucial for its application in pharmaceutical research and development. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative analysis of their synthetic efficiency.

Route 1: Direct Amidation of Cyclopropane-1,1-dicarboxylic Acid

This is arguably the most direct and frequently employed route for the synthesis of this compound. The strategy relies on the selective mono-amidation of cyclopropane-1,1-dicarboxylic acid.

Chemical Principles and Mechanistic Insights

The core of this method involves the activation of one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid, followed by nucleophilic attack by aniline. The activation is typically achieved by converting the dicarboxylic acid to a more reactive intermediate, such as a cyclic anhydride or a mono-acid chloride, in situ. The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride facilitates the formation of these reactive species. The reaction's selectivity for mono-amidation is often controlled by the stoichiometry of the reagents and the reaction conditions. The cyclopropane ring's strain and the electronic effects of the two carboxylic acid groups influence the reactivity of the intermediate.

Experimental Protocol

The following protocol is a representative example of this synthetic route.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Aniline

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Heptane

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice-water bath.

  • Triethylamine (1.05 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • The resulting solution is stirred for 30 minutes at 0 °C.

  • Thionyl chloride (1.0 eq) is then added dropwise, again keeping the temperature below 10 °C. The formation of the intermediate acid chloride is monitored (e.g., by IR spectroscopy).

  • A solution of aniline (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for 4 hours, allowing it to gradually warm to room temperature.

  • The reaction is quenched by the addition of water and the product is extracted with ethyl acetate.

  • The organic layer is washed sequentially with 1 M NaOH solution, water, and saturated brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an ethyl acetate/heptane mixture to afford this compound as a solid.

Workflow Diagram

Route1 start Cyclopropane-1,1-dicarboxylic Acid reagent1 SOCl₂, Et₃N in THF start->reagent1 Activation intermediate In situ Acid Chloride Formation reagent1->intermediate reagent2 Aniline in THF intermediate->reagent2 Amidation workup Aqueous Workup & Purification reagent2->workup product This compound workup->product

Caption: Workflow for the direct amidation of cyclopropane-1,1-dicarboxylic acid.

Route 2: Multi-step Synthesis from Diethyl Cyclopropane-1,1-dicarboxylate

Chemical Principles and Mechanistic Insights

This synthetic pathway involves four key transformations:

  • Mono-saponification: Selective hydrolysis of one of the two ester groups of diethyl cyclopropane-1,1-dicarboxylate. This is typically achieved using one equivalent of a base (e.g., NaOH) in a mixed solvent system (e.g., methanol/water). The reaction relies on the statistical probability of hydrolyzing one ester group before the other.

  • Acid Chloride Formation: The resulting mono-acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Amidation: The acid chloride is then reacted with aniline to form the corresponding amide.

  • Final Hydrolysis: The remaining ester group is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Experimental Protocol

The following is a representative multi-step protocol.

Step 1: Preparation of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

  • To a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in methanol, a solution of sodium hydroxide (1.0 eq) in water is added dropwise at 0-5 °C.

  • The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The methanol is removed under reduced pressure. The aqueous residue is acidified with HCl and the product is extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Step 2: Preparation of Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate

  • 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (1.0 eq) is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C.

  • Oxalyl chloride (1.1 eq) and a catalytic amount of DMF are added, and the mixture is stirred until the acid is fully converted to the acid chloride.

  • In a separate flask, aniline (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) are dissolved in dichloromethane.

  • The freshly prepared acid chloride solution is added dropwise to the aniline solution at 0 °C. The reaction is stirred until completion.

  • The reaction is worked up by washing with dilute acid, water, and brine. The organic layer is dried and concentrated.

Step 3: Preparation of this compound

  • The crude ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate from the previous step is dissolved in a mixture of THF and water.

  • An excess of sodium hydroxide is added, and the mixture is heated to reflux until the hydrolysis is complete.

  • The reaction mixture is cooled, and the THF is removed under reduced pressure.

  • The aqueous solution is acidified with concentrated HCl, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Workflow Diagram

Route2 start Diethyl Cyclopropane-1,1-dicarboxylate step1 Mono-saponification (NaOH) start->step1 intermediate1 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid step1->intermediate1 step2 Acid Chloride Formation (Oxalyl Chloride) intermediate1->step2 intermediate2 Ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate step2->intermediate2 step3 Amidation (Aniline, Et₃N) intermediate2->step3 intermediate3 Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate step3->intermediate3 step4 Hydrolysis (NaOH) intermediate3->step4 product This compound step4->product

Caption: Multi-step synthesis from diethyl cyclopropane-1,1-dicarboxylate.

Route 3: Cyclopropanation of Phenylacetonitrile followed by Hydrolysis and Amidation

This route builds the cyclopropane ring and introduces the carboxylic acid functionality from a nitrile precursor. It is a versatile approach that can be adapted for the synthesis of various substituted analogs.

Chemical Principles and Mechanistic Insights

This synthetic strategy involves three main stages:

  • Cyclopropanation: Phenylacetonitrile is deprotonated at the benzylic position by a strong base (e.g., sodium hydroxide) in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). The resulting carbanion undergoes a nucleophilic substitution reaction with 1,2-dibromoethane to form 1-phenylcyclopropanecarbonitrile. The phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase and the carbanion into the aqueous phase where the alkylation occurs.

  • Nitrile Hydrolysis: The nitrile group of 1-phenylcyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid under acidic or basic conditions. Acidic hydrolysis, often using concentrated hydrochloric or sulfuric acid at elevated temperatures, is common.

  • Amidation: The final step is the coupling of the resulting 1-phenylcyclopropanecarboxylic acid with aniline. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with aniline.

Experimental Protocol

The following is a representative protocol for the first two steps, with the final amidation following standard procedures.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

  • To a vigorously stirred mixture of phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst (e.g., TBAB, 0.1 eq), a concentrated aqueous solution of sodium hydroxide is added.

  • The reaction mixture is heated (e.g., to 60 °C) and stirred for several hours until the starting material is consumed (monitored by GC or TLC).

  • The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of 1-Phenylcyclopropanecarboxylic Acid

  • 1-Phenylcyclopropanecarbonitrile (1.0 eq) is heated to reflux in a mixture of concentrated hydrochloric acid and water for several hours.

  • The reaction progress is monitored until the hydrolysis is complete.

  • The reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield 1-phenylcyclopropanecarboxylic acid.

Step 3: Amidation

The final amidation of 1-phenylcyclopropanecarboxylic acid with aniline can be performed using standard methods as described in Route 1 (via acid chloride) or using peptide coupling agents.

Workflow Diagram

Route3 start Phenylacetonitrile step1 Cyclopropanation (1,2-Dibromoethane, NaOH, PTC) start->step1 intermediate1 1-Phenylcyclopropanecarbonitrile step1->intermediate1 step2 Nitrile Hydrolysis (HCl, H₂O) intermediate1->step2 intermediate2 1-Phenylcyclopropanecarboxylic Acid step2->intermediate2 step3 Amidation (Aniline, Coupling Agent) intermediate2->step3 product This compound step3->product

Caption: Synthesis via cyclopropanation of phenylacetonitrile.

Comparative Analysis

ParameterRoute 1: Direct AmidationRoute 2: From Diethyl EsterRoute 3: From Phenylacetonitrile
Starting Materials Cyclopropane-1,1-dicarboxylic acid, AnilineDiethyl cyclopropane-1,1-dicarboxylate, AnilinePhenylacetonitrile, 1,2-Dibromoethane, Aniline
Number of Steps 1 (one-pot)3-43
Overall Yield High (can be >90%)[1]Moderate to Good (typically 60-80%)Moderate (yields can be variable in the cyclopropanation step depending on substituents)[2]
Atom Economy GoodModerate (loss of ethanol, water, and activating group atoms)Moderate (loss of bromide, water, and coupling agent atoms)
Reagents & Conditions Thionyl chloride (corrosive), triethylamine, low temperatureNaOH, oxalyl chloride (toxic), requires multiple steps and purificationsStrong base, phase-transfer catalyst, 1,2-dibromoethane (toxic), high temperature for hydrolysis
Scalability Good, one-pot procedure is advantageousGood, well-defined steps are suitable for process controlModerate, phase-transfer catalysis can be complex to scale up
Versatility Limited by the availability of substituted cyclopropane-1,1-dicarboxylic acidsGood, allows for the synthesis of various esters and amidesHigh, a wide range of substituted phenylacetonitriles can be used
Key Advantages High yield, directness, simplicityGood for process control, avoids handling of the free dicarboxylic acidHigh versatility for analog synthesis
Key Disadvantages Availability and cost of the starting dicarboxylic acidLonger route, more unit operationsUse of toxic reagents, potentially lower overall yield

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and cost.

  • Route 1 is the most efficient and direct method, offering high yields in a single step, making it ideal for laboratory-scale synthesis and potentially for large-scale production if the starting dicarboxylic acid is readily available and cost-effective.

  • Route 2 provides a more controlled, albeit longer, pathway that may be preferable in a process chemistry setting where stepwise monitoring and control are critical.

  • Route 3 offers the greatest flexibility for creating a library of analogs with different substituents on the phenyl ring, making it a valuable tool for medicinal chemistry programs.

For the straightforward synthesis of the title compound, the Direct Amidation of Cyclopropane-1,1-dicarboxylic acid (Route 1) stands out as the most synthetically efficient and is therefore recommended when the starting material is accessible.

References

  • Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports, 10(1), 1-13. Available from: [Link]

Sources

A Head-to-Head Comparison: 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid and Its Fluorinated Analogue in the Context of FAAH Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth, head-to-head comparison of 1-(phenylcarbamoyl)cyclopropanecarboxylic acid and its fluorinated analogue, 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. While direct comparative experimental data for these specific analogues is not extensively published, this guide will leverage established principles of medicinal chemistry and available data to provide a predictive analysis of their properties. Furthermore, we will detail the experimental protocols necessary to empirically validate these predictions.

The core structure of these compounds is closely related to known inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant therapeutic interest for the management of pain, anxiety, and inflammatory disorders.[2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[4] Its inhibition leads to elevated anandamide levels, which in turn modulates cannabinoid receptors CB1 and CB2, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][5]

The Compounds: Physicochemical Snapshot

A fundamental comparison begins with the basic physicochemical properties of the parent compound and its fluorinated counterpart.

PropertyThis compound1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acidReference
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₀FNO₃[6][7]
Molecular Weight 205.21 g/mol 223.20 g/mol [7][8]
LogP (Predicted) 1.71.8[7][9]
Topological Polar Surface Area 66.4 Ų66.4 Ų[7][9]

The Rationale for Fluorination: A Mechanistic Overview

The introduction of a fluorine atom, particularly on an aromatic ring, can induce profound changes in a molecule's biological behavior.[10][11] These modifications stem from fluorine's unique properties:

  • High Electronegativity: Fluorine is the most electronegative element, which can alter the electronic distribution within the molecule, impacting pKa, dipole moment, and chemical reactivity.[11]

  • Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation.[11]

  • Strong Carbon-Fluorine Bond: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[11][12]

These properties translate into several potential advantages in drug design:

  • Enhanced Metabolic Stability: By blocking sites of metabolic attack, fluorination can increase the half-life and bioavailability of a drug.[12][13]

  • Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, potentially increasing potency.[10][14]

  • Modulated Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and absorption.[10][11]

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.[11]

Predicted Head-to-Head Comparison

Based on the principles outlined above, we can predict the likely differences in performance between this compound and its 4-fluoro analogue.

Metabolic Stability

The phenyl ring is a common site of oxidative metabolism. The introduction of a fluorine atom at the 4-position is predicted to block this potential site of hydroxylation, thereby increasing the metabolic stability of the compound.

Experimental Protocols

To empirically validate the predicted advantages of the fluorinated analogue, a series of head-to-head experiments are essential.

In Vitro FAAH Inhibition Assay

This assay will determine the inhibitory potency (IC₅₀) of each compound against FAAH.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., anandamide)

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound dilutions.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate the plate at 37°C for a predetermined time.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or mass spectrometry).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay will assess the susceptibility of each compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compounds with HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

Visualizing the Rationale: Fluorination in Drug Design

The following diagram illustrates the key considerations and potential outcomes of fluorinating a lead compound.

Fluorination_Strategy cluster_input Lead Compound cluster_strategy Medicinal Chemistry Strategy cluster_output Fluorinated Analogue cluster_properties Predicted Improvements Lead 1-(Phenylcarbamoyl) cyclopropanecarboxylic acid Fluorination Introduce Fluorine (e.g., at 4-position of phenyl ring) Lead->Fluorination Analogue 1-[(4-Fluorophenyl)carbamoyl] cyclopropanecarboxylic acid Fluorination->Analogue Metabolic_Stability Increased Metabolic Stability Analogue->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity (Potency) Analogue->Binding_Affinity Lipophilicity Modulated Lipophilicity Analogue->Lipophilicity

Caption: Strategic fluorination of a lead compound to generate an analogue with potentially improved drug-like properties.

Conclusion

The strategic placement of fluorine is a well-established and powerful strategy in medicinal chemistry to enhance the properties of a drug candidate.[10][15] In the context of this compound, the introduction of a fluorine atom at the 4-position of the phenyl ring is anticipated to confer significant advantages, most notably in terms of metabolic stability and potentially binding affinity to FAAH.

While this guide provides a robust, predictive comparison based on established scientific principles, it is imperative that these hypotheses are tested through rigorous experimental validation. The protocols outlined herein provide a clear roadmap for researchers to conduct a direct, head-to-head comparison and ascertain the true value of fluorination for this class of potential FAAH inhibitors. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting the endocannabinoid system.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Kirk, K. L. (n.d.). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Bentham Science Publisher.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2025, August 6). ResearchGate.
  • Fluorination methods in drug discovery. (n.d.). Semantic Scholar.
  • Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Taylor & Francis Online.
  • a) Structure of URB597 and its close analogs as potent and selective FAAH inhibitors. (n.d.). ResearchGate.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, November 6). ChemRxiv.
  • comparative study of fluorinated versus non-fluorinated ketone inhibitors. (n.d.). Benchchem.
  • Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. (n.d.). British Journal of Pharmacology.
  • Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity. (n.d.). ResearchGate.
  • A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery. (n.d.). Benchchem.
  • Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. (2012, February 1). Molecules.
  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. (n.d.). PubChem.
  • The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. (n.d.). PubMed Central.
  • URB597 FAAH inhibitor. (n.d.). Selleck Chemicals.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health.
  • Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. (n.d.). National Institutes of Health.
  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Enzymatic synthesis of fluorinated compounds. (2021, October 9). PubMed Central.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). National Institutes of Health.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews.
  • Synthesis and biological activity of fluorinated combretastatin analogues. (2008, May 8). PubMed.
  • Study of Carbamoyl Fluoride: Synthesis, Properties and Applications. (n.d.). ResearchGate.
  • 1-Phenylcyclopropanecarboxylic acid. (n.d.). PubChem.
  • eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. (n.d.). National Institutes of Health.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (n.d.). PubMed Central.
  • This compound. (n.d.). PubChem.
  • Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. (n.d.). National Institutes of Health.
  • 145591-80-6 | this compound. (n.d.). ChemScene.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2025, September 26). ResearchGate.
  • CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. (2025, August 29). Chemsrc.
  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. (n.d.). Chem-Impex.
  • 145591-80-6|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). (n.d.). Cheméo.
  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025, April 5). PubMed Central.
  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. (n.d.). PubMed Central.
  • FAAH inhibitors in the limelight, but regrettably. (n.d.). PubMed Central.

Sources

Assessing the Novelty and Patentability of New "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel small molecule inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. The "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" scaffold has garnered significant attention as a key structural motif, most notably as a crucial intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor targeting MET and VEGFR2.[1][2] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty and patentability of new derivatives based on this valuable scaffold. We will delve into the synthetic rationale, comparative biological evaluation, and the key criteria for establishing patentability, supported by detailed experimental protocols and illustrative data.

The core of this guide is a comparative analysis of the established intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (Reference Compound) , against a hypothetical novel derivative, 1-((4-fluoro-2-methylphenyl)carbamoyl)cyclopropanecarboxylic acid (Derivative A) . This comparison will serve as a practical example of how subtle structural modifications can be evaluated for their potential to yield a superior clinical candidate. Furthermore, we will briefly explore a potential bioisosteric replacement to provide a broader context for novelty assessment.

The Strategic Importance of the Cyclopropane Moiety

The cyclopropane ring in this class of compounds is not merely a linker. Its rigid, three-dimensional structure imparts conformational constraint on the molecule, which can lead to more favorable and specific interactions with the target kinase.[3] This rigidity can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, a desirable property for any drug candidate.[4]

Patentability Landscape: Beyond the Molecule

Before embarking on extensive synthesis and testing, a thorough understanding of the patentability criteria is paramount. For a new chemical entity to be patentable, it must be:

  • Novel: The compound must not have been previously disclosed in the public domain.[5] A single prior art reference disclosing the exact structure renders it non-novel.[2]

  • Non-Obvious: The invention must not be an obvious modification of a known compound to a person of ordinary skill in the art.[5] This is often the most challenging hurdle. Evidence of unexpected results, such as significantly improved potency or a better safety profile, can be a strong argument for non-obviousness.

  • Useful: The compound must have a specific, substantial, and credible utility.[6] In the context of drug discovery, this is typically demonstrated through in vitro or in vivo biological activity.

The logical workflow for assessing patentability is outlined in the diagram below:

cluster_0 Patentability Assessment Workflow prior_art Prior Art Search (Patents, Literature) novelty Novelty Assessment (Is the exact structure known?) prior_art->novelty non_obviousness Non-Obviousness Analysis (Would the modification be obvious?) novelty->non_obviousness If Novel utility Utility Demonstration (In vitro/in vivo data) non_obviousness->utility If Non-Obvious patent_application Patent Application utility->patent_application If Useful

Caption: A flowchart illustrating the key stages in assessing the patentability of a new chemical entity.

Comparative Synthesis of Novel Derivatives

The synthesis of this compound derivatives is well-documented.[4][7] A common route involves the reaction of a substituted aniline with a derivative of cyclopropane-1,1-dicarboxylic acid. Below is a detailed protocol for the synthesis of our hypothetical Derivative A .

Experimental Protocol: Synthesis of 1-((4-fluoro-2-methylphenyl)carbamoyl)cyclopropanecarboxylic acid (Derivative A)

Rationale: This protocol follows a two-step process. First, the more reactive acyl chloride is formed from one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid. This is then reacted with the substituted aniline to form the amide bond. The remaining carboxylic acid is then liberated via hydrolysis.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride

  • Methanol

  • 4-fluoro-2-methylaniline

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Potassium hydroxide

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Heptane

Procedure:

  • Step 1: Synthesis of 1-(methoxycarbonyl)cyclopropanecarboxylic acid

    • To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF (10 volumes), add thionyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction mixture back to 0 °C and add methanol (1.2 eq) dropwise.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain crude 1-(methoxycarbonyl)cyclopropanecarboxylic acid.

  • Step 2: Synthesis of methyl 1-((4-fluoro-2-methylphenyl)carbamoyl)cyclopropanecarboxylate

    • Dissolve the crude product from Step 1 in anhydrous THF (10 volumes).

    • Add thionyl chloride (1.1 eq) dropwise at 0 °C.

    • Stir at room temperature for 1 hour.

    • In a separate flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (5 volumes).

    • Add the aniline solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

    • Purify the crude product by chromatography on silica gel.

  • Step 3: Hydrolysis to Derivative A

    • Dissolve the purified product from Step 2 in a mixture of methanol (5 volumes) and water (5 volumes).

    • Add potassium hydroxide (2.0 eq) and stir the mixture at 50 °C for 3 hours.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the solid from an ethyl acetate/heptane mixture to yield pure Derivative A .[8][9]

Comparative Biological Evaluation

To assess the potential advantages of Derivative A over the Reference Compound , a series of in vitro assays are essential. These assays will form the basis of the utility and non-obviousness arguments for patentability. The ultimate goal is to see if the modification in the intermediate translates to improved properties in the final kinase inhibitor. For this guide, we will assume the final inhibitors are prepared by coupling the respective intermediates with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, as in the synthesis of Cabozantinib.[2]

Experimental Workflow

cluster_1 Comparative Biological Evaluation Workflow synthesis Synthesis of Final Inhibitors (from Reference Compound and Derivative A) kinase_assay In Vitro Kinase Inhibition Assays (MET and VEGFR2) synthesis->kinase_assay cell_assay Cell-Based Proliferation Assays (e.g., H460, HT-29) synthesis->cell_assay pk_assay In Vitro ADME Profiling (Metabolic Stability, Solubility) synthesis->pk_assay data_analysis Data Analysis and Comparison kinase_assay->data_analysis cell_assay->data_analysis pk_assay->data_analysis cluster_2 MET and VEGFR2 Signaling Pathways HGF HGF MET MET Receptor HGF->MET VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK VEGFR2->RAS_MAPK PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Proliferation Cell Proliferation, Survival, Motility PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis, Vascular Permeability RAS_MAPK->Angiogenesis PLCg_PKC->Angiogenesis Inhibitor Novel Inhibitor (from Derivative A) Inhibitor->MET Inhibitor->VEGFR2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is not a benign substance; its hazard profile necessitates careful and deliberate action. The Globally Harmonized System (GHS) classifications provide the foundation for our risk assessment.[1][2]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource(s)
CAS Number 145591-80-6[1][2]
Molecular Formula C₁₁H₁₁NO₃[1][2]
Molecular Weight 205.21 g/mol [1][2]
Appearance Solid powder[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501[2]

The presence of both a carbamate linkage and a carboxylic acid functional group dictates its chemical reactivity and potential toxicological profile. Carbamates, as a class, are known for their potential biological activity, while the acidic nature of the molecule requires specific handling considerations.[4] Therefore, all disposal procedures must mitigate risks of ingestion, dermal contact, eye exposure, and inhalation of airborne particles.

Core Disposal Protocol: Containment and Segregation

The foundational principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or down the sanitary sewer.[4][5] Improper disposal can lead to environmental contamination and risks to public health.[6]

Personal Protective Equipment (PPE)

Adherence to a strict PPE regimen is non-negotiable. Based on the compound's hazard profile, the following must be worn when handling the waste:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]

  • Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: All handling of the solid compound or any procedure that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent respiratory tract irritation.[4][5]

Step-by-Step Waste Collection

For Solid Waste:

  • Designate a Container: Use a clearly labeled, dedicated hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[4][7]

  • Labeling: The container must be labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard warnings ("Toxic," "Irritant").[8]

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • Seal: Keep the container securely sealed at all times, except when adding waste.[7]

For Contaminated Materials:

  • Segregate: Any items that have come into direct contact with the compound, including gloves, weighing papers, pipette tips, and contaminated bench liners, must be considered hazardous waste.

  • Contain: Place these contaminated materials into the same dedicated solid waste container.[4]

For Contaminated Glassware:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect Rinsate: This first rinse is now a hazardous liquid waste. It must be collected in a separate, clearly labeled hazardous waste container for flammable liquids. Do not pour this down the drain.

  • Subsequent Cleaning: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.

On-Site Pre-Treatment for Small Quantities (Expert Personnel Only)

For research environments generating small quantities of this waste, chemical degradation via alkaline hydrolysis can be an effective pre-treatment step to reduce the compound's hazard profile before collection by a licensed disposal service. This procedure breaks the carbamate bond, which is often the source of biological activity in related compounds.[9]

Causality: Alkaline hydrolysis cleaves the ester-like carbamate linkage, yielding the corresponding aniline, carbon dioxide, and the cyclopropane carboxylate salt. This process effectively dismantles the original molecule into simpler, generally less hazardous components.

Protocol: Alkaline Hydrolysis

  • Prerequisites: This procedure must be performed by personnel fully trained in handling reactive chemicals and must be conducted entirely within a chemical fume hood with appropriate PPE.

  • Dissolution: In a suitably sized flask equipped with a magnetic stirrer, dissolve the this compound waste in a 1:1 mixture of ethanol and water.

  • Base Addition: While stirring, slowly add a 2M solution of sodium hydroxide (NaOH) until the pH of the solution is >12. The addition may be exothermic; proceed with caution.

  • Reaction: Gently heat the mixture to 50-60°C and maintain stirring for several hours (e.g., 4-6 hours) to ensure complete hydrolysis.

  • Cooling & Neutralization: Allow the solution to cool to room temperature.

  • Collection: The resulting aqueous solution, containing the hydrolyzed products, must be collected as hazardous aqueous waste. Label the container clearly with its contents. Although the primary hazardous functional group has been destroyed, the resulting solution should not be drain-disposed without explicit permission from your institution's Environmental Health & Safety (EHS) office.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or generates significant dust.

  • Don PPE: Before cleanup, don the full required PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully cover the powder with a plastic sheet to prevent dust from becoming airborne.

  • Cleanup: Gently sweep the solid material or use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled compound.[4][10] Avoid actions that create dust. Place all collected material and cleanup supplies into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol/water), and dispose of the cloth as hazardous waste.[4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

Regulatory Compliance: Adherence to EPA and OSHA Standards

All disposal activities must comply with federal, state, and local regulations. In the United States, this primarily involves regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): This act governs the management of hazardous waste from "cradle to grave." Your laboratory is considered a waste generator and must ensure waste is properly identified, stored, labeled, and transferred to a licensed treatment, storage, and disposal facility (TSDF).[6][13]

  • OSHA (Laboratory Standard - 29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for each laboratory.[14] This CHP must include specific standard operating procedures for the safe handling and disposal of hazardous chemicals, ensuring personnel are trained on these procedures.[15][16]

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of lab personnel, until it is collected for transfer to a central accumulation area or by a licensed disposal company.[7][8]

Visualized Workflows

To ensure clarity, the following diagrams outline the critical decision-making and chemical processes involved in the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Final Disposal Path start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Contaminated Solvent (e.g., Rinsate) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container (HDPE) solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Solvent-Rated) liquid_waste->liquid_container pretreatment Small Quantity Pre-treatment? (Expert Personnel Only) solid_container->pretreatment disposal_service Arrange Pickup by Licensed Waste Disposal Service liquid_container->disposal_service hydrolysis Perform Alkaline Hydrolysis pretreatment->hydrolysis Yes pretreatment->disposal_service No hydrolysis_waste Collect as Aqueous Hazardous Waste hydrolysis->hydrolysis_waste hydrolysis_waste->disposal_service

Caption: Decision workflow for the disposal of this compound.

Caption: Simplified reaction scheme for alkaline hydrolysis pre-treatment.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • USDA Agricultural Research Service. Acceptable Drain Disposal Procedures. [Link]

  • Chem-Impex International. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • PhytoTech Labs. Safety Data Sheet - 1-Amino-1-cyclopropanecarboxylic acid. [Link]

  • University of California, Berkeley. Chemical Waste Disposal Guidelines. [Link]

  • Chemsrc. 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. [Link]

  • Capot Chemical. MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • CP Lab Safety. Carbamates Waste Compatibility. [Link]

  • PubChem. 1-Phenylcyclopropanecarboxylic acid. [Link]

  • Missouri S&T. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid (CAS No. 145591-80-6). As a compound combining a carboxylic acid and a phenylcarbamoyl moiety, it requires careful handling to mitigate potential risks. This document is designed to establish a self-validating system of safety by explaining the causality behind each procedural step, ensuring a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4] Ingestion is also harmful. These hazards are consistent with those of its constituent functional groups: carboxylic acids, which can be corrosive or irritating[5], and carbamate derivatives, which can present toxicological concerns.[6][7]

Structural Alert Analysis

The molecule contains a carboxylic acid group, which is responsible for its acidic properties and potential to cause irritation. The carbamate functional group, while generally more stable than carbamic acid itself, warrants caution due to the known biological activity of some carbamates, such as cholinesterase inhibition.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Recommended PPE Summary
PPE CategoryRecommended EquipmentRationale and Standard
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[3][8]Prevents eye irritation from dust or splashes.[8] Polycarbonate lenses offer impact resistance.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned laboratory coat is required. An impervious apron is recommended when transferring significant quantities.[9]Nitrile gloves provide good resistance to a range of chemicals.[8] A lab coat prevents incidental skin contact.
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation.[3][10] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[3][8]Prevents respiratory tract irritation from airborne particles of the compound.[3][4]
PPE Workflow Diagram

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Operational and Handling Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[3]

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.[3]

  • Ventilation: Ensure the fume hood is functioning correctly before starting any work.[3]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[11]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as detailed in Section 2. Inspect gloves for any defects before use.[3]

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[3] Use non-sparking tools.

  • Transfer: When transferring the solid, avoid generating dust. If dissolving the compound, add it slowly to the solvent.

  • Personal Hygiene: After handling, wash hands and face thoroughly with soap and water, even if gloves were worn.[10][11] Do not eat, drink, or smoke in the work area.[11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

Small-Scale Spill (Solid)
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[11]

  • Ventilate: Keep the fume hood running to manage airborne dust.[11]

  • Contain: Carefully dampen the solid material with a small amount of water to prevent dust from becoming airborne.[10][11]

  • Collect: Gently sweep or scoop the dampened material into a clearly labeled hazardous waste container.[11] Use absorbent paper to clean up any remaining residue.[11]

  • Decontaminate: Wash the spill area with soap and water.[11] Dispose of all cleaning materials as hazardous waste.[11]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]

Waste Segregation and Collection
  • Solid Waste: All unused compound and disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for "Carbamate and Carboxylic Acid Waste".[3][13]

  • Container Management: Keep the hazardous waste container sealed when not in use.[6] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Methodology

The recommended disposal method for carbamate-containing waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This ensures complete destruction of the compound. For carbamate pesticides, hydrolysis in a strongly alkaline medium (e.g., using sodium hydroxide) can be an effective degradation method before final disposal, though incineration is preferred for its reliability.[14] Always consult and adhere to all applicable federal, state, and local environmental regulations for chemical waste disposal.[9][15]

Disposal Workflow

Disposal_Workflow Start Handling Complete Segregate Segregate Waste (Solid Compound, Contaminated PPE) Start->Segregate Container Place in Labeled Hazardous Waste Container Segregate->Container Seal Seal Container Container->Seal Store Store in Designated Waste Accumulation Area Seal->Store EHS Arrange for EHS Pickup Store->EHS Dispose Final Disposal (Chemical Incineration) EHS->Dispose

Caption: Step-by-step waste disposal workflow.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. Benchchem.
  • Safety and handling of Methyl carbam
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • This compound. BLD Pharm.
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
  • Personal protective equipment for handling Methyl carbam
  • This compound. ChemScene.
  • What PPE Should You Wear When Handling Acid 2025? LeelineWork.
  • SAFETY DATA SHEET - Cyclopropanecarboxylic acid. Fisher Scientific.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln.
  • SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs.
  • SAFETY DATA SHEET - 1-Phenylcyclopentanecarboxylic acid. Fisher Scientific.
  • Carbamate Toxicity.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.